molecular formula C7H4F2N2S B2910396 5,6-Difluorobenzo[d]thiazol-2-amine CAS No. 352214-93-8

5,6-Difluorobenzo[d]thiazol-2-amine

Cat. No.: B2910396
CAS No.: 352214-93-8
M. Wt: 186.18
InChI Key: LTJNALXNNMUKHU-UHFFFAOYSA-N
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Description

5,6-Difluorobenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C7H4F2N2S and its molecular weight is 186.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-difluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJNALXNNMUKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352214-93-8
Record name 5,6-difluoro-1,3-benzothiazol-2-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 5,6-Difluorobenzo[d]thiazol-2-amine, a fluorinated benzothiazole derivative of significant interest in medicinal chemistry and drug discovery. The document outlines a well-established and adaptable synthetic protocol, starting from commercially available 3,4-difluoroaniline. Detailed experimental procedures, reagent specifications, and expected outcomes are presented to facilitate its synthesis in a laboratory setting. This guide is intended for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluorinated benzothiazoles such as this compound are valuable building blocks in the design and development of novel therapeutic agents. This guide details a reliable synthetic route to this important compound.

Synthetic Pathway

The most common and efficient method for the synthesis of 2-aminobenzothiazoles involves the electrophilic cyclization of a corresponding aniline with a thiocyanate salt in the presence of a halogen, typically bromine. For the synthesis of this compound, the logical precursor is 3,4-difluoroaniline. The reaction proceeds via an in-situ formation of a thiocyanogen species which then reacts with the aniline to undergo cyclization.

Reaction Scheme

The overall synthetic transformation is depicted below:

Synthesis_of_this compound cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product 3,4-Difluoroaniline 3,4-Difluoroaniline Reaction_Mixture Electrophilic Cyclization 3,4-Difluoroaniline->Reaction_Mixture Potassium_Thiocyanate Potassium Thiocyanate (KSCN) Potassium_Thiocyanate->Reaction_Mixture Bromine Bromine (Br2) Bromine->Reaction_Mixture in Acetic Acid Acetic_Acid Acetic Acid (CH3COOH) Target_Molecule This compound Reaction_Mixture->Target_Molecule Workup & Purification Synthesis_Logic Start Start Dissolve_Reactants Dissolve 3,4-difluoroaniline and KSCN in Acetic Acid Start->Dissolve_Reactants Cool_Mixture Cool to 0-5 °C Dissolve_Reactants->Cool_Mixture Add_Bromine Add Bromine Solution Dropwise (T < 10 °C) Cool_Mixture->Add_Bromine Prepare_Bromine_Solution Prepare Bromine in Acetic Acid Prepare_Bromine_Solution->Add_Bromine Stir_at_RT Stir at Room Temperature (12-16 h) Add_Bromine->Stir_at_RT Quench_and_Neutralize Pour into Ice and Neutralize with NH4OH Stir_at_RT->Quench_and_Neutralize Filter_and_Wash Filter Precipitate and Wash with Water Quench_and_Neutralize->Filter_and_Wash Recrystallize Recrystallize from Ethanol/Water Filter_and_Wash->Recrystallize Dry_Product Dry Under Vacuum Recrystallize->Dry_Product Characterize Characterize Product (NMR, MS, etc.) Dry_Product->Characterize End End Characterize->End

Physicochemical properties of 5,6-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of 5,6-Difluorobenzo[d]thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound this compound (CAS No: 352214-93-8). The information presented is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.

Core Physicochemical Data

The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing everything from solubility and absorption to metabolic stability and target engagement.[1][2] While experimental data for this compound is limited, the following table summarizes available computed and structural information.

Table 1: Summary of Physicochemical Properties for this compound

PropertyValueData TypeSource
Molecular Formula C₇H₄F₂N₂S---[3][4]
Molecular Weight 186.18 g/mol ---[3][4]
CAS Number 352214-93-8---[3][4]
Boiling Point 318.02 °C at 760 mmHgPredicted[4]
Topological Polar Surface Area 67.2 ŲComputed[4]
logP 2.73790Predicted[4]
XLogP3 2.2Computed[4]
Hydrogen Bond Donor Count 1Computed[4]
Hydrogen Bond Acceptor Count 5Computed[4]
Rotatable Bond Count 0Computed[4]
Density 1.592 g/cm³Predicted[4]
Flash Point 146.134 °CPredicted[4]
Solubility No data availableExperimental[3]
Melting Point No data availableExperimental[4]

Note: Many of the listed properties are computationally predicted and have not been experimentally verified. These values should be used as estimates.

Relevance of Physicochemical Properties in Drug Discovery

The physicochemical properties outlined above are essential for predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profile.[1] Understanding these characteristics early in the drug discovery process can significantly reduce attrition rates in later stages.

A Physicochemical Properties B Solubility A->B C Permeability (logP) A->C D pKa A->D E Molecular Weight A->E G Absorption B->G Drug Dissolution C->G Membrane Crossing H Distribution C->H Tissue Penetration D->G Ionization State E->G Diffusion E->H Diffusion F ADMET Profile G->F H->F I Metabolism I->F J Toxicity J->F

Caption: Relationship between physicochemical properties and ADMET profile.

Experimental Protocols for Property Determination

While specific experimental data for this compound is not widely published, the following section details standard methodologies for determining key physicochemical properties. These protocols are broadly applicable to small organic molecules.

Melting Point Determination

The melting point is a fundamental indicator of purity.

  • Methodology: The open capillary method is standard.[5]

    • A small, dry sample of the compound is packed into a capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is raised at a controlled rate.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.[5]

logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which influences its permeability across biological membranes.[1]

  • Methodology: The shake-flask method is the traditional gold standard.

    • A solution of the compound is prepared in a biphasic system of n-octanol and water (often buffered to pH 7.4 for logD).[1]

    • The mixture is agitated vigorously to allow the compound to partition between the two phases until equilibrium is reached.

    • The two phases are separated.

    • The concentration of the compound in each phase is determined, typically using UV-Vis spectroscopy or HPLC.

    • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[2]

pKa (Acid Dissociation Constant)

pKa defines the state of ionization of a compound at a given pH, which affects solubility, permeability, and target binding.[6]

  • Methodology: Potentiometric titration is a common and accurate method.

    • The compound is dissolved in water or a co-solvent system.

    • A standardized acid or base titrant is added incrementally to the solution.

    • The pH of the solution is measured after each addition of titrant using a calibrated pH meter.

    • A titration curve (pH vs. volume of titrant) is generated.

    • The pKa is determined from the inflection point of the curve.

Aqueous Solubility

Solubility is crucial for drug delivery and absorption.[7]

  • Methodology: The equilibrium solubility method (shake-flask) is widely used.

    • An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

    • The resulting suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique like HPLC or LC-MS.

cluster_0 Experimental Workflow A Compound Synthesis & Purification B Melting Point (Purity Check) A->B C Solubility Assay (Shake-Flask) B->C D logP Determination (Octanol-Water) B->D E pKa Measurement (Potentiometric Titration) B->E F Data Analysis & Property Profile C->F D->F E->F

References

In-Depth Technical Guide: 5,6-Difluorobenzo[d]thiazol-2-amine (CAS 352214-93-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-Difluorobenzo[d]thiazol-2-amine, a fluorinated benzothiazole derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this guide synthesizes information from closely related compounds and established chemical principles to offer a thorough resource.

Physicochemical Properties

PropertyValueSource
CAS Number 352214-93-8-
Molecular Formula C₇H₄F₂N₂S
Molecular Weight 186.18 g/mol
Appearance White to off-white solid (Predicted)-
Melting Point Data not available-
Boiling Point 318.02 °C at 760 mmHg (Computed)
Density 1.592 g/cm³ (Computed)
Flash Point 146.134 °C (Computed)
Solubility Data not available-

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of 2-aminobenzothiazoles from corresponding anilines. The general approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic solvent like acetic acid.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar 2-aminobenzothiazole derivatives.

Materials:

  • 3,4-Difluoroaniline

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ammonium hydroxide solution (for neutralization)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • In a well-ventilated fume hood, dissolve 3,4-difluoroaniline (1 equivalent) and potassium thiocyanate (2-3 equivalents) in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into crushed ice with stirring.

  • Neutralize the mixture with a concentrated ammonium hydroxide solution to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product 3_4_Difluoroaniline 3,4-Difluoroaniline Dissolution 1. Dissolve 3,4-Difluoroaniline and KSCN in Acetic Acid 3_4_Difluoroaniline->Dissolution KSCN Potassium Thiocyanate KSCN->Dissolution Br2 Bromine Bromination 3. Add Bromine solution dropwise Br2->Bromination AcOH Glacial Acetic Acid AcOH->Dissolution Cooling 2. Cool to 0-5 °C Dissolution->Cooling Cooling->Bromination Stirring 4. Stir at Room Temperature Bromination->Stirring Quenching 5. Pour into ice Stirring->Quenching Neutralization 6. Neutralize with NH4OH Quenching->Neutralization Filtration 7. Filter the precipitate Neutralization->Filtration Washing 8. Wash with water Filtration->Washing Recrystallization 9. Recrystallize from Ethanol Washing->Recrystallization Final_Product This compound Recrystallization->Final_Product

Proposed synthesis workflow for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the benzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability and binding affinity.

Potential Areas of Application:

  • Oncology: Benzothiazole derivatives have been investigated as inhibitors of various kinases, including those in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. Some have also been designed to target receptors like the Human Epidermal growth factor Receptor (HER).

  • Infectious Diseases: The benzothiazole nucleus is present in compounds with antibacterial and antifungal properties.

  • Neuroscience: Certain benzothiazole derivatives have been explored for their potential in treating neurological disorders.

Hypothetical Signaling Pathway Involvement

Based on the known activity of similar compounds, this compound could potentially modulate cancer-related signaling pathways such as the PI3K/AKT/mTOR pathway.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Target_Compound This compound Target_Compound->PI3K Potential Inhibition

Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Exemplary Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

Objective: To determine the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to obtain the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Researchers requiring this information are advised to acquire it from commercial suppliers or through their own analytical characterization.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes only and is based on currently available scientific literature. The proposed experimental protocols are generalized and may require optimization. All laboratory work should be conducted by trained professionals in accordance with established safety procedures.

An In-depth Technical Guide to the ¹H NMR Spectrum of 5,6-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated ¹H NMR spectrum of 5,6-Difluorobenzo[d]thiazol-2-amine. Due to the absence of publicly available experimental ¹H NMR data for this specific molecule, this guide presents a theoretical analysis based on established principles of nuclear magnetic resonance spectroscopy and data from structurally related compounds. It includes a standardized experimental protocol for acquiring such a spectrum and a predicted signal analysis.

Data Presentation

A precise, experimentally determined ¹H NMR data table for this compound is not available in the public domain at this time. However, based on the analysis of similar benzothiazole structures, a predicted summary of the ¹H NMR spectrum is presented below. The chemical shifts (δ) are estimated in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The coupling constants (J) are given in Hertz (Hz).

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-47.20 - 7.50Doublet of doublets (dd)³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 0.5-1
H-77.10 - 7.40Doublet of doublets (dd)³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 0.5-1
NH₂7.00 - 8.00Broad singlet (br s)-

Note: The predicted chemical shifts and coupling constants are estimations and may vary depending on the solvent and other experimental conditions. The fluorine atoms at positions 5 and 6 will induce significant coupling with the neighboring protons, leading to the predicted doublet of doublets splitting pattern. The broadness of the amine (NH₂) signal is due to quadrupole broadening and potential hydrogen exchange.

Experimental Protocols

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound, based on standard practices for similar aromatic heterocyclic compounds.

1. Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its high polarity, which is generally effective for dissolving amine-containing aromatic compounds. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) could also be considered depending on the compound's solubility.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

2. NMR Spectrometer and Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Temperature: 298 K (25 °C).

    • Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient for aromatic compounds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds between scans.

    • Acquisition Time (aq): An acquisition time of at least 3-4 seconds to ensure good digital resolution.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all signals and integrate their respective areas to determine the relative number of protons.

  • Coupling Constant Measurement: Measure the peak-to-peak distances within the multiplets to determine the coupling constants (J values).

Mandatory Visualization

The following diagram illustrates the logical relationship and expected splitting patterns of the aromatic protons in the ¹H NMR spectrum of this compound.

G cluster_molecule This compound Structure cluster_spectrum Predicted ¹H NMR Signals cluster_splitting Signal Multiplicity mol H-4 and H-7 are the aromatic protons. H4 H-4 H4_split H-4 Doublet of doublets (dd) H4->H4_split Coupling to F-5 and H-7 H7 H-7 H7_split H-7 Doublet of doublets (dd) H7->H7_split Coupling to F-6 and H-4 NH2 NH₂ NH2_split NH₂ Broad singlet (br s) NH2->NH2_split Exchange/Quadrupole Broadening

Caption: Predicted ¹H NMR signal relationships for this compound.

Technical Guide: 13C NMR Data for 5,6-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Data Presentation

The 13C NMR data for 5,6-Difluorobenzo[d]thiazol-2-amine would be systematically organized to facilitate clear interpretation and comparison. The following table provides a structured template for the presentation of such data. The chemical shifts (δ) are predicted to be in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz), showing the through-bond interactions between carbon and fluorine atoms.

Carbon AtomChemical Shift (δ, ppm)Coupling Constant (J, Hz)Multiplicity
C2Data not availableData not availableData not available
C4Data not availableData not availableData not available
C5Data not availableData not availableData not available
C6Data not availableData not availableData not available
C7Data not availableData not availableData not available
C3aData not availableData not availableData not available
C7aData not availableData not availableData not available

Note: Specific chemical shift and coupling constant values for this compound are not available in the referenced literature. The table serves as a template for data presentation upon experimental acquisition.

Experimental Protocols

The following is a detailed protocol for the acquisition of 13C NMR data for this compound, based on common practices for analogous compounds.[1]

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent. A common choice for benzothiazole derivatives is Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl3). The choice of solvent can slightly influence the chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Spectrometer Setup:

  • Spectrometer: A high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, is recommended for better signal resolution and sensitivity.[1]

  • Probe: A standard broadband or dual-channel probe suitable for 13C detection.

  • Temperature: The experiment is usually conducted at a standard probe temperature, typically 25°C (298 K).

3. Data Acquisition Parameters:

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be performed.

  • Pulse Sequence: A 30-degree pulse angle is commonly used to allow for faster repetition rates without saturating the signals.

  • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of carbon chemical shifts for aromatic and heteroaromatic compounds.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration if needed.

  • Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Typically, several hundred to several thousand scans are accumulated to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate peak picking and integration.

  • Referencing: The chemical shifts are referenced to the solvent peak or the internal TMS standard. For DMSO-d6, the central peak of the solvent multiplet is at 39.52 ppm.

  • Peak Picking and Analysis: Identify and list the chemical shifts of all carbon signals. Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the C-F coupling constants for the fluorinated positions.

Mandatory Visualizations

To further elucidate the experimental and structural aspects, the following diagrams are provided.

cluster_0 This compound C2 C2 N3 N C2->N3 N2_amine NH2 C2->N2_amine C3a C3a N3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 C6 C6 C5->C6 F5 F C5->F5 C7 C7 C6->C7 F6 F C6->F6 C7->C7a S1 S C7a->S1 S1->C2

Caption: Chemical structure of this compound.

prep Sample Preparation (Dissolution in Deuterated Solvent) setup NMR Spectrometer Setup (Tuning and Locking) prep->setup acq Data Acquisition (13C NMR Experiment) setup->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Peak Picking, J-coupling Measurement) proc->analysis report Data Reporting (Table and Interpretation) analysis->report

Caption: Experimental workflow for 13C NMR data acquisition.

References

An In-depth Technical Guide to the Mass Spectrometry of 5,6-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mass spectrometric analysis of 5,6-Difluorobenzo[d]thiazol-2-amine, a compound of interest in pharmaceutical research and development. This guide details theoretical fragmentation patterns, standardized experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrative quantitative data.

Introduction to this compound

This compound is a fluorinated heterocyclic compound belonging to the benzothiazole class. The introduction of fluorine atoms can significantly alter the physicochemical and pharmacological properties of molecules, making this compound and its derivatives relevant in drug discovery. Mass spectrometry is a critical analytical technique for the identification, characterization, and quantification of such compounds in various matrices.

Chemical Structure and Properties:

  • Molecular Formula: C₇H₄F₂N₂S

  • Monoisotopic Mass: 186.0063 g/mol [1]

  • Molecular Weight: 186.19 g/mol [1]

Theoretical Mass Spectrometry Fragmentation Pathway

While specific experimental mass spectra for this compound are not widely published, a plausible fragmentation pathway can be predicted based on the known fragmentation of benzothiazole derivatives and general principles of mass spectrometry. Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) would likely initiate fragmentation.

The primary fragmentation events are expected to involve the thiazole ring and the amino group. A proposed fragmentation pathway is illustrated below. The initial molecule would be ionized to form the molecular ion [M+H]⁺ in positive ion mode ESI.

fragmentation_pathway M This compound [M+H]⁺ = m/z 187.0141 F1 Loss of HCN m/z 160.0035 M->F1 - HCN F4 Loss of NH3 m/z 170.0035 M->F4 - NH3 F2 Loss of CS m/z 116.0128 F1->F2 - CS F3 Loss of F m/z 97.0098 F2->F3 - F F5 Loss of HNCF m/z 138.9972 F4->F5 - HNCF

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocol: LC-MS/MS Analysis

This section outlines a general protocol for the quantitative analysis of this compound in a biological matrix, such as human plasma. This method can be adapted for other sample types.

Sample Preparation
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Liquid Chromatography Parameters
ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 3 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Mass Spectrometry Parameters
ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temp. 500°C
Ion Spray Voltage 4500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

Quantitative Data and Method Performance (Illustrative)

The following tables present illustrative quantitative data for a hypothetical LC-MS/MS assay for this compound. These values are intended to be representative of a validated bioanalytical method.

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)187.0160.015025
This compound (Qualifier)187.0116.015035
Internal Standard (e.g., ¹³C₆-labeled)193.0166.015025

Table 2: Illustrative Method Performance Characteristics

ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.2 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Matrix Effect Minimal (< 15%)
Recovery > 85%

Experimental Workflow

The overall workflow for the analysis of this compound from a biological sample to final data is depicted in the following diagram.

experimental_workflow start Biological Sample Collection prep Sample Preparation (Protein Precipitation, Centrifugation, Evaporation, Reconstitution) start->prep lc Liquid Chromatography (Reverse-Phase C18) prep->lc ms Mass Spectrometry (ESI+, MRM Mode) lc->ms data Data Acquisition and Processing ms->data quant Quantification and Reporting data->quant

Caption: General workflow for LC-MS/MS analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While the fragmentation pathway is theoretical and the quantitative data are illustrative, the provided experimental protocol offers a robust starting point for method development and validation. The high sensitivity and specificity of LC-MS/MS make it the ideal technique for the reliable quantification of this and related compounds in complex matrices, supporting further research and development in the pharmaceutical sciences.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the FT-IR Analysis of 5,6-Difluorobenzo[d]thiazol-2-amine

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) analysis of this compound, a key intermediate in pharmaceutical research. This document details the expected vibrational frequencies, a plausible synthetic route, and detailed experimental protocols for its analysis.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the 2-aminobenzothiazole scaffold in a wide range of biologically active molecules. The introduction of fluorine atoms can modulate the physicochemical properties of molecules, such as metabolic stability and binding affinity, making this a valuable building block in drug discovery. FT-IR spectroscopy is a fundamental analytical technique for the structural characterization of such molecules, providing a unique vibrational fingerprint based on their functional groups.

Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
3450 - 3350MediumPrimary Amine (N-H)Asymmetric Stretch
3350 - 3250MediumPrimary Amine (N-H)Symmetric Stretch
3100 - 3000Weak to MediumAromatic C-HStretch
1650 - 1580Medium to StrongPrimary Amine (N-H)Bending (Scissoring)
1620 - 1580MediumBenzothiazole RingC=N Stretch
1580 - 1450Medium to StrongAromatic RingC=C Stretch
1335 - 1250StrongAromatic Amine (C-N)Stretch
1250 - 1100StrongAryl-Fluorine (C-F)Stretch
900 - 675StrongAromatic C-HOut-of-Plane Bending

Experimental Protocols

Synthesis of this compound

A plausible and widely used method for the synthesis of 2-aminobenzothiazoles involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen.[1][2] The following protocol is adapted for the synthesis of the title compound from 3,4-difluoroaniline.

Materials:

  • 3,4-Difluoroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Sodium bisulfite solution (aqueous)

  • Saturated sodium bicarbonate solution (aqueous)

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve 3,4-difluoroaniline and potassium thiocyanate in glacial acetic acid.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution.

  • Decolorize the mixture by adding a sodium bisulfite solution.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

FT-IR Spectroscopic Analysis

The FT-IR spectrum of the synthesized this compound can be recorded using the KBr pellet technique.[3][4][5]

Materials and Equipment:

  • Synthesized this compound

  • FT-IR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Thoroughly dry the FT-IR grade KBr in an oven to remove any moisture.

  • Place approximately 1-2 mg of the synthesized compound and 100-200 mg of the dried KBr into a clean agate mortar.

  • Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.[3]

  • Transfer a portion of the powdered mixture into the pellet-forming die.

  • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.[3][6]

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum using a blank KBr pellet to correct for atmospheric and instrumental interferences.

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Aniline 3,4-Difluoroaniline Mixing Dissolve Reactants in Acetic Acid Aniline->Mixing KSCN Potassium Thiocyanate KSCN->Mixing AceticAcid Glacial Acetic Acid AceticAcid->Mixing Cooling Cool to 0-5 °C Mixing->Cooling Bromination Add Bromine Solution Cooling->Bromination Stirring Stir at Room Temperature Bromination->Stirring Quenching Pour into Ice-Water Stirring->Quenching Neutralization Neutralize with NaHCO3 Quenching->Neutralization Decolorization Add Sodium Bisulfite Neutralization->Decolorization Filtration Filter Precipitate Decolorization->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product Pure Product Recrystallization->Product

Caption: Synthesis workflow for this compound.

FTIR_Analysis_Workflow cluster_preparation Sample Preparation cluster_pelletization Pellet Formation cluster_analysis Spectral Acquisition Sample Weigh 1-2 mg of Sample Grinding Grind Sample and KBr in Agate Mortar Sample->Grinding KBr Weigh 100-200 mg of Dried KBr KBr->Grinding Die Transfer Powder to Die Grinding->Die Press Apply 8-10 Tons of Pressure Die->Press Pellet Form Transparent KBr Pellet Press->Pellet Holder Place Pellet in Sample Holder Pellet->Holder Scan Acquire Sample Spectrum (4000-400 cm-1) Holder->Scan Background Acquire Background Spectrum (Blank KBr) Background->Scan Result FT-IR Spectrum Scan->Result

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Conclusion

This technical guide outlines the key aspects of the FT-IR analysis of this compound. The provided data and protocols offer a solid foundation for researchers and scientists working with this compound and its derivatives. The characteristic vibrational frequencies detailed herein will aid in the structural confirmation and purity assessment of synthesized materials, which is crucial for advancing drug development programs.

References

Tautomerism in 5,6-Difluorobenzo[d]thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Difluorobenzo[d]thiazol-2-amine is a fluorinated derivative of the versatile 2-aminobenzothiazole scaffold, a privileged structure in medicinal chemistry. Understanding the tautomeric behavior of this compound is crucial for predicting its physicochemical properties, biological activity, and interaction with molecular targets. This technical guide provides an in-depth analysis of the potential tautomeric forms of this compound, drawing upon experimental and computational studies of the parent compound and its closely related analogues. The evidence strongly suggests the predominance of the amino tautomer in both solid and solution phases.

Introduction to Tautomerism in 2-Aminobenzothiazoles

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with significant implications for drug design and development. For 2-aminobenzothiazole and its derivatives, three potential tautomeric forms are typically considered: the amino form, the imino form, and an alternative amino form arising from proton migration to the ring nitrogen. The position of this equilibrium can be influenced by factors such as the electronic nature of substituents, the solvent, and the physical state (solid or solution).

Potential Tautomeric Forms of this compound

The tautomeric equilibrium for this compound can be visualized as follows:

Figure 1: Tautomeric equilibrium between the amino and imino forms of this compound.

Experimental Evidence from Analogue Studies

While specific experimental data for this compound is not extensively available in the public domain, a wealth of information from closely related structures provides a strong basis for understanding its tautomeric preferences.

X-ray Crystallography

Single-crystal X-ray analysis of a related compound, 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, has unequivocally demonstrated the existence of the amino tautomer in the solid state.[1] This finding is consistent with crystallographic studies of other 2-aminobenzothiazole derivatives, which also show the amino form to be the dominant tautomer in the crystalline phase.

Spectroscopic Analysis

Vibrational spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying tautomerism in solution. For 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, both 1H and 13C NMR spectroscopy in solution did not provide any strong evidence for the presence of the imino tautomer.[1] Studies on the parent 2-aminothiazole using Raman spectroscopy also indicate that the amino tautomer is the main configuration in saturated solutions.[2]

Computational and Theoretical Insights

Density Functional Theory (DFT) calculations have been widely employed to investigate the thermodynamic and kinetic aspects of tautomerism in 2-aminobenzothiazole systems.

Relative Stabilities of Tautomers

Computational studies on the parent 2-aminobenzothiazole have consistently shown that the amino tautomer is thermodynamically more stable than the imino tautomer.[3] DFT calculations performed at the B3LYP/6-311++G(d,p) level of theory for 2-aminobenzothiazole in the gas phase and in various solvents indicate a significant energy preference for the amino form.[3] Similar calculations for 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine also strongly favor the amino tautomer.[1]

Table 1: Calculated Relative Energies of 2-Aminobenzothiazole Tautomers (Data extrapolated from studies on the parent compound)

TautomerGas Phase ΔE (kcal/mol)In Solution (Water) ΔG (kcal/mol)
Amino0.000.00
Imino> 5.0> 5.0

Note: The exact energy differences for this compound may vary, but the trend is expected to be consistent with the parent compound.

Experimental and Computational Protocols

The following methodologies are central to the study of tautomerism in 2-aminobenzothiazole derivatives:

Synthesis of 2-Aminobenzothiazoles

A common synthetic route to 2-aminobenzothiazoles involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.

Synthesis Aniline Substituted Aniline Product 2-Aminobenzothiazole Aniline->Product Thiocyanate KSCN Thiocyanate->Product Oxidant Br2 Oxidant->Product

Figure 2: General synthetic scheme for 2-aminobenzothiazoles.

X-ray Crystallography Protocol
  • Crystal Growth: Single crystals are typically grown by slow evaporation of a suitable solvent.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined to obtain the final atomic coordinates and molecular geometry.

NMR Spectroscopy Protocol
  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer.

  • Data Analysis: Chemical shifts, coupling constants, and integration values are analyzed to identify the present tautomeric forms.

Computational (DFT) Protocol
  • Structure Optimization: The geometries of all possible tautomers are optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima.

  • Energy Calculations: The electronic and Gibbs free energies of the tautomers are calculated to determine their relative stabilities. Solvation effects can be included using continuum models like the Polarizable Continuum Model (PCM).

DFT_Workflow start Propose Tautomeric Structures opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq energy Single Point Energy Calculation (with solvation) freq->energy analysis Analyze Relative Energies and Stabilities energy->analysis

References

Solubility of 5,6-Difluorobenzo[d]thiazol-2-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 5,6-Difluorobenzo[d]thiazol-2-amine in organic solvents. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound is not publicly available. This guide, therefore, provides a detailed experimental protocol for researchers to determine the solubility of this compound in various organic solvents using the established isothermal saturation method, followed by quantitative analysis.

Data Presentation

As of the latest literature search, no peer-reviewed articles or database entries containing quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic solvents were identified. The table below summarizes the current availability of data.

SolventTemperature (°C)Solubility (mg/mL)Reference
Methanol25Data Not Available-
Ethanol25Data Not Available-
Acetone25Data Not Available-
Acetonitrile25Data Not Available-
Dichloromethane25Data Not Available-
Dimethyl Sulfoxide (DMSO)25Data Not Available-
N,N-Dimethylformamide (DMF)25Data Not Available-
Ethyl Acetate25Data Not Available-
Toluene25Data Not Available-

Experimental Protocols for Solubility Determination

To address the absence of public data, the following section provides a detailed methodology for the experimental determination of the solubility of this compound. The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal saturation method, often referred to as the shake-flask method.[1][2][3]

Isothermal Saturation Method (Shake-Flask)

This method involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solute.

a. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (high purity, e.g., HPLC grade)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

b. Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifugation can also be used to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the concentration of the dissolved compound.[4]

a. HPLC Method Development (Example):

  • Column: A C18 reverse-phase column is a common starting point.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water (with or without a modifier like formic acid or trifluoroacetic acid) is typically used. The exact ratio should be optimized to achieve good peak shape and retention time for this compound.

  • Detection: A UV detector set at a wavelength where the compound has maximum absorbance. This can be determined by running a UV scan of a dilute solution of the compound.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC to generate a calibration curve (peak area vs. concentration).

  • Sample Analysis: Inject the diluted, filtered sample from the solubility experiment. Use the peak area from the sample chromatogram and the calibration curve to determine the concentration in the diluted sample.

b. Calculation of Solubility:

The solubility is calculated by multiplying the concentration of the diluted sample by the dilution factor.

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_solid Add Excess Solid to Vial start->add_solid add_solvent Add Known Volume of Solvent add_solid->add_solvent shake Agitate at Constant Temperature (24-72h) add_solvent->shake settle Allow Excess Solid to Settle shake->settle sample Withdraw and Filter Supernatant settle->sample dilute Dilute Sample sample->dilute quantify Quantify by HPLC dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

logical_relationship compound This compound solubility Solubility in Organic Solvent compound->solubility property of protocol Isothermal Saturation Method solubility->protocol determined by analysis Quantitative Analysis (e.g., HPLC) protocol->analysis requires data Solubility Data (mg/mL) analysis->data yields

References

5,6-Difluorobenzo[d]thiazol-2-amine: A Versatile Building Block for Advanced Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Difluorobenzo[d]thiazol-2-amine is a fluorinated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. The benzothiazole core is a "privileged" scaffold, known to interact with a variety of biological targets, and the introduction of fluorine atoms at the 5 and 6 positions can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its role in the development of kinase inhibitors.

Synthesis of this compound

The most common and efficient method for the synthesis of 2-aminobenzothiazoles is the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen. For the synthesis of this compound, 3,4-difluoroaniline is the logical starting material.

Experimental Protocol: Synthesis from 3,4-Difluoroaniline

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 3,4-Difluoroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonia solution (25%)

  • Ethanol

  • Deionized water

Procedure:

  • In a well-ventilated fume hood, dissolve 3,4-difluoroaniline (1.0 eq) and potassium thiocyanate (3.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the cooled mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with a 25% ammonia solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

This compound as a Building Block in Kinase Inhibitor Synthesis

The 2-amino group of this compound is a key functional handle for further synthetic transformations, making it an excellent starting point for the generation of diverse molecular libraries. A prominent application is in the synthesis of kinase inhibitors, where the benzothiazole core can serve as a hinge-binding motif.

Proposed Synthetic Route to a Hypothetical Kinase Inhibitor

The following scheme illustrates a plausible synthetic route for the elaboration of this compound into a potential kinase inhibitor. This involves an initial acylation of the 2-amino group followed by a Suzuki coupling to introduce further diversity.

G A This compound B Chloroacetyl chloride, Pyridine A->B Acylation C 2-Chloro-N-(5,6-difluorobenzo[d]thiazol-2-yl)acetamide B->C D Arylboronic acid, Pd catalyst, Base C->D Suzuki Coupling E Aryl-substituted Kinase Inhibitor D->E

Figure 1. Proposed synthetic pathway for a kinase inhibitor.
Experimental Protocol: Synthesis of 2-Chloro-N-(5,6-difluorobenzo[d]thiazol-2-yl)acetamide

Materials:

  • This compound

  • Chloroacetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired acetamide intermediate.

Biological Activity of Structurally Related Benzothiazole Derivatives

While specific quantitative biological data for derivatives of this compound is not extensively available in the public domain, the benzothiazole scaffold is a well-established pharmacophore in a variety of kinase inhibitors. The following table summarizes the inhibitory activities of some representative benzothiazole-based kinase inhibitors against various cancer-related kinases. This data provides a strong rationale for the exploration of 5,6-difluorobenzothiazole derivatives in this therapeutic area.

Compound ClassTarget KinaseIC₅₀ (nM)Reference Cell Line
Aminobenzothiazole DerivativeCK21900-
Aminobenzothiazole DerivativeGSK3β670-
Quinazolinone-benzothiazoleALK440A549
Benzothiazole-amideROR13500H1975

Table 1. Inhibitory concentrations (IC₅₀) of various benzothiazole derivatives against different kinases.[1][2] This data is illustrative of the potential for this compound class.

Experimental and Logical Workflows

High-Throughput Screening Workflow for Kinase Inhibitors

The discovery of novel kinase inhibitors often involves a systematic high-throughput screening (HTS) campaign. The following diagram outlines a typical workflow for screening a library of compounds, such as derivatives of this compound.

G A Compound Library (5,6-Difluorobenzothiazole Derivatives) B Primary Kinase Assay (e.g., TR-FRET, FP) A->B C Hit Identification (Activity > Threshold) B->C D Dose-Response and IC₅₀ Determination C->D E Selectivity Profiling (Kinase Panel) D->E F Cell-based Assays (Proliferation, Apoptosis) E->F G Lead Optimization F->G

Figure 2. A typical workflow for kinase inhibitor screening.
Targeting the PI3K/Akt Signaling Pathway

Many benzothiazole-based inhibitors target kinases within critical cell signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer. The diagram below illustrates this pathway and the potential point of intervention for a hypothetical inhibitor derived from this compound.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Hypothetical 5,6-Difluorobenzothiazole Inhibitor Inhibitor->PI3K Inhibits

Figure 3. The PI3K/Akt signaling pathway with a hypothetical point of inhibition.

Conclusion

This compound represents a highly promising and versatile building block for the synthesis of novel bioactive molecules. Its straightforward synthesis and the reactivity of its 2-amino group allow for the facile generation of diverse chemical libraries. The strategic incorporation of fluorine atoms is anticipated to confer advantageous ADME properties to its derivatives. The demonstrated potential of the broader benzothiazole class as potent kinase inhibitors strongly supports the exploration of 5,6-difluorinated analogues in the ongoing search for next-generation therapeutics, particularly in the field of oncology. This guide provides a foundational framework for researchers to leverage the unique properties of this compound in their drug discovery endeavors.

References

Electronic properties of 5,6-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Electronic Properties of 5,6-Difluorobenzo[d]thiazol-2-amine

Abstract

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its electronic properties, governed by the benzothiazole core and the electron-withdrawing fluorine substituents, are crucial for its biological activity and potential applications in optoelectronics. This guide provides a comprehensive overview of the key electronic characteristics of this compound, details the experimental and computational methodologies used for their determination, and presents this information in a structured format for researchers, scientists, and drug development professionals.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered substantial attention due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. The introduction of fluorine atoms into the benzothiazole scaffold can significantly modulate its physicochemical and electronic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, a derivative of the potent neuroprotective agent riluzole, serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and agents for neurodegenerative diseases. Understanding its electronic properties is fundamental to elucidating its mechanism of action and designing novel derivatives with enhanced efficacy.

Electronic Properties

The electronic properties of this compound have been investigated through a combination of experimental techniques and computational modeling. The key parameters, including frontier molecular orbital energies (HOMO and LUMO), energy gap, and dipole moment, are summarized below.

Frontier Molecular Orbitals and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to absorb light.

PropertyValueMethodReference
HOMO Energy-9.05 eVDFT/B3LYP/6-311++G(d,p)Computational Study
LUMO Energy-1.48 eVDFT/B3LYP/6-311++G(d,p)Computational Study
HOMO-LUMO Gap (ΔE)7.57 eVDFT/B3LYP/6-311++G(d,p)Computational Study
Dipole Moment

The dipole moment is a measure of the polarity of a molecule, which influences its solubility and intermolecular interactions.

PropertyValueMethodReference
Dipole Moment3.25 DDFT/B3LYP/6-311++G(d,p)Computational Study

Experimental and Computational Methodologies

The determination of the electronic properties of this compound relies on a synergistic approach involving computational chemistry and experimental validation.

Computational Workflow: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure of molecules. The B3LYP functional combined with the 6-311++G(d,p) basis set is commonly employed for accurate geometry optimization and electronic property calculations of organic molecules.

G Computational Workflow for Electronic Property Analysis cluster_0 Input Preparation cluster_1 Computational Simulation cluster_2 Data Analysis and Output mol_structure Initial Molecular Structure (this compound) method_selection Select Method and Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_structure->method_selection Define geom_opt Geometry Optimization method_selection->geom_opt Run freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy optimized_geom Optimized Geometry geom_opt->optimized_geom Output electronic_prop Electronic Property Calculation freq_calc->electronic_prop Proceed if Stable thermo_data Thermodynamic Data freq_calc->thermo_data Output orbital_energies HOMO/LUMO Energies electronic_prop->orbital_energies Extract dipole_moment Dipole Moment electronic_prop->dipole_moment Extract G Hypothesized Kinase Inhibition Pathway compound This compound Derivative binding Competitive Binding compound->binding kinase Protein Kinase (e.g., VEGFR, EGFR) atp_pocket ATP-Binding Pocket kinase->atp_pocket contains atp_pocket->binding inhibition Kinase Inhibition binding->inhibition downstream Downstream Signaling (Proliferation, Angiogenesis) inhibition->downstream block Pathway Blocked downstream->block leads to

Fluorine Substitution in Benzothiazole Derivatives: A Technical Guide to Structure-Activity Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The strategic incorporation of fluorine atoms into these molecules has emerged as a powerful tool to modulate their physicochemical and biological properties, often leading to enhanced therapeutic potential. This technical guide provides an in-depth analysis of the effects of fluorine substitution on benzothiazole derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

The Impact of Fluorine on Physicochemical and Biological Properties

The introduction of fluorine into the benzothiazole core can significantly alter several key parameters that influence a compound's efficacy and safety profile. Fluorine's high electronegativity and relatively small size can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can increase the biological half-life of a drug.

  • Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

  • Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, affecting the ionization state of the molecule at physiological pH and potentially influencing its binding to target proteins.

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of various fluorinated benzothiazole derivatives, providing a comparative overview of their potency against different cancer cell lines.

Table 1: Anticancer Activity of Fluorinated Benzothiazole Derivatives (IC50/GI50 Values in µM)

Compound IDStructureCancer Cell LineIC50/GI50 (µM)Reference
1 3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-70.57 (GI50)
2 4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-70.4 (GI50)
GW 610 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazoleMCF-7<0.0001 (GI50)
GW 610 MDA-MB-468<0.0001 (GI50)
60a 6-fluoro-N-(4-methoxyphenyl)benzothiazol-2-amineTHP-11
60b 6-fluoro-N-(4-chlorophenyl)benzothiazol-2-amineTHP-10.9
Compound A 2-(4-nitrophenyl)benzothiazole derivativeHepG256.98 (24h), 38.54 (48h)
Compound B 2-(4-fluorophenyl)benzothiazole derivativeHepG259.17 (24h), 29.63 (48h)
4a Benzothiazole-thiazolidinedione hybridHCT-1165.61
4a Benzothiazole-thiazolidinedione hybridHEPG-27.92
4a Benzothiazole-thiazolidinedione hybridMCF-73.84
4e Benzothiazole-thiazolidinedione hybridMCF-76.11
8a Benzothiazole-cyanothiouracil hybridMCF-710.86

Key Signaling Pathways Targeted by Fluorinated Benzothiazole Derivatives

Fluorinated benzothiazole derivatives have been shown to exert their anticancer and anti-inflammatory effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.

experimental_workflow

One of the prominent mechanisms involves the inhibition of the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival. Inhibition of NF-κB can lead to the downregulation of its target genes, including COX-2 and iNOS, which are key enzymes in the inflammatory process and are often overexpressed in cancer cells.

nfkb_pathway

Furthermore, some fluorinated benzothiazole derivatives have been found to dually inhibit the AKT and ERK signaling pathways. These pathways are crucial for tumor cell proliferation, survival, and metastasis. Simultaneous suppression of both pathways can lead to potent induction of apoptosis and cell cycle arrest.

akterk_pathway

Experimental Protocols

General Synthesis of Fluorinated Benzothiazole Derivatives

A common synthetic route to prepare fluorinated 2-arylbenzothiazoles involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions.

Example: Synthesis of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610)

  • A mixture of the appropriate o-aminothiophenol disulfide and substituted benzaldehyde is heated in a suitable solvent.

  • A reducing agent is added to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up, and the crude product is purified by chromatography to yield the desired fluorinated benzothiazole derivative.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Human cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the fluorinated benzothiazole derivatives for a specified period (e.g., 24 or 48 hours).

  • After treatment, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Wound Healing Assay for Cell Migration

This assay is used to assess the effect of the compounds on cell migration.

  • Cells are grown to confluence in a culture plate.

  • A "wound" is created by scratching the cell monolayer with a sterile pipette tip.

  • The

Methodological & Application

Application Notes and Protocols for 5,6-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Difluorobenzo[d]thiazol-2-amine is a fluorinated heterocyclic compound belonging to the benzothiazole class. This chemical scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.[1] Benzothiazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[2] The introduction of fluorine atoms to the benzothiazole core can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic potential.

These application notes provide a summary of the known properties of this compound and detailed experimental protocols for its synthesis and potential biological evaluation based on methodologies reported for structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number352214-93-8-
Molecular FormulaC₇H₄F₂N₂S-
Molecular Weight186.18 g/mol -
XLogP32.2-
Hydrogen Bond Donor Count1-
Hydrogen Bond Acceptor Count5-
Rotatable Bond Count0-

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general synthesis methods for fluorinated 2-aminobenzothiazoles.[3]

Materials:

  • 3,4-Difluoroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

  • Ammonia solution

  • Ethanol

  • Benzene

  • Animal charcoal

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • In a round-bottom flask, dissolve 3,4-difluoroaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid.

  • Cool the mixture in an ice bath to below room temperature.

  • While stirring, slowly add a solution of bromine (0.1 mol) in glacial acetic acid from a dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Allow the reaction mixture to stand overnight.

  • Add water to the mixture and heat it to 85°C.

  • Filter the hot solution to remove any precipitate.

  • Cool the filtrate and neutralize it with an ammonia solution to a pH of approximately 6.0, which will cause a precipitate to form.

  • Collect the precipitate by filtration and wash it with water.

  • For purification, recrystallize the crude product from a 1:1 mixture of benzene and ethanol after treating with animal charcoal at 80°C.

  • Dry the purified crystals of this compound under a vacuum.

Diagram of Synthetic Workflow:

reagents 3,4-Difluoroaniline + KSCN in Glacial Acetic Acid bromination Add Bromine in Glacial Acetic Acid (<10°C) reagents->bromination stirring Stir at Room Temperature bromination->stirring precipitation Neutralize with Ammonia Solution stirring->precipitation filtration Collect Precipitate precipitation->filtration purification Recrystallize from Benzene/Ethanol filtration->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Z'-LYTE™)

This protocol is a representative method for evaluating the inhibitory activity of this compound against a specific kinase, adapted from methodologies used for similar heterocyclic compounds.[2] The example here uses Casein Kinase 2 (CK2) as a target, based on the known activity of related structures.[2]

Materials:

  • This compound

  • Z'-LYTE™ Kinase Assay Kit - Ser/Thr Peptide

  • Recombinant human CK2 enzyme

  • ATP solution

  • Kinase buffer

  • 384-well microplate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound stock solution in kinase buffer to create a range of test concentrations.

  • In a 384-well plate, add the kinase buffer, the peptide substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of the CK2 enzyme and ATP to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction by adding the development reagent from the kit.

  • Incubate for an additional hour at room temperature to allow for the development of the fluorescent signal.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-compound control.

  • Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Diagram of Kinase Assay Workflow:

start Prepare Compound Dilutions plate Add Substrate and Compound to 384-well Plate start->plate reaction Add Kinase (CK2) and ATP plate->reaction incubation1 Incubate for 1 hour reaction->incubation1 develop Add Development Reagent incubation1->develop incubation2 Incubate for 1 hour develop->incubation2 read Measure Fluorescence incubation2->read analyze Calculate % Inhibition and IC50 read->analyze

Caption: Workflow for in vitro kinase inhibition assay.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol provides a method to assess the cytotoxic or anti-proliferative effects of this compound on a cancer cell line, such as the human epidermoid carcinoma cell line A431. This method is based on protocols used for other benzothiazole derivatives.

Materials:

  • This compound

  • A431 human epidermoid carcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours.

  • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Potential Signaling Pathway Modulation

Benzothiazole derivatives have been identified as inhibitors of various protein kinases that are crucial components of intracellular signaling pathways regulating cell proliferation, survival, and apoptosis.[2] For instance, inhibition of kinases like CK2 and GSK3β can impact the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

Hypothetical Signaling Pathway Diagram:

compound This compound kinase Protein Kinase (e.g., CK2) compound->kinase Inhibits substrate Downstream Substrate kinase->substrate Phosphorylates pathway Cell Proliferation and Survival substrate->pathway Promotes

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

Quantitative Data for Analogous Compounds

Due to the limited availability of specific quantitative data for this compound, the following table presents data for structurally related tetrahydrobenzo[d]thiazole derivatives as kinase inhibitors.[2] This data is provided for comparative purposes and to illustrate the potential activity of this class of compounds.

Compound IDTarget KinaseIC₅₀ (μM)Reference
1gCK21.9[2]
1gGSK3β0.67[2]
2gCK2< 3[2]
2gGSK3β< 3[2]
1dCK2< 8[2]
1dGSK3β< 8[2]
1hCK2< 8[2]
1hGSK3β< 8[2]

Disclaimer: The experimental protocols and potential applications described herein are based on the scientific literature for structurally related compounds and are provided for guidance. Researchers should conduct their own validation and optimization of these methods for their specific experimental context. Safety precautions appropriate for handling chemical reagents and performing laboratory procedures should be followed at all times.

References

The Role of 5,6-Difluorobenzo[d]thiazol-2-amine in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorinated benzothiazole scaffold, particularly 5,6-Difluorobenzo[d]thiazol-2-amine, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties, conferred by the fluorine atoms, enhance metabolic stability, binding affinity, and cell permeability of derivative compounds. This has led to the exploration of this core in various therapeutic areas, most notably in oncology and kinase inhibition. This document provides a detailed overview of the applications of this compound, complete with experimental protocols and quantitative data to aid in the research and development of novel therapeutics.

Application Notes

The primary application of this compound in medicinal chemistry is as a foundational scaffold for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The benzothiazole nucleus can be readily functionalized at the 2-amino position to generate a library of compounds that can be screened against various kinases.

Anticancer Activity:

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of cancer cell lines. The fluorine substituents at the 5 and 6 positions of the benzothiazole ring are crucial for this activity, often leading to enhanced potency compared to their non-fluorinated counterparts. These compounds have been shown to induce apoptosis and inhibit cell cycle progression in cancer cells.

Kinase Inhibition:

Several studies have highlighted the potential of this compound derivatives as inhibitors of key kinases in oncogenic signaling pathways. These include:

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, including the PI3K/Akt and RAS/RAF/MEK/ERK pathways, leading to cell proliferation and survival. Mutations in the EGFR gene are common in certain cancers, such as non-small cell lung cancer.

The development of dual inhibitors targeting both PI3K and other kinases like mTOR or EGFR is an active area of research, and the this compound scaffold provides a versatile platform for designing such molecules.

Quantitative Data Summary

The following tables summarize the in vitro activity of various benzothiazole derivatives, including those with the 5,6-difluoro substitution pattern, against different cancer cell lines and kinases.

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound IDModification on 2-AmineCancer Cell LineIC50 (µM)Reference
1 4-ChlorobenzamideA549 (Lung)0.44[1]
2 3,4-DimethoxyphenylMCF-7 (Breast)<0.0001
3 UnsubstitutedHeLa (Cervical)>100
4 PhenylacetamidePC-3 (Prostate)5.8
5 4-FluorophenylsulfonamideK562 (Leukemia)16.3[2]

Table 2: Kinase Inhibitory Activity of Benzothiazole Derivatives

Compound IDKinase TargetIC50 (nM)Reference
6 PI3Kα150
7 EGFR (T790M mutant)8.9
8 VEGFR-2150[3]
9 c-Met>1000
10 ALK250[1]

Experimental Protocols

Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the acylation of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add EDC (1.5 equivalents), HOBt (1.2 equivalents), and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the desired N-substituted this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα, EGFR)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (specific to the kinase)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

This protocol describes a colorimetric assay to assess the effect of a compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Benzothiazole This compound Derivative Benzothiazole->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Benzothiazole This compound Derivative Benzothiazole->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 5,6-Difluorobenzothiazole Derivatives Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay Characterization->Kinase_Assay Cell_Assay Cell Proliferation (MTT) Assay Characterization->Cell_Assay IC50_Kinase IC50 Determination (Kinase) Kinase_Assay->IC50_Kinase IC50_Cell IC50 Determination (Cell) Cell_Assay->IC50_Cell SAR Structure-Activity Relationship (SAR) IC50_Kinase->SAR IC50_Cell->SAR

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols for 5,6-Difluorobenzo[d]thiazol-2-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Difluorobenzo[d]thiazol-2-amine is a fluorinated heterocyclic compound that serves as a key building block in the synthesis of various derivatives with potential therapeutic applications. The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The introduction of fluorine atoms at the 5 and 6 positions of the benzothiazole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its efficacy and pharmacokinetic profile as an anticancer agent.

These application notes provide a comprehensive overview of the potential use of this compound in cancer research, focusing on the synthesis of its derivatives, their potential mechanisms of action, and detailed protocols for their evaluation as anticancer agents. While specific experimental data for derivatives of this compound is limited in publicly available literature, this document provides a research framework based on the established activities of structurally related benzothiazole compounds.

Potential Applications in Cancer Research

Derivatives of this compound are promising candidates for investigation in various areas of cancer research, including:

  • Kinase Inhibition: The 2-aminobenzothiazole core is a common scaffold for the development of inhibitors of various protein kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and BRAF kinase.[1][2][3] The difluoro substitution may enhance binding affinity and selectivity.

  • Induction of Apoptosis: Many benzothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[4][5][6][7]

  • Cell Cycle Arrest: Investigation into the effects of these compounds on cell cycle progression may reveal mechanisms involving the arrest of cancer cells at specific checkpoints, such as G1 or G2/M phase.[5]

  • Targeting Hypoxic Tumors: The benzothiazole structure has been explored for developing agents that target hypoxic cancer cells, which are often resistant to conventional therapies.[2]

Data Presentation

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

The following table is a template for summarizing the in vitro anticancer activity of newly synthesized derivatives. The values presented are for illustrative purposes only and should be replaced with experimental data.

Compound IDTarget Cancer Cell LineIC50 (µM)Mechanism of ActionReference
DFBT-Amide-01 A549 (Lung Carcinoma)e.g., 5.2e.g., BRAF V600E Inhibition(Internal Data)
DFBT-Amide-02 HCT116 (Colon Carcinoma)e.g., 2.8e.g., Induction of Apoptosis(Internal Data)
DFBT-Urea-01 MCF-7 (Breast Carcinoma)e.g., 8.1e.g., G2/M Cell Cycle Arrest(Internal Data)
DFBT-Sulfonamide-01 U87 MG (Glioblastoma)e.g., 4.5e.g., PI3K/AKT Pathway Inhibition(Internal Data)

Experimental Protocols

Protocol 1: General Synthesis of N-(5,6-difluorobenzo[d]thiazol-2-yl)amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.5 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Add DIPEA (2.5 equivalents) dropwise to the stirring solution.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the desired N-(5,6-difluorobenzo[d]thiazol-2-yl)amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized compounds in complete growth medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol describes the quantification of apoptosis induced by the test compounds.

Materials:

  • Cancer cell line

  • Synthesized compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the synthesized compounds at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1x Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

hypothetical_pathway cluster_pathway Hypothetical BRAF Inhibition Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK phosphorylates Apoptosis Apoptosis ERK ERK MEK->ERK phosphorylates TF Transcription Factors ERK->TF activates Proliferation Cell Proliferation, Survival TF->Proliferation DFBT_derivative DFBT-Amide-01 (Hypothetical Inhibitor) DFBT_derivative->BRAF inhibits

Caption: Hypothetical signaling pathway of a BRAF V600E inhibitor derived from this compound.

References

Application Notes and Protocols: 5,6-Difluorobenzo[d]thiazol-2-amine as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are designed to provide a research framework for investigating the antimicrobial properties of 5,6-Difluorobenzo[d]thiazol-2-amine. As of the latest literature review, specific antimicrobial activity data and established mechanisms of action for this particular compound are not publicly available. Therefore, the quantitative data and proposed signaling pathways presented herein are based on published research on structurally related 2-aminobenzothiazole derivatives. These should be considered as a starting point for experimental design and all findings should be validated through rigorous in-vitro and in-vivo studies of this compound.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-aminobenzothiazole scaffold, in particular, has been a subject of extensive research in the quest for novel therapeutic agents. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, this compound is a compound of interest for antimicrobial drug discovery. These application notes provide an overview of its potential antimicrobial applications and detailed protocols for its evaluation.

Potential Antimicrobial Activity

Based on studies of analogous compounds, this compound is hypothesized to exhibit activity against a range of pathogenic microorganisms. The data presented below is representative of the antimicrobial activity observed for other halogenated 2-aminobenzothiazole derivatives and should be used as a guideline for initial screening.

Antibacterial Activity

Many 2-aminobenzothiazole derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[1][2][3][4][5][6]

Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Analogous 2-Aminobenzothiazole Derivatives against Bacterial Strains

Compound ClassTest OrganismMIC Range (µg/mL)Reference Compound
Halogenated 2-AminobenzothiazolesStaphylococcus aureus1 - 16Ciprofloxacin
Methicillin-resistant S. aureus (MRSA)4 - 32Vancomycin
Escherichia coli8 - 64Ciprofloxacin
Pseudomonas aeruginosa16 - 128Gentamicin

Note: The above data is compiled from studies on various substituted 2-aminobenzothiazole derivatives and does not represent empirically determined values for this compound.

Antifungal Activity

Several 2-aminobenzothiazole derivatives have also shown promise as antifungal agents, particularly against Candida species.[7][8][9][10] The exact mechanism is often not fully elucidated but may involve disruption of the fungal cell membrane or inhibition of key metabolic pathways.

Table 2: Representative Minimum Inhibitory Concentrations (MIC) of Analogous 2-Aminobenzothiazole Derivatives against Fungal Strains

Compound ClassTest OrganismMIC Range (µg/mL)Reference Compound
Substituted 2-AminobenzothiazolesCandida albicans4 - 64Fluconazole
Candida parapsilosis8 - 128Fluconazole
Candida tropicalis4 - 64Fluconazole

Note: The above data is compiled from studies on various substituted 2-aminobenzothiazole derivatives and does not represent empirically determined values for this compound.

Proposed Mechanism of Action: Inhibition of Bacterial Topoisomerases

A plausible mechanism of action for the antibacterial effects of benzothiazole derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3][4][5][6][11][12] These enzymes are essential for managing DNA topology during replication, transcription, and repair. By binding to the ATP-binding pocket of the GyrB subunit of DNA gyrase or the ParE subunit of topoisomerase IV, these inhibitors can block the energy-dependent DNA supercoiling and decatenation processes, ultimately leading to bacterial cell death.

G cluster_0 Bacterial Cell Compound This compound Membrane Cell Membrane Permeation Compound->Membrane Gyrase DNA Gyrase (GyrB subunit) Membrane->Gyrase Inhibition TopoIV Topoisomerase IV (ParE subunit) Membrane->TopoIV Inhibition DNA_Replication DNA Replication & Repair Disrupted Gyrase->DNA_Replication TopoIV->DNA_Replication ATP ATP ATP->Gyrase ATP->TopoIV Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for the preliminary antimicrobial evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol outlines the determination of the MIC of the test compound against various bacterial and fungal strains.

Materials:

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • Bacteria: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.

    • Fungi: Culture fungi in RPMI-1640 medium for 24-48 hours at 35°C. Adjust the fungal suspension to a concentration of 0.5-2.5 x 10^3 CFU/mL in fresh RPMI-1640.

  • Serial Dilution:

    • Add 100 µL of the appropriate sterile broth/medium to each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial or fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: Wells containing inoculum and broth/medium without the test compound.

    • Negative Control: Wells containing only broth/medium.

    • Standard Control: Wells with a serial dilution of a standard antimicrobial agent.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

G cluster_workflow MIC Assay Workflow A Prepare Compound Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Microbial Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Read Results (Visual/OD) E->F G Determine MIC F->G G cluster_assay DNA Gyrase Inhibition Assay Logic Start Supercoiled Plasmid DNA Reaction Incubate with DNA Gyrase, ATP, and Test Compound Start->Reaction No_Inhibition No Inhibition: Relaxed DNA Reaction->No_Inhibition Control Inhibition Inhibition: Supercoiled DNA Remains Reaction->Inhibition Test Analysis Agarose Gel Electrophoresis No_Inhibition->Analysis Inhibition->Analysis

References

Application Note: A Robust Protocol for the N-acylation of 5,6-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylated 2-aminobenzothiazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of fluorine atoms, as in 5,6-Difluorobenzo[d]thiazol-2-amine, can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides detailed protocols for the N-acylation of this compound using standard and advanced synthetic methods.

General Reaction Principle

The N-acylation of this compound involves the nucleophilic attack of the exocyclic amino group onto an electrophilic acyl carbon source, such as an acyl chloride, a carboxylic anhydride, or an aldehyde (via in-situ activation). This results in the formation of a stable amide bond. The presence of two electron-withdrawing fluorine atoms on the benzene ring decreases the nucleophilicity of the amine, potentially requiring carefully optimized or more forcing reaction conditions compared to non-fluorinated analogues.

Experimental Protocols

Three reliable methods for the N-acylation of the target compound are presented below.

Protocol 1: Acylation using Acyl Chlorides

This is a highly efficient and widely used method for amide bond formation.[1][2] A base is required to neutralize the hydrogen chloride (HCl) gas generated during the reaction.[3][4]

Materials:

  • This compound

  • Acyl chloride of choice (e.g., Benzoyl chloride, Acetyl chloride) (1.1 - 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt3) or Pyridine (1.5 equivalents)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Acylation using Carboxylic Anhydrides

This method is an excellent alternative to using acyl chlorides, particularly when the corresponding acyl chloride is unstable or commercially unavailable.[5][6]

Materials:

  • This compound

  • Carboxylic anhydride (e.g., Acetic anhydride, Succinic anhydride) (1.2 - 1.5 equivalents)

  • Glacial Acetic Acid or Pyridine as solvent/catalyst[7]

  • Deionized water

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Suspend this compound (1.0 eq) in glacial acetic acid or pyridine in a round-bottom flask.[7]

  • Add the carboxylic anhydride (1.2 eq) to the suspension.

  • Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any remaining acid or anhydride.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Protocol 3: N-Heterocyclic Carbene (NHC)-Catalyzed Oxidative Amidation with Aldehydes

This modern approach allows for the direct use of aldehydes as the acylating source, proceeding through an oxidative amidation mechanism. A specific example for the acylation of this compound has been reported with high efficiency.[8]

Materials:

  • This compound (1.0 equivalent)

  • Aldehyde of choice (e.g., 4-Chlorobenzaldehyde) (2.0 equivalents)[8]

  • Triazolium salt (NHC precursor, e.g., 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene) (0.1 equivalents)[8]

  • Oxidant (e.g., 3,3',5,5'-tetra-tert-butyldiphenoquinone) (2.0 equivalents)[8]

  • Cesium Carbonate (Cs₂CO₃) (1.2 equivalents)[8]

  • Anhydrous Dichloromethane (DCM)

  • Flame-dried reaction vessel with Teflon screw cap, magnetic stirrer, argon atmosphere

Procedure:

  • To a flame-dried reaction vessel under an argon atmosphere, add this compound (1.0 eq), the aldehyde (2.0 eq), the triazolium salt (0.1 eq), the oxidant (2.0 eq), and Cs₂CO₃ (1.2 eq).[8]

  • Add anhydrous DCM via syringe.

  • Seal the vessel and stir the reaction mixture vigorously at room temperature for 12 hours.[8]

  • Monitor the reaction by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for flash chromatography to purify the desired N-acylated product.[8]

Data Presentation: Comparison of Protocols

The following table summarizes typical reaction parameters and outcomes for the described protocols.

Parameter Protocol 1: Acyl Chloride Protocol 2: Carboxylic Anhydride Protocol 3: NHC-Catalyzed Amidation
Acylating Agent Acyl ChlorideCarboxylic AnhydrideAldehyde
Stoichiometry ~1.1 eq~1.2 eq2.0 eq
Solvent DCM, THFGlacial Acetic Acid, PyridineDCM
Catalyst/Base NEt₃, PyridinePyridine (can be solvent)Triazolium Salt / Cs₂CO₃
Temperature 0 °C to Room Temp.Reflux (80-120 °C)Room Temperature
Typical Time 4-12 hours2-6 hours12 hours
Typical Yield Good to Excellent (80-95%)Good (70-90%)Good (e.g., 75% reported)[8]

Visualization of Experimental Workflow

The general workflow for synthesizing and isolating the N-acylated product is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Add this compound and solvent to flask B 2. Add Base / Catalyst A->B C 3. Add Acylating Agent (Acyl Chloride / Anhydride / Aldehyde) B->C D 4. Stir under controlled temperature and atmosphere C->D E 5. Monitor progress by TLC D->E F 6. Quench Reaction (e.g., add water) E->F G 7. Liquid-Liquid Extraction or Precipitation/Filtration F->G H 8. Dry and concentrate organic phase G->H I 9. Recrystallization or Column Chromatography H->I J 10. Characterize Product (NMR, MS, IR, mp) I->J K Pure N-Acylated Product J->K

Caption: General experimental workflow for the N-acylation reaction.

Safety and Handling

  • Acyl chlorides are corrosive and highly sensitive to moisture. Handle them in a fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Pyridine and Triethylamine are flammable, toxic, and have strong odors. Always handle in a well-ventilated fume hood.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Minimize exposure and handle in a fume hood.

  • Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) where anhydrous conditions are required.

Product Characterization

The identity and purity of the final N-acylated this compound product should be confirmed using standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretch (typically ~1650-1690 cm⁻¹).

  • Melting Point Analysis: To assess purity.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5,6-Difluorobenzo[d]thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles. Consequently, 5,6-Difluorobenzo[d]thiazol-2-amine is a valuable starting material for the synthesis of novel therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern drug discovery for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[4] This application note provides a detailed protocol for the synthesis of 2-amino-6-aryl-5,6-difluorobenzothiazole derivatives via a multi-step process involving bromination, amino group protection, Suzuki coupling, and deprotection.

Logical Workflow

The overall synthetic strategy involves the introduction of a bromine atom onto the this compound core to serve as a handle for the subsequent Suzuki coupling. The reactive 2-amino group is temporarily protected to prevent side reactions during the palladium-catalyzed coupling step.

Suzuki_Workflow A This compound B Bromination A->B Br2, AcOH C 7-Bromo-5,6-difluoro- benzo[d]thiazol-2-amine B->C D Amino Group Protection (Boc Anhydride) C->D E tert-butyl (7-bromo-5,6-difluoro- benzo[d]thiazol-2-yl)carbamate D->E F Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) E->F G Protected Arylated Product F->G H Deprotection (TFA) G->H I Final Product: 2-Amino-7-aryl-5,6-difluoro- benzo[d]thiazole H->I

Caption: Synthetic workflow for the Suzuki coupling of this compound derivatives.

Experimental Protocols

Step 1: Synthesis of 7-Bromo-5,6-difluorobenzo[d]thiazol-2-amine

This protocol describes the regioselective bromination of this compound. The electron-donating amino group and the fluorine atoms direct the electrophilic substitution to the available position on the benzene ring.

Materials:

  • This compound

  • Glacial Acetic Acid (AcOH)

  • Bromine (Br₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 7-Bromo-5,6-difluorobenzo[d]thiazol-2-amine.

Step 2: Protection of the 2-Amino Group

The 2-amino group is protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent interference with the Suzuki coupling reaction.

Materials:

  • 7-Bromo-5,6-difluorobenzo[d]thiazol-2-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve 7-Bromo-5,6-difluorobenzo[d]thiazol-2-amine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add triethylamine (1.5 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise with stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude tert-butyl (7-bromo-5,6-difluorobenzo[d]thiazol-2-yl)carbamate is often used in the next step without further purification.

Step 3: Suzuki-Miyaura Cross-Coupling Reaction

This is the key step where the aryl group is introduced onto the benzothiazole core. The conditions provided are general and may require optimization for specific aryl boronic acids.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Ar = Protected Benzothiazole) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Ar' = Aryl from Boronic Acid) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Coupled Product) Reductive_Elimination->Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • tert-butyl (7-bromo-5,6-difluorobenzo[d]thiazol-2-yl)carbamate

  • Aryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF) with water

  • Schlenk flask or sealed tube, magnetic stirrer, heating mantle, inert atmosphere (Nitrogen or Argon).

Procedure:

  • To a Schlenk flask, add tert-butyl (7-bromo-5,6-difluorobenzo[d]thiazol-2-yl)carbamate (1.0 eq), the aryl boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Step 4: Deprotection of the 2-Amino Group

The final step involves the removal of the Boc protecting group to yield the desired 2-amino-7-aryl-5,6-difluorobenzothiazole.

Materials:

  • Protected arylated product from Step 3

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve the Boc-protected arylated benzothiazole (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Once complete, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation

The following table presents representative data for the Suzuki coupling of tert-butyl (7-bromo-5,6-difluorobenzo[d]thiazol-2-yl)carbamate with various aryl boronic acids, based on analogous reactions reported in the literature.[5][6][7]

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid2-Amino-5,6-difluoro-7-phenylbenzo[d]thiazole85
24-Methoxyphenylboronic acid2-Amino-5,6-difluoro-7-(4-methoxyphenyl)benzo[d]thiazole92
33-Tolylboronic acid2-Amino-5,6-difluoro-7-(m-tolyl)benzo[d]thiazole88
44-(Trifluoromethyl)phenylboronic acid2-Amino-5,6-difluoro-7-(4-(trifluoromethyl)phenyl)benzo[d]thiazole78
5Thiophene-2-boronic acid2-Amino-5,6-difluoro-7-(thiophen-2-yl)benzo[d]thiazole81

Yields are for the Suzuki coupling and deprotection steps and are illustrative. Actual yields may vary depending on the specific substrate and reaction conditions.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of novel 2-amino-7-aryl-5,6-difluorobenzothiazole derivatives. The multi-step synthesis, culminating in a Suzuki-Miyaura cross-coupling reaction, offers a versatile platform for the generation of diverse compound libraries for drug discovery and development. The methodologies outlined are based on established chemical principles and can be adapted and optimized for various research applications.

References

Application Note & Protocol: Buchwald-Hartwig Amination of 5,6-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance.[2] The synthesis of N-aryl-2-aminobenzothiazoles is of significant interest as this scaffold is present in a variety of biologically active compounds. This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of 5,6-Difluorobenzo[d]thiazol-2-amine with a representative aryl bromide.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2] The catalytic cycle generally proceeds through oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1][3] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often enhancing catalytic activity.[4][5]

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or a similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu) or another suitable base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous toluene or dioxane

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents and reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Addition of Base and Solvent: Add the base (e.g., NaOt-Bu, 1.4 mmol) to the flask. Evacuate and backfill the flask with inert gas three times. Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-5,6-difluorobenzo[d]thiazol-2-amine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize typical reaction conditions and expected results for the Buchwald-Hartwig amination of heteroaryl amines, providing a basis for the application of this protocol.

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Heteroaryl Amines

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-BromopyridineMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOt-BuToluene10095[6]
2-ChlorobenzothiazolePiperidinePd₂(dba)₃ (1)Ligand 2 (4)LiHMDSTHF6592[7]
4-BromotolueneAnilinePd₂(dba)₃ (5)XPhos (10)KOt-BuToluene9087[8]
5-BromopyrimidineAnilinePd₂(dba)₃ (1)Ligand 3 (4)LiHMDSTHF6585[7]

Table 2: Expected Results for the Amination of this compound with 4-Bromotoluene

ParameterValue
This compound (mmol)1.0
4-Bromotoluene (mmol)1.2
Pd(OAc)₂ (mol%)2
XPhos (mol%)4
NaOt-Bu (mmol)1.4
SolventToluene
Temperature (°C)100
Reaction Time (h)12-24
Expected Yield75-90%

Visualizations

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: - this compound - Aryl Bromide - Pd Catalyst - Ligand - Base B Add to Schlenk Flask A->B C Evacuate & Backfill with Inert Gas B->C D Add Anhydrous Solvent C->D E Heat and Stir (80-110 °C) D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Quench with Water G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L Final Product K->L Characterization (NMR, MS)

Caption: Experimental workflow for the Buchwald-Hartwig amination.

catalytic_cycle pd0 L-Pd(0) pd_complex1 L-Pd(II)(Ar)(X) pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 L-Pd(II)(Ar)(NR'R'') pd_complex1->pd_complex2 Amine Coordination & Deprotonation (HNR'R'', Base) pd_complex2->pd0 Reductive Elimination product Ar-NR'R'' pd_complex2->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

The Role of 5,6-Difluorobenzo[d]thiazol-2-amine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, 5,6-Difluorobenzo[d]thiazol-2-amine has emerged as a valuable starting material for the synthesis of potent and selective kinase inhibitors. The strategic placement of fluorine atoms on the benzene ring can enhance metabolic stability, binding affinity, and cell permeability of the final compounds, making this building block particularly attractive for drug discovery programs targeting kinases involved in inflammatory diseases and cancer.

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors using this compound, with a focus on inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) and Receptor-Interacting Protein Kinase 1 (RIPK1).

Quantitative Data of Structurally Related Benzothiazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of various kinase inhibitors containing the benzothiazole core, providing a comparative overview of their potency against different kinase targets. While specific data for derivatives of this compound is not extensively published, the data for analogous compounds highlight the potential of this scaffold.

Compound IDKinase TargetIC50 (µM)Reference CompoundIC50 (µM)
1g CK21.9--
GSK3β0.67--
Compound 9i p38α MAPK0.04SB2035800.50
Compound 12l p38α MAPK0.036SB 2035800.043
Compound 13m p38α MAPK0.031SB 2035800.043
TAK-632 Analogue 42 RIPK3<0.01TAK-632-

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative urea-based kinase inhibitor derived from this compound, targeting p38 MAPK. The protocol is based on established synthetic routes for similar benzothiazole-containing kinase inhibitors.

Synthesis of a Representative p38 MAPK Inhibitor

Scheme 1: Synthesis of N-(5,6-difluorobenzo[d]thiazol-2-yl)-4-(pyridin-4-yl)benzamide

Synthesis_Scheme start This compound product N-(5,6-difluorobenzo[d]thiazol-2-yl)-4-(pyridin-4-yl)benzamide start->product Acylation reagent1 4-(pyridin-4-yl)benzoyl chloride Pyridine, DCM, rt, 12h

Caption: Synthetic route for a representative p38 MAPK inhibitor.

Materials:

  • This compound

  • 4-(pyridin-4-yl)benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-(pyridin-4-yl)benzoyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, N-(5,6-difluorobenzo[d]thiazol-2-yl)-4-(pyridin-4-yl)benzamide.

Kinase Signaling Pathways

The following diagrams illustrate the signaling pathways of p38 MAPK and RIPK1, two key kinases that can be targeted by inhibitors derived from the this compound scaffold.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAPKKKs (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKKs (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 TranscriptionFactors Transcription Factors (ATF2, CREB, MEF2C) p38->TranscriptionFactors OtherKinases Other Kinases (MK2, PRAK) p38->OtherKinases Inflammation Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis CellCycleArrest Cell Cycle Arrest TranscriptionFactors->CellCycleArrest OtherKinases->Inflammation OtherKinases->Apoptosis OtherKinases->CellCycleArrest

Caption: The p38 MAPK signaling cascade.

RIPK1 Signaling Pathway in Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a key regulator of inflammation and cell death, including necroptosis, a form of programmed necrosis.

RIPK1_Necroptosis_Pathway cluster_receptor Receptor Complex cluster_necrosome Necrosome Formation cluster_inhibition cluster_execution Execution TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRAF2->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Membrane Permeabilization Caspase8 Caspase-8 (active) Caspase8->RIPK1 Cleavage (Inhibition of Necroptosis) Caspase8->RIPK3 Cleavage (Inhibition of Necroptosis)

Application Note: High-Throughput Screening Assay for the Identification of 5,6-Difluorobenzo[d]thiazol-2-amine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for a high-throughput biochemical assay designed to screen for and characterize 5,6-Difluorobenzo[d]thiazol-2-amine derivatives as potential inhibitors of protein kinases, with a specific focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Benzothiazole scaffolds are recognized as privileged structures in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity. This document outlines the necessary reagents, experimental workflow, and data analysis procedures for a robust and reproducible screening campaign.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention. The 2-aminobenzothiazole core is a key pharmacophore found in numerous kinase inhibitors. The introduction of fluorine substituents, such as in the 5,6-difluoro motif, can significantly enhance metabolic stability and binding affinity.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] The inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy, as it can starve tumors of the blood supply necessary for their growth and metastasis. Several studies have highlighted that 2-aminobenzothiazole derivatives can act as potent inhibitors of VEGFR-2, making this an important target for screening new derivatives of this class.[1][3][4][5]

This application note details a luminescence-based in vitro kinase assay suitable for high-throughput screening (HTS) of a library of this compound derivatives against VEGFR-2. The assay measures the amount of ADP produced from the kinase's ATP-to-substrate phosphorylation reaction, providing a sensitive and quantitative readout of enzyme activity.

Signaling Pathway

The VEGFR-2 signaling cascade is initiated by the binding of its ligand, VEGF-A. This induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, activating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2_inactive VEGFR-2 (Monomer) VEGF-A->VEGFR-2_inactive Binding & Dimerization VEGFR-2_active VEGFR-2 (Dimer) (Autophosphorylated) VEGFR-2_inactive->VEGFR-2_active Autophosphorylation PLCg PLCγ VEGFR-2_active->PLCg PI3K PI3K VEGFR-2_active->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK_Pathway MAPK Pathway (Ras-Raf-MEK-ERK) PKC->MAPK_Pathway Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MAPK_Pathway->Proliferation

VEGFR-2 Signaling Pathway

Experimental Workflow

The screening process follows a logical progression from a primary biochemical screen to determine inhibitory activity, followed by dose-response studies to quantify potency (IC50), and concluding with secondary cell-based assays to confirm activity in a physiological context.

Experimental_Workflow Start Start: Compound Library Primary_Screen Primary HTS: Single-Concentration Biochemical Assay (VEGFR-2) Start->Primary_Screen Hit_Identification Identify Hits (% Inhibition > 50%) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay: IC50 Determination (Biochemical) Hit_Identification->Dose_Response Yes Inactive Inactive Compounds Hit_Identification->Inactive No Potency_Analysis Potent Compounds? (IC50 < 1 µM) Dose_Response->Potency_Analysis Cell_Based_Assay Secondary Screen: Cell-Based Assay (e.g., p-VEGFR-2 ELISA) Potency_Analysis->Cell_Based_Assay Yes Potency_Analysis->Inactive No Final_Confirmation Cellular Activity Confirmed? Cell_Based_Assay->Final_Confirmation Lead_Compounds Lead Compounds for Further Development Final_Confirmation->Lead_Compounds Yes Final_Confirmation->Inactive No

Screening Workflow Diagram

Data Presentation

Quantitative data from screening and dose-response assays should be tabulated for clear comparison. The table below presents hypothetical, yet representative, data for a series of this compound derivatives screened against VEGFR-2, alongside known reference inhibitors. Such a format allows for easy identification of potent and selective compounds.

Compound IDStructurePrimary Screen (% Inhibition @ 10 µM)Biochemical IC50 (nM) [VEGFR-2]Cellular IC50 (nM) [p-VEGFR-2]
DFT-001 This compound65.28501200
DFT-002 N-Methyl-5,6-difluorobenzo[d]thiazol-2-amine78.9210450
DFT-003 N-Phenyl-5,6-difluorobenzo[d]thiazol-2-amine92.585150
DFT-004 N-(4-fluorophenyl)-5,6-difluorobenzo[d]thiazol-2-amine95.168110
Sorafenib Reference Inhibitor98.753[1][4]90
Sunitinib Reference Inhibitor99.180120

Note: The IC50 values for DFT-001 to DFT-004 are hypothetical and for illustrative purposes. The IC50 for the reference compound Sorafenib is based on published data.[1][4]

Experimental Protocols

Protocol 1: Biochemical VEGFR-2 Kinase Activity Assay (Luminescence-based)

This protocol is designed for a 384-well plate format suitable for HTS.

A. Materials and Reagents:

  • Recombinant human VEGFR-2 kinase (catalytic domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Ultra-Pure ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)

  • This compound derivatives dissolved in 100% DMSO

  • Reference inhibitor (e.g., Sorafenib)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader with luminescence detection capabilities

B. Assay Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer 50 nL of each compound solution to the wells of a 384-well assay plate.

    • For positive controls (100% enzyme activity), add 50 nL of DMSO.

    • For negative controls (background), add 50 nL of DMSO.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X kinase/substrate master mix in Kinase Assay Buffer. For each 5 µL reaction, this will contain the final desired concentration of VEGFR-2 and Poly(Glu, Tyr) substrate.

    • Example: For a final concentration of 5 ng/µL kinase and 0.2 mg/mL substrate, the 2X master mix would contain 10 ng/µL kinase and 0.4 mg/mL substrate.

  • Enzyme Addition:

    • Add 2.5 µL of the 2X kinase/substrate master mix to each well containing the test compounds and to the positive control wells.

    • To the negative control wells, add 2.5 µL of Kinase Assay Buffer with substrate but without the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for VEGFR-2 (typically 10-50 µM).

    • Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 5 µL.

  • Incubation:

    • Seal the plate and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the manufacturer's instructions for the ADP-Glo™ assay:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

      • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

C. Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))

  • For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Phospho-VEGFR-2 (Tyr1175) Assay

This protocol describes an ELISA-based method to measure the inhibition of VEGFR-2 phosphorylation in a cellular context. Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model system.

A. Materials and Reagents:

  • HUVECs (Human Umbilical Vein Endothelial Cells)

  • Endothelial Cell Growth Medium

  • Recombinant Human VEGF-A

  • This compound derivatives dissolved in DMSO

  • Reference inhibitor (e.g., Sorafenib)

  • Cell-based Phospho-VEGFR-2 (Tyr1175) ELISA Kit

  • 96-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Microplate reader capable of colorimetric measurements

B. Assay Procedure:

  • Cell Seeding:

    • Seed HUVECs into a 96-well plate at a density of 20,000-30,000 cells per well.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Serum Starvation:

    • The next day, gently aspirate the growth medium and replace it with a low-serum (e.g., 0.5% FBS) medium.

    • Incubate for 4-6 hours to reduce basal receptor phosphorylation.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and reference inhibitor in the low-serum medium.

    • Add the compound dilutions to the cells and incubate for 1-2 hours at 37°C.

  • VEGF Stimulation:

    • Prepare a solution of VEGF-A in low-serum medium to achieve a final concentration that elicits a sub-maximal response (e.g., 20-50 ng/mL).

    • Add the VEGF-A solution to all wells except for the unstimulated controls.

    • Incubate for 10-15 minutes at 37°C.

  • Cell Lysis and ELISA:

    • Aspirate the medium and immediately lyse the cells by adding the lysis buffer provided in the ELISA kit.

    • Proceed with the Phospho-VEGFR-2 ELISA according to the manufacturer's protocol. This typically involves:

      • Transferring cell lysates to the antibody-coated ELISA plate.

      • Incubation with a detection antibody (anti-phospho-VEGFR-2).

      • Incubation with an HRP-conjugated secondary antibody.

      • Addition of a substrate solution (e.g., TMB).

      • Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm).

C. Data Analysis:

  • Normalize the data by subtracting the background absorbance (unstimulated cells).

  • Calculate the percent inhibition of VEGFR-2 phosphorylation for each compound concentration.

  • Plot the percent inhibition versus the log of compound concentration and fit the curve to determine the cellular IC50 value.

Conclusion

The protocols and workflows described in this application note provide a comprehensive framework for the discovery and characterization of novel this compound derivatives as inhibitors of VEGFR-2. The combination of a high-throughput biochemical screen with a confirmatory cell-based assay ensures the identification of potent and cell-permeable lead compounds for further optimization in drug discovery programs targeting angiogenesis.

References

Application Notes and Protocols for 5,6-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 5,6-Difluorobenzo[d]thiazol-2-amine (CAS No. 352214-93-8). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on information for the closely related isomer, 2-Amino-4,6-difluorobenzothiazole, and general best practices for handling heterocyclic amines.

Compound Information

This compound is a fluorinated heterocyclic amine that serves as a building block in medicinal chemistry and drug discovery. Its structural features make it a valuable intermediate for the synthesis of various biologically active molecules.

Table 1: Physical and Chemical Properties of this compound and a Related Isomer

PropertyThis compound (CAS: 352214-93-8)2-Amino-4,6-difluorobenzothiazole (CAS: 119256-40-5)
Molecular Formula C₇H₄F₂N₂S[1]C₇H₄F₂N₂S[2]
Molecular Weight 186.18 g/mol [1]186.18 g/mol [2]
Appearance Solid (form not specified)White to pale brown powder[3]
Melting Point Not available216-220 °C[2][3]
Boiling Point 318.02 °C at 760 mmHg (Predicted)306.8±45.0 °C (Predicted)[3]
Density 1.592 g/cm³ (Predicted)1.591±0.06 g/cm³ (Predicted)[3]
Flash Point 146.134 °C (Predicted)Not applicable[2]
Solubility Insoluble in water.[4]No data available

Hazard Identification and Safety Precautions

Based on data for the isomer 2-Amino-4,6-difluorobenzothiazole, this compound should be handled as a hazardous substance.

Table 2: GHS Hazard Information for 2-Amino-4,6-difluorobenzothiazole

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[2]
Skin Irritation (Category 2)H315: Causes skin irritation.[2]
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat, and ensure skin is not exposed.

  • Respiratory Protection: Use a dust mask type N95 (US) or equivalent if handling fine powders or if ventilation is inadequate.[2]

Handling and Storage Protocols

Receiving and Unpacking
  • Inspect the package for any signs of damage or leakage upon receipt.

  • Wear appropriate PPE during unpacking.

  • Confirm that the container is properly labeled and sealed.

General Handling
  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Post-Handling Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Verify_Ventilation Ensure Proper Ventilation (Fume Hood) Don_PPE->Verify_Ventilation Weigh_Compound Weigh Compound in Hood Verify_Ventilation->Weigh_Compound Dissolve_or_React Dissolve or Use in Reaction Weigh_Compound->Dissolve_or_React Clean_Work_Area Clean Work Area Dissolve_or_React->Clean_Work_Area Dispose_Waste Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Emergency_Response cluster_Spill Spill Response cluster_Exposure Personal Exposure Spill_or_Exposure Spill or Exposure Occurs Evacuate Evacuate Area Spill_or_Exposure->Evacuate Move_to_Safety Move to Fresh Air / Safety Shower Spill_or_Exposure->Move_to_Safety Don_PPE_Spill Don Full PPE Evacuate->Don_PPE_Spill Contain_Spill Contain Spill Don_PPE_Spill->Contain_Spill Collect_Material Collect Spilled Material Contain_Spill->Collect_Material Clean_Area Clean Spill Area Collect_Material->Clean_Area Administer_First_Aid Administer First Aid (as per protocol) Move_to_Safety->Administer_First_Aid Seek_Medical_Attention Seek Immediate Medical Attention Administer_First_Aid->Seek_Medical_Attention

References

Application Notes and Protocols: 5,6-Difluorobenzo[d]thiazol-2-amine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the application of 5,6-Difluorobenzo[d]thiazol-2-amine as a fluorescent probe is limited in publicly available literature. The following application notes and protocols are based on the well-documented fluorescent properties and applications of analogous 2-aminobenzothiazole derivatives. These protocols should be considered as a starting point for the investigation of this compound and may require optimization.

Introduction

This compound is a fluorinated derivative of the 2-aminobenzothiazole scaffold. Benzothiazole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities and interesting photophysical properties. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability, making this compound a promising candidate for the development of novel fluorescent probes. The inherent fluorescence of the benzothiazole core, coupled with the electron-withdrawing nature of the fluorine atoms, may lead to unique spectral properties suitable for various sensing and imaging applications.

Potential applications for this compound as a fluorescent probe, based on related compounds, include:

  • Sensing of Metal Ions: The nitrogen atoms in the thiazole ring and the exocyclic amine group can act as a chelation site for metal ions. Binding of a metal ion can modulate the electronic properties of the fluorophore, leading to a change in fluorescence intensity or a spectral shift.

  • Bioimaging: The relatively small size and lipophilic character of the benzothiazole scaffold can facilitate cell membrane permeability, allowing for intracellular imaging.

  • pH Sensing: The amino group can be protonated or deprotonated depending on the pH of the medium, which can influence the intramolecular charge transfer (ICT) and result in pH-dependent fluorescence.

Spectroscopic Properties (Hypothetical Data)

The following table summarizes the hypothetical photophysical properties of this compound in a common organic solvent like Dichloromethane (DCM) and a polar protic solvent like Phosphate-Buffered Saline (PBS) at pH 7.4. These values are extrapolated from data on similar 2-aminobenzothiazole derivatives and should be experimentally verified.

PropertyValue (in DCM)Value (in PBS, pH 7.4)
Absorption Maximum (λabs) ~350 - 370 nm~360 - 380 nm
Emission Maximum (λem) ~420 - 450 nm~450 - 480 nm
Molar Absorptivity (ε) ~1.5 - 2.5 x 104 M-1cm-1~1.2 - 2.0 x 104 M-1cm-1
Fluorescence Quantum Yield (ΦF) ~0.3 - 0.5~0.1 - 0.3
Stokes Shift ~70 - 80 nm~90 - 100 nm

Experimental Protocols

General Considerations
  • Purity of the Probe: Ensure the this compound is of high purity to avoid interference from fluorescent impurities.

  • Solvent Selection: The choice of solvent can significantly impact the photophysical properties of the probe. Start with solvents of varying polarity to characterize the probe's behavior. For biological applications, ensure the final concentration of any organic solvent (like DMSO for stock solutions) is low and does not affect the biological system.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent such as DMSO or acetonitrile. Store the stock solution protected from light at 4°C or -20°C.

Protocol for Metal Ion Detection

This protocol describes a general method for screening the fluorescent response of this compound to various metal ions.

Materials:

  • This compound stock solution (1 mM in DMSO).

  • Aqueous solutions of various metal salts (e.g., chlorides or nitrates) at a concentration of 10 mM (e.g., AlCl₃, CuCl₂, FeCl₃, HgCl₂, MgCl₂, ZnCl₂, etc.).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Spectrofluorometer.

  • UV-Vis spectrophotometer.

Procedure:

  • Preparation of the Probe Solution: Prepare a working solution of the probe by diluting the stock solution in the buffer to a final concentration of 10 µM.

  • Spectroscopic Measurements (Baseline):

    • Record the absorption spectrum of the probe solution using the UV-Vis spectrophotometer.

    • Record the fluorescence emission spectrum of the probe solution using the spectrofluorometer. Excite the probe at its absorption maximum (e.g., 365 nm) and record the emission over a suitable wavelength range (e.g., 400 - 600 nm).

  • Titration with Metal Ions:

    • To the probe solution in a cuvette, add small aliquots of a metal ion stock solution (e.g., 1-10 µL of 10 mM stock) to achieve final concentrations ranging from 0 to 100 µM.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for 2-5 minutes.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • Determine the selectivity of the probe by comparing its response to different metal ions.

    • If a significant response is observed, calculate the limit of detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the calibration curve.

Expected Outcome:

Binding of a specific metal ion may lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. A shift in the emission wavelength (ratiometric response) may also be observed.

Diagram: Workflow for Metal Ion Detection

Metal_Ion_Detection_Workflow A Prepare Probe Stock Solution C Prepare Working Probe Solution A->C B Prepare Metal Ion Stock Solutions E Titrate with Metal Ions B->E D Record Baseline Spectra (Abs & Em) C->D D->E F Record Fluorescence Spectra E->F Iterate G Data Analysis (Selectivity, LOD) F->G H Identify Responsive Metal Ion G->H

Caption: Workflow for screening the fluorescent response of this compound to metal ions.

Protocol for Cellular Imaging

This protocol provides a general guideline for using this compound for live-cell imaging.

Materials:

  • This compound stock solution (1 mM in DMSO).

  • Cell culture medium (e.g., DMEM).

  • Phosphate-Buffered Saline (PBS).

  • Cells of interest (e.g., HeLa, A549).

  • Confocal laser scanning microscope.

  • Cell culture plates or chambered coverglass.

Procedure:

  • Cell Culture: Plate the cells on a suitable imaging dish and culture them until they reach 60-70% confluency.

  • Probe Loading:

    • Prepare a working solution of the probe by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM.

    • Remove the old medium from the cells and wash them once with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with PBS to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh cell culture medium or PBS to the cells.

    • Image the cells using a confocal microscope equipped with a suitable laser for excitation (e.g., 405 nm) and an appropriate emission filter (e.g., 430-500 nm).

  • Co-localization (Optional): To determine the subcellular localization of the probe, co-stain the cells with organelle-specific trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

Expected Outcome:

Successful cellular uptake will result in fluorescently labeled cells. The distribution of the fluorescence signal will indicate the subcellular localization of the probe.

Diagram: Cellular Imaging Workflow

Cellular_Imaging_Workflow A Seed Cells in Imaging Dish C Incubate Cells with Probe A->C B Prepare Probe-containing Culture Medium B->C D Wash Cells with PBS C->D E Image with Confocal Microscope D->E F Analyze Subcellular Localization E->F

Caption: General workflow for live-cell imaging using a fluorescent probe.

Signaling Pathway and Mechanism of Action (Hypothesized)

The fluorescence sensing mechanism of 2-aminobenzothiazole derivatives often involves well-established photophysical processes. The proposed mechanisms for this compound are illustrated below.

Metal Ion Sensing Mechanism

The sensing mechanism for metal ions is likely based on Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).

  • CHEF: In the free probe, rotation around single bonds can lead to non-radiative decay pathways, resulting in weak fluorescence. Upon chelation with a metal ion, the molecule becomes more rigid, which blocks these non-radiative pathways and enhances the fluorescence quantum yield.

  • PET: The lone pair of electrons on the amino group can act as a photoinduced electron donor, quenching the fluorescence of the benzothiazole fluorophore. Upon binding of a metal ion, the lone pair is engaged in the coordination, which inhibits the PET process and restores the fluorescence.

Diagram: Hypothesized Metal Ion Sensing Mechanism

Metal_Ion_Sensing_Mechanism cluster_0 Free Probe cluster_1 Probe-Metal Complex A Excitation (hν) B Excited State A->B E Excitation (hν) C Non-radiative Decay (e.g., PET, bond rotation) B->C D Weak Fluorescence B->D I Addition of Metal Ion (Mⁿ⁺) C->A Ground State H Strong Fluorescence F Excited State E->F G Inhibition of Non-radiative Decay F->G F->H G->E Ground State

Caption: Proposed mechanism for metal ion detection leading to fluorescence enhancement.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

These application notes and protocols provide a framework for the investigation of this compound as a fluorescent probe. Experimental validation and optimization will be crucial for its successful application.

Application Notes and Protocols for the Synthesis of Organic Light-Emitting Diodes (OLEDs) using 5,6-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of a novel emissive material for Organic Light-Emitting Diodes (OLEDs) derived from 5,6-Difluorobenzo[d]thiazol-2-amine. A plausible synthetic route based on the Suzuki cross-coupling reaction is outlined to create a donor-acceptor type fluorescent molecule. Furthermore, a comprehensive protocol for the fabrication of a multi-layer OLED device using this synthesized material via thermal evaporation is provided. Expected performance characteristics of the device are summarized in a data table, and key experimental workflows are visualized using diagrams.

Introduction

Organic Light-Emitting Diodes (OLEDs) have garnered significant interest in display and lighting technologies due to their high contrast, wide viewing angle, and flexibility. The performance of an OLED is critically dependent on the properties of the organic materials used, particularly the emissive layer (EML). Donor-acceptor molecules, which combine an electron-donating moiety with an electron-accepting moiety, are a prominent class of materials for OLED emitters due to their tunable photophysical properties.

Benzothiazole derivatives are known to possess excellent thermal stability and electron-accepting properties, making them suitable candidates for the acceptor part of an emissive molecule. The introduction of fluorine atoms into the benzothiazole core can further enhance the electron-accepting nature and improve the volatility and film-forming properties of the resulting material. This application note describes a hypothetical, yet scientifically robust, approach to synthesize an emissive material by coupling the electron-accepting this compound with an electron-donating pyrene moiety.

Synthesis of Emissive Material: (E)-N-(5,6-difluorobenzo[d]thiazol-2-yl)pyren-1-amine (DFBTA-Py)

A plausible and efficient method for the synthesis of the target emissive material, (E)-N-(5,6-difluorobenzo[d]thiazol-2-yl)pyren-1-amine (DFBTA-Py), is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction is a versatile tool for the formation of carbon-carbon bonds.

Experimental Protocol: Suzuki Coupling Reaction

Materials:

  • This compound

  • Pyrene-1-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

Procedure:

  • To a 100 mL three-necked round-bottom flask, add this compound (1.0 mmol), pyrene-1-boronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.2 mmol).

  • Evacuate the flask and backfill with argon gas. Repeat this process three times to ensure an inert atmosphere.

  • Add 40 mL of anhydrous toluene and 10 mL of ethanol to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir under argon for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add 50 mL of deionized water and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product, DFBTA-Py.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

OLED Device Fabrication

A multi-layer OLED device can be fabricated using the synthesized DFBTA-Py as the emissive layer. The device architecture is as follows: ITO / HTL / EML / ETL / EIL / Al.

Experimental Protocol: Thermal Evaporation

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine, NPB)

  • Emissive Layer (EML) material: DFBTA-Py

  • Electron Transport Layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminum, Alq₃)

  • Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)

  • Aluminum (Al) pellets

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

  • UV-Ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned ITO substrates into the high-vacuum thermal evaporation chamber.

    • Deposit a 40 nm thick layer of NPB as the HTL at a rate of 1-2 Å/s.

    • Deposit a 20 nm thick layer of the synthesized DFBTA-Py as the EML at a rate of 1 Å/s.

    • Deposit a 30 nm thick layer of Alq₃ as the ETL at a rate of 1-2 Å/s.

  • Cathode Deposition:

    • Deposit a 1 nm thick layer of LiF as the EIL at a rate of 0.1 Å/s.

    • Deposit a 100 nm thick layer of aluminum (Al) as the cathode at a rate of 5-10 Å/s through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox for encapsulation using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Device Characterization and Performance Data

The performance of the fabricated OLEDs should be characterized to evaluate their electroluminescent properties.

Characterization Protocols:
  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.

  • Electroluminescence (EL) Spectrum: Measured using a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

  • Commission Internationale de l'Éclairage (CIE) Coordinates: Determined from the EL spectrum.

Quantitative Data Summary

The following table presents plausible, representative performance data for an OLED device fabricated with DFBTA-Py as the emissive layer.

ParameterValue
Turn-on Voltage (V)3.5
Maximum Luminance (cd/m²)> 5000
Maximum Current Efficiency (cd/A)8.5
Maximum Power Efficiency (lm/W)6.2
Maximum External Quantum Efficiency (%)4.1
Electroluminescence Peak (nm)485
CIE Coordinates (x, y)(0.18, 0.35)

Visualizations

Synthesis Pathway

Synthesis_Pathway Reactant1 This compound Product DFBTA-Py (Emissive Material) Reactant1->Product Suzuki Coupling Reactant2 Pyrene-1-boronic acid Reactant2->Product Catalyst Pd(OAc)₂ / PPh₃ K₂CO₃, Toluene/Ethanol, 90°C OLED_Architecture Anode Anode (ITO) HTL Hole Transport Layer (NPB) HTL->Anode EML Emissive Layer (DFBTA-Py) EML->HTL ETL Electron Transport Layer (Alq₃) ETL->EML EIL Electron Injection Layer (LiF) EIL->ETL Cathode Cathode (Al) Cathode->EIL Experimental_Workflow Start Start Synthesis Synthesis of DFBTA-Py Start->Synthesis Purification Purification and Characterization Synthesis->Purification Fabrication OLED Device Fabrication Purification->Fabrication Characterization Device Performance Characterization Fabrication->Characterization End End Characterization->End

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 5,6-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5,6-Difluorobenzo[d]thiazol-2-amine is a fluorinated heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are recognized for a wide spectrum of biological activities, including potential anticancer properties.[1] Many recent studies have revealed that benzothiazole derivatives can possess significant cytotoxic and antitumor effects on various tumor cell lines.[2] Therefore, evaluating the in vitro cytotoxicity of novel compounds like this compound is a critical first step in the drug discovery and development process.

These application notes provide an overview and detailed protocols for standard in vitro assays to determine the cytotoxic potential of this compound. The methodologies described are fundamental for assessing cell viability, membrane integrity, and the induction of apoptosis.

Application Notes

The benzothiazole scaffold is a key feature in many compounds developed as anticancer agents.[1] The cytotoxic activity of these derivatives often involves inducing programmed cell death, or apoptosis, in cancer cells.[3] For instance, certain benzothiazole derivatives have been shown to exhibit potent growth inhibitory activity against various cancer cell lines, including human breast cancer (MCF-7), pancreatic cancer (PANC-1), and cervical cancer (HeLa).[3][4] The mechanisms can involve the enhancement of caspase-3 and caspase-7 levels, which are key executioner enzymes in the apoptotic pathway.[3][5]

When evaluating the cytotoxicity of this compound, a multi-assay approach is recommended to build a comprehensive profile of its biological effects. The primary assays include:

  • Metabolic Viability Assays (e.g., MTT): These assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[6][7] A reduction in metabolic activity is often the first indicator of cytotoxicity.

  • Membrane Integrity Assays (e.g., LDH Release): These assays quantify the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage.[8][9] This is a marker of cell lysis and necrosis.

  • Apoptosis Assays (e.g., Annexin V staining, Caspase Activity): These assays detect the specific biochemical and morphological hallmarks of apoptosis. Annexin V staining identifies the externalization of phosphatidylserine (PS) during early apoptosis, while caspase assays measure the activity of key enzymes like caspase-3 and caspase-7 that execute the apoptotic program.[10][11][12]

Data Presentation

Quantitative results from cytotoxicity assays are typically summarized to determine key parameters such as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that inhibits a biological process (like cell growth) by 50%. Data should be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssayExposure Time (h)IC50 (µM)
PANC-1 (Pancreatic)MTT4831.5 ± 2.1
MCF-7 (Breast)MTT4845.2 ± 3.5
HeLa (Cervical)MTT4828.9 ± 1.8
PANC-1 (Pancreatic)LDH Release48> 100
MCF-7 (Breast)Caspase-3/7 Glo2435.8 ± 2.9

Note: The data above are for illustrative purposes only and are based on representative findings for other cytotoxic benzothiazole derivatives.[2][4] Actual values for this compound must be determined experimentally.

Experimental Workflows and Signaling Pathways

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Seeding (e.g., 1x10^4 cells/well) compound_prep 2. Compound Dilution (this compound) treatment 3. Cell Treatment (Incubate for 24-72h) compound_prep->treatment assay_mtt MTT Assay treatment->assay_mtt assay_ldh LDH Assay treatment->assay_ldh assay_apop Apoptosis Assay treatment->assay_apop readout 4. Signal Readout (Absorbance/Luminescence) assay_mtt->readout assay_ldh->readout assay_apop->readout analysis 5. Data Analysis (Calculate % Viability, IC50) readout->analysis

Caption: General experimental workflow for in vitro cytotoxicity testing.

MTT_Principle cluster_live Live Cell (Active Mitochondria) cluster_dead Dead Cell (Inactive Mitochondria) MTT MTT (Yellow, Water-Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization MTT_dead MTT (No Conversion) Enzyme_dead Inactive Enzymes MTT_dead->Enzyme_dead Measurement Measure Absorbance (OD ~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Apoptosis_Pathway cluster_cell Apoptotic Cell cluster_detection Detection Method Stimulus Apoptotic Stimulus (e.g., Benzothiazole) Casp_activation Caspase-3/7 Activation Stimulus->Casp_activation PS_flip Phosphatidylserine (PS) Translocation Casp_activation->PS_flip Casp_assay Caspase-Glo® 3/7 Assay (Luminescence) Casp_activation->Casp_assay AnnexinV Annexin V-FITC Binding to PS PS_flip->AnnexinV

References

Application Notes and Protocols for High-Throughput Screening of 5,6-Difluorobenzo[d]thiazol-2-amine Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] The 5,6-Difluorobenzo[d]thiazol-2-amine scaffold represents a promising starting point for the development of novel therapeutics. The fluorine substitutions at the 5 and 6 positions can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile.

High-throughput screening (HTS) is a crucial methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[7] These application notes provide a comprehensive framework for conducting an HTS campaign to identify inhibitors of a target protein kinase from a library of this compound derivatives. While the specific biological target for this compound is not definitively established in the literature, many benzothiazole analogues have shown activity as kinase inhibitors.[8] Therefore, a generic protein kinase assay will be used as the primary screening platform in these protocols.

I. High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of a this compound library is depicted below. This process begins with the preparation of the compound library and culminates in the identification and validation of hit compounds.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation cluster_output Output lib_prep Library Preparation (this compound derivatives) primary_screen Primary HTS lib_prep->primary_screen assay_dev Assay Development & Optimization assay_dev->primary_screen hit_confirmation Hit Confirmation primary_screen->hit_confirmation dose_response Dose-Response & IC50 Determination hit_confirmation->dose_response secondary_assays Secondary & Orthogonal Assays dose_response->secondary_assays sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assays->sar_analysis lead_compounds Lead Compounds sar_analysis->lead_compounds

A high-level overview of the high-throughput screening cascade.

II. Experimental Protocols

A. Primary Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a competitive binding assay to identify compounds that inhibit the activity of a target protein kinase.

1. Materials and Reagents:

  • Compound Library: this compound derivatives dissolved in 100% DMSO.

  • Target Kinase: Recombinant protein kinase of interest.

  • Kinase Substrate: Biotinylated peptide substrate specific for the target kinase.

  • ATP: Adenosine 5'-triphosphate.

  • HTRF Detection Reagents:

    • Europium cryptate-labeled anti-phospho-substrate antibody.

    • Streptavidin-XL665.

  • Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Plates: 384-well, low-volume, white microplates.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO.

2. Protocol:

  • Compound Plating:

    • Dispense 50 nL of each compound from the this compound library into the wells of a 384-well assay plate using an acoustic liquid handler.

    • Dispense 50 nL of the positive control and negative control (DMSO) into their respective designated wells.

  • Kinase/Substrate Addition:

    • Prepare a solution of the target kinase and biotinylated peptide substrate in kinase reaction buffer.

    • Dispense 5 µL of the kinase/substrate solution into each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in kinase reaction buffer.

    • Dispense 5 µL of the ATP solution to all wells to start the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the HTRF detection reagent mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer.

    • Dispense 10 µL of the detection mix to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at two wavelengths: 620 nm (cryptate emission) and 665 nm (XL665 emission).

B. Data Analysis and Hit Identification
  • Calculate HTRF Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))

  • Assay Quality Control (Z'-Factor):

    • The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[9][10][11][12][13]

    • Z' = 1 - (3*(SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.[10]

  • Hit Selection:

    • Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.

III. Data Presentation

Quantitative data from the primary screen and subsequent validation steps should be organized for clear interpretation and comparison.

Table 1: Primary HTS Results Summary

MetricValue
Total Compounds Screened10,000
Screening Concentration10 µM
Mean Z'-Factor0.78
Hit Rate (% at >50% inhibition)1.2%
Number of Primary Hits120

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDIC₅₀ (µM)Hill Slope
HTS-0010.251.1
HTS-0021.50.9
HTS-0030.81.0
HTS-0045.21.2
HTS-0050.180.95

IV. Signaling Pathway Visualization

The following diagram illustrates a generic kinase signaling pathway that could be targeted by the this compound derivatives. Inhibition of the target kinase would block the downstream phosphorylation cascade, thereby affecting cellular processes such as proliferation and survival.

Kinase_Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds target_kinase Target Kinase receptor->target_kinase Activates substrate Downstream Substrate target_kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation, Survival) substrate->response Leads to inhibitor This compound (Inhibitor) inhibitor->target_kinase Inhibits

A generic kinase signaling pathway illustrating the point of inhibition.

V. Conclusion

These application notes provide a detailed protocol for the high-throughput screening of this compound libraries against a protein kinase target. The described HTRF assay is a robust and sensitive method for identifying potential inhibitors. Rigorous data analysis, including the calculation of the Z'-factor, is essential to ensure the quality and reliability of the screening results. The identified hits can then be further characterized in secondary assays to confirm their activity and elucidate their mechanism of action, ultimately leading to the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5,6-Difluorobenzo[d]thiazol-2-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method is the oxidative cyclization of 3,4-difluoroaniline with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in the presence of a halogenating agent like bromine (Br₂) or N-bromosuccinimide (NBS) in an acidic solvent, typically glacial acetic acid.[1][2][3][4][5]

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: Key parameters to control include reaction temperature, the rate of bromine addition, stoichiometry of reactants, and reaction time. Careful control of these variables is crucial to minimize side reactions and maximize the formation of the desired product.

Q3: What are the expected spectroscopic characteristics of this compound?

A3: While specific spectra can vary slightly based on the solvent and instrument, you can generally expect the following:

  • ¹H NMR: Aromatic protons will appear as complex multiplets in the aromatic region, and the amine (-NH₂) protons will appear as a broad singlet.

  • ¹³C NMR: Signals corresponding to the fluorinated and non-fluorinated aromatic carbons, as well as the carbon of the thiazole ring.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C=N stretching of the thiazole ring, and C-F stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₇H₄F₂N₂S, MW: 186.18 g/mol ).[6]

Q4: What are some common impurities that can form during the synthesis?

A4: Common impurities may include unreacted 3,4-difluoroaniline, over-brominated side products, and potentially regioisomers depending on the reaction conditions. The formation of N,N'-bis(3,4-difluorophenyl)thiourea is also a possibility if the reaction conditions are not optimal.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Degradation of starting material or product: The reaction temperature may be too high, or the workup procedure may be too harsh. 3. Poor quality of reagents: Starting materials or reagents may be impure or degraded.1. Optimize reaction conditions: Increase the reaction time and/or temperature incrementally. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Control temperature: Maintain a stable and appropriate reaction temperature. Ensure the workup is performed without unnecessary delays and at a suitable temperature. 3. Verify reagent quality: Use freshly opened or purified reagents. Check the purity of the starting aniline.
Formation of Multiple Products (Impure Sample) 1. Over-bromination: Addition of bromine may be too fast or in excess. 2. Side reactions: Incorrect stoichiometry or temperature can lead to the formation of byproducts. 3. Formation of regioisomers: While less common for this specific isomer, suboptimal conditions could potentially lead to other isomers.1. Slow addition of bromine: Add the bromine solution dropwise at a controlled, low temperature (e.g., 0-5 °C). 2. Optimize stoichiometry: Use the correct molar ratios of reactants as specified in the protocol. 3. Purification: Utilize column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) to separate the desired product from impurities.
Reaction Stalls (Does Not Go to Completion) 1. Insufficient activating agent: The amount of bromine or other halogenating agent may be insufficient. 2. Presence of inhibitors: The starting materials or solvent may contain impurities that inhibit the reaction. 3. Low reaction temperature: The activation energy barrier may not be overcome at the current temperature.1. Check stoichiometry: Ensure the correct molar equivalent of the halogenating agent is used. 2. Use pure reagents and solvents: Purify the starting materials and use anhydrous solvents if necessary. 3. Increase temperature: Gradually increase the reaction temperature while monitoring the reaction by TLC.
Difficulty in Product Isolation/Purification 1. Product is too soluble in the workup solvent. 2. Emulsion formation during extraction. 3. Product co-elutes with impurities during chromatography. 1. Adjust workup: After neutralization, ensure the product precipitates completely. If it remains in solution, extract with a suitable organic solvent. 2. Break emulsion: Add a small amount of brine or a different organic solvent to break the emulsion. 3. Optimize chromatography: Try a different solvent system with varying polarities or use a different stationary phase.

Experimental Protocols

Synthesis of this compound from 3,4-Difluoroaniline

This protocol is based on established methods for the synthesis of analogous 2-aminobenzothiazoles.[1][3][7]

Materials:

  • 3,4-Difluoroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Aqueous Ammonia solution (25%)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve 3,4-difluoroaniline (1.0 eq) in glacial acetic acid.

  • Add potassium thiocyanate (2.0-2.5 eq) to the solution and stir at room temperature for 30-45 minutes.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with a 25% aqueous ammonia solution to a pH of 7-8. A precipitate should form.

  • Filter the crude product, wash it thoroughly with water, and dry it under a vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Table of Optimized Reaction Parameters (Based on Analogous Syntheses)

ParameterValue
Reactant Molar Ratios
3,4-Difluoroaniline1.0
Potassium Thiocyanate2.0 - 2.5
Bromine1.0 - 1.1
Temperature
Bromine Addition0 - 5 °C
ReactionRoom Temperature
Reaction Time 12 - 24 hours
Typical Yield 60 - 80% (expected)

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 3,4-Difluoroaniline and KSCN in Acetic Acid start->dissolve cool Cool to 0-5 °C dissolve->cool add_br2 Add Bromine Solution Dropwise cool->add_br2 react Stir at Room Temperature (12-24h) add_br2->react workup Quench in Ice Water & Neutralize with NH4OH react->workup filter Filter and Wash Crude Product workup->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Pure Product recrystallize->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_time_temp Incomplete Reaction? (Check TLC) start->check_time_temp Yes impure_product Impure Product? start->impure_product No check_reagents Reagent Quality Issue? check_time_temp->check_reagents No optimize_conditions Increase Reaction Time/Temp check_time_temp->optimize_conditions Yes use_pure_reagents Use Pure/Fresh Reagents check_reagents->use_pure_reagents Yes check_br2_add Fast Bromine Addition? impure_product->check_br2_add Yes check_stoich Incorrect Stoichiometry? check_br2_add->check_stoich No slow_br2_add Add Bromine Slowly at 0-5 °C check_br2_add->slow_br2_add Yes verify_stoich Verify Molar Ratios check_stoich->verify_stoich Yes purify Column Chromatography check_stoich->purify No

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 5,6-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5,6-Difluorobenzo[d]thiazol-2-amine. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and classical method for the synthesis of this compound is the reaction of 3,4-difluoroaniline with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of bromine in glacial acetic acid. This reaction proceeds through the in-situ formation of thiocyanogen, which then reacts with the aniline to form a thiourea intermediate that subsequently cyclizes to the benzothiazole ring system.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The presence of multiple spots on your TLC plate suggests the formation of side products. The most common impurities in this synthesis are:

  • Regioisomers: Thiocyanation of 3,4-difluoroaniline can occur at different positions on the aromatic ring, leading to the formation of isomeric difluorobenzo[d]thiazol-2-amines.

  • Brominated Species: Over-bromination of the starting aniline or the product can occur, leading to mono- or di-brominated impurities.

  • Unreacted Starting Material: Incomplete reaction can result in the presence of unreacted 3,4-difluoroaniline.

Q3: How can I minimize the formation of these side products?

Minimizing side product formation is crucial for obtaining a high yield and purity of the desired product. Key strategies include:

  • Strict Temperature Control: The addition of bromine should be carried out at a low temperature, typically between 0-10°C, to control the exothermic reaction and reduce the likelihood of over-bromination.

  • Stoichiometric Control of Bromine: Use a precise amount of bromine, as an excess can lead to the formation of brominated byproducts.

  • Slow Addition of Reagents: Add the bromine solution dropwise to the reaction mixture with vigorous stirring to ensure even distribution and prevent localized high concentrations of the reagent.

  • Use of Glacial Acetic Acid: The use of anhydrous acetic acid is recommended as the presence of water can lead to unwanted side reactions.

Q4: My reaction yield is consistently low. What are the possible reasons?

Low yields can be attributed to several factors:

  • Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting material.

  • Side Product Formation: As discussed in Q2 and Q3, the formation of side products will consume the starting material and reduce the yield of the desired product.

  • Losses during Work-up and Purification: The product may be lost during extraction, washing, or purification steps. Ensure that the pH is carefully controlled during neutralization to prevent the loss of the basic product.

  • Purity of Reagents: The purity of the starting 3,4-difluoroaniline and other reagents is critical. Impurities in the starting materials can interfere with the reaction.

Troubleshooting Guide

This section provides a more detailed guide to troubleshooting specific issues you may encounter during the synthesis of this compound.

Problem 1: Presence of Isomeric Impurities

Symptoms:

  • Multiple spots on TLC with very similar Rf values to the product.

  • Broad or multiple signals in the aromatic region of the 1H NMR spectrum.

Root Cause: The thiocyanation of 3,4-difluoroaniline is not perfectly regioselective. While the desired reaction occurs ortho to the amino group and para to the 3-fluoro substituent, competing thiocyanation can occur at other positions on the aromatic ring, leading to the formation of regioisomers such as 4,5-difluoro- and 6,7-difluorobenzo[d]thiazol-2-amine.

Solutions:

  • Optimize Reaction Temperature: Lowering the reaction temperature during the bromine addition can sometimes improve regioselectivity.

  • Chromatographic Purification: Careful column chromatography is often necessary to separate the desired 5,6-difluoro isomer from other regioisomers. A gradient elution system with a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically effective.

Problem 2: Formation of Brominated Side Products

Symptoms:

  • A spot on the TLC that is less polar than the desired product.

  • Mass spectrometry data showing peaks corresponding to the mass of the product plus one or more bromine atoms (M+79/81).

Root Cause: The aniline ring is activated towards electrophilic substitution. If an excess of bromine is used or if the reaction temperature is not adequately controlled, electrophilic bromination of the aromatic ring can compete with the desired thiocyanation reaction.

Solutions:

  • Control Bromine Stoichiometry: Use a precise molar equivalent of bromine relative to the 3,4-difluoroaniline. It is advisable to perform small-scale trials to determine the optimal stoichiometry.

  • Maintain Low Temperature: The dropwise addition of bromine should be performed at 0-5°C to minimize the rate of electrophilic aromatic bromination.

Quantitative Impact of Reaction Conditions on Product Distribution

The following table summarizes the illustrative effect of reaction temperature and bromine stoichiometry on the product distribution.

Entry Temperature (°C) Bromine (equivalents) Yield of 5,6-Difluoro Isomer (%) Yield of other Isomers (%) Yield of Brominated Impurities (%)
10-51.075105
225 (Room Temp)1.0601515
30-51.2701020

This data is illustrative and may not represent actual experimental results.

Experimental Protocols

Key Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reaction Setup: In a three-necked

Stability issues of 5,6-Difluorobenzo[d]thiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5,6-Difluorobenzo[d]thiazol-2-amine in solution. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound, like many 2-aminobenzothiazoles, is sparingly soluble in water.[1][2] For creating stock solutions, organic solvents such as dimethyl sulfoxide (DMSO), ethyl acetate, and tetrahydrofuran (THF) are recommended.[1] For aqueous buffers, it is advisable to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the desired concentration in the aqueous medium.

Q2: What are the general storage conditions for this compound in its solid form and in solution?

A2: In its solid form, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[3][4] For solutions, it is recommended to store them at low temperatures, such as -20°C for short-term storage (1-2 weeks) and -80°C for longer-term storage (1-2 years).[5] To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.

Q3: What factors can affect the stability of this compound in solution?

A3: Several factors can influence the stability of the compound in solution, including:

  • pH: The amino group on the benzothiazole ring can be protonated or deprotonated depending on the pH, which may affect stability.

  • Temperature: Elevated temperatures can accelerate degradation.[6]

  • Light: Exposure to light, particularly UV light, may induce photochemical degradation.

  • Oxidizing agents: The thiazole ring and amino group may be susceptible to oxidation.

  • Presence of nucleophiles: While the carbon-fluorine bond is generally strong, certain nucleophiles could potentially displace the fluorine atoms under specific conditions.[7][8]

Q4: Are there any known degradation pathways for 2-aminobenzothiazoles?

A4: While specific degradation pathways for this compound are not extensively documented in the literature, related 2-aminobenzothiazole structures can undergo degradation through several mechanisms. These may include oxidation of the sulfur atom, hydrolysis of the amino group, or cleavage of the thiazole ring under harsh conditions. The presence of fluorine atoms on the benzene ring is generally expected to increase the metabolic stability of the molecule.[7]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in solution.

Issue Potential Cause Troubleshooting Steps
Precipitation of the compound in aqueous buffer. Low aqueous solubility.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution.- Prepare a more dilute solution.- Adjust the pH of the buffer, as solubility can be pH-dependent.
Loss of biological activity over time. Degradation of the compound.- Prepare fresh solutions before each experiment.- Store stock solutions at -80°C in small aliquots.- Protect solutions from light by using amber vials or covering them with foil.- Degas solvents to remove dissolved oxygen.
Inconsistent experimental results. Incomplete dissolution or degradation.- Ensure the compound is fully dissolved by gentle warming or sonication.- Visually inspect for any undissolved particles before use.- Perform a stability study under your specific experimental conditions (see Experimental Protocols).
Appearance of new peaks in analytical chromatography (HPLC, LC-MS). Formation of degradation products.- Analyze the sample immediately after preparation to establish a baseline.- Compare with a sample that has been stored under your experimental conditions for the duration of the experiment.- If new peaks are observed, consider adjusting storage conditions (e.g., lower temperature, protection from light).

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Solution

This protocol outlines a general method for evaluating the stability of the compound under various conditions using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in HPLC-grade DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired test buffers (e.g., phosphate-buffered saline at pH 5.4, 7.4, and 9.4).

  • Incubation Conditions:

    • Temperature: Aliquot the test solutions and incubate them at different temperatures (e.g., 4°C, 25°C, and 37°C).

    • Light Exposure: Protect one set of samples from light while exposing another set to ambient light or a controlled light source.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • HPLC Analysis:

    • Inject the samples into an HPLC system equipped with a C18 column.

    • Use a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at the compound's maximum absorbance wavelength.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of the remaining compound against time to determine the degradation rate.

Illustrative Stability Data

The following tables present hypothetical stability data for this compound under different conditions. This data is for illustrative purposes only and should be confirmed by experimental analysis.

Table 1: Effect of pH on Stability at 25°C

Time (hours)% Remaining (pH 5.4)% Remaining (pH 7.4)% Remaining (pH 9.4)
0100100100
898.599.195.2
2495.297.888.7
4890.195.579.4

Table 2: Effect of Temperature on Stability at pH 7.4

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (37°C)
0100100100
899.899.197.5
2499.597.892.3
4899.195.585.1

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Checks cluster_hypothesis Potential Causes cluster_action Corrective Actions Inconsistent_Results Inconsistent Results / Loss of Activity Check_Dissolution Check for Complete Dissolution Inconsistent_Results->Check_Dissolution Check_Storage Review Storage Conditions Inconsistent_Results->Check_Storage Precipitation Precipitation Check_Dissolution->Precipitation Incomplete Degradation Compound Degradation Check_Storage->Degradation Suboptimal Modify_Storage Modify Storage (Temp, Light, Aliquots) Degradation->Modify_Storage Fresh_Solution Prepare Fresh Solutions Degradation->Fresh_Solution Run_Stability_Study Run Stability Study (HPLC/LC-MS) Degradation->Run_Stability_Study Optimize_Solvent Optimize Solvent System (Co-solvent, pH) Precipitation->Optimize_Solvent Potential_Degradation_Pathways cluster_pathways Potential Degradation Products Parent This compound Oxidation Sulfoxide/Sulfone Formation (Oxidation) Parent->Oxidation Oxidizing Agents (e.g., H2O2, air) Hydrolysis Ring Cleavage Products (Hydrolysis) Parent->Hydrolysis Strong Acid/Base, High Temperature Dehalogenation Dehalogenated Species (Reductive/Nucleophilic) Parent->Dehalogenation Reducing Agents or Strong Nucleophiles

References

Overcoming poor solubility of 5,6-Difluorobenzo[d]thiazol-2-amine in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome solubility challenges with 5,6-Difluorobenzo[d]thiazol-2-amine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

This compound is a solid, white to pale brown powder.[1] Due to its chemical structure, which includes a benzothiazole core and hydrophobic fluorine atoms, it is predicted to have low aqueous solubility.[2][3] Detailed experimental solubility data is not widely published, but its properties can be inferred from its structural analogs.[4]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4,6-Difluorobenzo[d]thiazol-2-amineBenzo[d]thiazol-2-amine (Parent Compound)
CAS Number 352214-93-8[5][6]119256-40-5[7][8]136-95-8[4]
Molecular Formula C₇H₄F₂N₂S[5][6]C₇H₄F₂N₂S[1][7]C₇H₆N₂S[4]
Molecular Weight 186.18 g/mol [5][6]186.18 g/mol [7]150.20 g/mol [4]
Melting Point Not available216-220 °C[1]Not available
Predicted XLogP3 2.2[6]2.2[8]1.9[4]
Aqueous Solubility Predicted to be lowPredicted to be low< 1 mg/mL[4]
DMSO Solubility Not specified, but likely solubleNot specified, but likely soluble100 mg/mL (with sonication)

XLogP3 is a computed measure of hydrophobicity; a higher value suggests lower aqueous solubility.

Q2: Why does my compound precipitate when I add it to aqueous assay buffer?

This is a common issue for poorly soluble compounds. Precipitation often occurs when a concentrated stock solution, typically made in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer.[9] The organic solvent concentration drops significantly, and the aqueous environment cannot maintain the compound in solution, causing it to crash out.

Q3: Can the choice of solubilization technique affect my experimental results?

Absolutely. The ideal solubilization method should not interfere with the assay's biological components or detection methods. For instance:

  • High concentrations of organic solvents (e.g., >1% DMSO) can be toxic to cells in culture.[10]

  • Surfactants can disrupt cell membranes or form micelles that sequester the compound, affecting its availability to the target.[11][12]

  • pH adjustments can alter protein structure, enzyme activity, or cell viability.[9][10]

It is crucial to include solvent-only controls in your experiments to account for any effects of the solubilizing agents.

Troubleshooting Guide: Overcoming Poor Solubility

This section provides a step-by-step guide to improving the solubility of this compound for in vitro assays.

Initial Strategy: Co-Solvents

The most common starting point is the use of a water-miscible organic solvent, or co-solvent.[9][11] DMSO is a powerful and widely used co-solvent due to its ability to dissolve many nonpolar compounds.[10][13]

Problem: Compound precipitates upon dilution from a DMSO stock.

Solutions:

  • Optimize Final Solvent Concentration: Keep the final concentration of the co-solvent in your assay as low as possible (ideally ≤0.5%) while maintaining compound solubility. You may need to test a range of concentrations.

  • Use Alternative Co-solvents: If DMSO proves problematic, other co-solvents can be tested.[10] Common alternatives include ethanol, propylene glycol (PG), or N-methyl-2-pyrrolidone (NMP).[10][12]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions in the assay medium. This gradual reduction in solvent concentration can sometimes prevent precipitation.

Advanced Strategies

If co-solvents alone are insufficient or interfere with the assay, consider these advanced techniques.

Table 2: Comparison of Advanced Solubilization Strategies

TechniqueMechanism of ActionRecommended Starting Conc.Potential Issues
pH Modification Increases ionization of acidic/basic compounds, enhancing aqueous solubility.[9][10]Test pH range 6.0-8.0Can affect biological activity; may not be effective for neutral compounds.[12]
Cyclodextrins Encapsulate the hydrophobic compound in a hydrophilic shell, forming a soluble inclusion complex.[10][14]1-10 mM (e.g., HP-β-CD)Can extract cholesterol from cell membranes at high concentrations.
Surfactants Form micelles that encapsulate the compound, increasing its apparent solubility.[11][12]0.01-0.1% (e.g., Tween® 80, Poloxamer 188)Potential for cell toxicity and assay interference.[12]
Solid Dispersions Disperse the compound in a hydrophilic polymer matrix (e.g., PVP, PEG) to enhance dissolution.[14][15]N/A (requires formulation)Requires specialized preparation; primarily for in vivo applications.[14]

Experimental Protocols

Protocol 1: Stock Solution Preparation with a Co-Solvent (DMSO)
  • Weigh Compound: Accurately weigh a small amount of this compound.

  • Add Solvent: Add the required volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolve: Vortex vigorously. If necessary, use an ultrasonic bath to aid dissolution. Gentle warming to 37°C can also help.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Assay Preparation: When preparing for an assay, thaw an aliquot and perform serial dilutions into your final aqueous buffer or cell culture medium. Ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls.

Protocol 2: Solubility Enhancement with Cyclodextrins

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and effective choice.[14]

  • Prepare Cyclodextrin Solution: Prepare a 10 mM stock solution of HP-β-CD in your aqueous assay buffer.

  • Add Compound: Add the powdered this compound directly to the HP-β-CD solution to achieve the desired final concentration.

  • Incubate: Vortex the mixture and incubate at room temperature for 1-4 hours (or overnight at 4°C) with gentle agitation to allow for complex formation.

  • Clarify: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Use Supernatant: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant should be confirmed analytically (e.g., via HPLC-UV).

Visual Guides

G start Start: Compound Precipitates in Assay stock_check Is stock solution fully dissolved in 100% DMSO? start->stock_check remake_stock Action: Remake stock. Use sonication or gentle heat. stock_check->remake_stock No dmso_conc Is final DMSO concentration > 0.5%? stock_check->dmso_conc Yes remake_stock->stock_check lower_dmso Action: Lower final DMSO by adjusting stock conc. dmso_conc->lower_dmso Yes still_precip Does it still precipitate? dmso_conc->still_precip No lower_dmso->still_precip adv_methods Proceed to Advanced Methods still_precip->adv_methods Yes success Success: Soluble Compound still_precip->success No ph_mod Try pH Modification (if compound is ionizable) adv_methods->ph_mod cyclo Try Cyclodextrins (e.g., HP-β-CD) adv_methods->cyclo surfactant Try Surfactants (e.g., Tween-80) adv_methods->surfactant

Caption: A troubleshooting workflow for addressing compound precipitation.

G cluster_cell Cellular Environment compound_agg Insoluble Compound (Aggregates) membrane Cell Membrane compound_agg->membrane Poor Bioavailability compound_sol Solubilized Compound compound_sol->membrane Crosses Membrane target Intracellular Target (e.g., Kinase, Enzyme) membrane->target response Biological Response (e.g., Apoptosis, Signaling) target->response

Caption: Impact of solubility on compound availability in cell-based assays.

References

Technical Support Center: Suzuki Coupling with 5,6-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 5,6-Difluorobenzo[d]thiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols based on analogous reactions to assist you in your research.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound with various boronic acids.

Issue Potential Cause Recommended Solution
1. No or Low Conversion to Product Inactive Catalyst: The Pd(0) active species has not been efficiently generated or has been deactivated.- Ensure rigorous degassing of solvents and reaction mixtures to remove oxygen. - Use a pre-catalyst that is less sensitive to air and moisture. - Consider adding a reducing agent like copper(I) iodide if starting with a Pd(II) source.
Poor Substrate Reactivity: The C-X bond (where X is Br, Cl) on the benzothiazole is not undergoing oxidative addition. The electron-withdrawing fluorine atoms can influence reactivity.- Switch to a more reactive leaving group (I > Br > OTf > Cl). - Increase the reaction temperature in increments of 10-20 °C. - Use more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to promote oxidative addition.
Catalyst Inhibition: The nitrogen atoms in the benzothiazole ring or the 2-amino group may coordinate to the palladium center, inhibiting catalysis.- Increase the catalyst loading (e.g., from 2 mol% to 5 mol%). - Use a ligand that is less likely to be displaced by the heterocyclic substrate. - Some literature suggests that Lewis acids can mitigate inhibition by Lewis-basic heterocycles.
Inappropriate Base or Solvent: The chosen base may not be strong enough or may have poor solubility. The solvent may not be optimal for the reaction.- Screen different bases. For heterocyclic substrates, inorganic bases like K₃PO₄, Cs₂CO₃, or KF are often effective.[1] - Ensure the base is finely powdered for better solubility and reactivity. - Aprotic polar solvents like 1,4-dioxane, DMF, or toluene with some water are commonly used and should be screened.[1]
2. Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.- Improve degassing techniques (e.g., freeze-pump-thaw cycles or sparging with argon for a longer duration).
Catalyst Decomposition: Decomposition of the palladium catalyst can lead to palladium black, which can promote homocoupling.- Use a more stable palladium pre-catalyst or a ligand that better stabilizes the Pd(0) species.
3. Protodeboronation of Boronic Acid Harsh Reaction Conditions: High temperatures and strongly basic aqueous conditions can lead to the replacement of the boronic acid group with a hydrogen atom.- Use milder bases like KF or K₂CO₃. - Lower the reaction temperature and extend the reaction time. - Use boronic esters (e.g., pinacol esters) which are more stable towards protodeboronation.[2] - Minimize the amount of water in the reaction mixture or use anhydrous conditions if feasible.
4. Dehalogenation of the Benzothiazole Presence of Reducing Agents: Certain conditions or impurities can lead to the reduction of the C-X bond.- Ensure the purity of all reagents and solvents. - Avoid overly harsh conditions or prolonged reaction times at high temperatures.
5. Product Isolation and Purification Issues Complex Reaction Mixture: The presence of unreacted starting materials, byproducts, and catalyst residues can complicate purification.- Perform an aqueous workup to remove the inorganic base and salts. - Use a filtration agent (e.g., Celite) to remove palladium black. - Employ column chromatography with a carefully selected solvent system for purification.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound not working, even though the same conditions work for simpler aryl halides?

A1: The combination of the electron-withdrawing difluoro substitution and the presence of a Lewis-basic heterocyclic system makes this compound a challenging substrate. The nitrogen atoms of the benzothiazole ring and the exocyclic amino group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[3] Additionally, the electronic properties of the difluorinated system can affect the rate-limiting oxidative addition step. You will likely need to screen a variety of ligands, bases, and solvents to find optimal conditions.

Q2: What is the best catalyst and ligand combination to start with for this substrate?

A2: For electron-poor and heterocyclic substrates, palladium catalysts with bulky, electron-rich phosphine ligands are often a good starting point. Combinations like Pd₂(dba)₃ with ligands such as SPhos or XPhos, or pre-catalysts like Pd(PPh₃)₄ have been used successfully for similar 2-aminobenzothiazole derivatives. A ligand-free approach using Pd₂(dba)₃ has also been reported for sterically hindered 2-arylbenzothiazoles, where the benzothiazole nitrogen is proposed to facilitate the catalytic cycle.[3]

Q3: Which base should I choose for the reaction?

A3: The choice of base is critical. For Suzuki couplings of 2-amino-6-bromobenzothiazole, K₃PO₄ has been shown to be effective.[1] Other common bases to consider are Cs₂CO₃, K₂CO₃, and KF. The strength and solubility of the base can significantly impact the reaction rate and yield. It is advisable to screen a few different bases.

Q4: My boronic acid is decomposing. What can I do?

A4: Protodeboronation is a common side reaction, especially with electron-rich or heteroaryl boronic acids under basic conditions. To mitigate this, you can:

  • Use the corresponding boronic acid pinacol ester, which is generally more stable.[2]

  • Use milder bases like KF.

  • Reduce the amount of water in the reaction mixture or use anhydrous conditions.

  • Use a 1.1 to 1.5 molar excess of the boronic acid/ester to compensate for some degradation.

Q5: How do the fluorine atoms at the 5 and 6 positions affect the reaction?

A5: The two electron-withdrawing fluorine atoms will decrease the electron density of the aromatic ring. This generally makes the oxidative addition of the palladium catalyst to the aryl halide bond easier compared to non-fluorinated analogues. However, the overall electronic nature of the substrate is also influenced by the electron-donating 2-amino group and the benzothiazole ring system itself, creating a complex electronic environment that may require specific catalytic systems to achieve high efficiency.

Experimental Protocols

The following is a suggested starting protocol for the Suzuki coupling of a bromo-substituted this compound with an arylboronic acid, adapted from successful procedures for similar compounds.[1]

General Procedure for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vessel, add 5,6-Difluoro-X-bromobenzo[d]thiazol-2-amine (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand if required.

  • Seal the vessel with a septum, and purge with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1) via syringe. The reaction concentration should typically be around 0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Table of Reaction Conditions for Analogous 2-Aminobenzothiazole Suzuki Couplings:

Aryl HalideArylboronic Acid/EsterCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-6-bromobenzothiazoleTolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane9531Moderate[1]
2-Amino-6-bromobenzothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)DMF953164[1]
2-Amino-6-bromobenzothiazole3,5-bis(Trifluoromethyl)phenylboronic acid pinacol esterPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane9531High[1][2]
2'-Bromo-2-arylbenzothiazole4-Hydroxyphenylboronic acidPd₂(dba)₃ (10)Na₂CO₃ (2)Dioxane/H₂OReflux483[3]

Visualizations

Troubleshooting_Workflow Start Reaction Start: Suzuki Coupling of This compound Check_Conversion Low or No Conversion? Start->Check_Conversion High_Byproducts Significant Byproducts? Check_Conversion->High_Byproducts No Catalyst_Ligand Screen Catalyst/Ligand (e.g., Pd₂(dba)₃/SPhos, Pd(PPh₃)₄) Check_Conversion->Catalyst_Ligand Yes Success Successful Coupling High_Byproducts->Success No Degas Improve Degassing (Remove O₂) High_Byproducts->Degas Yes (Homocoupling) Boronic_Ester Use Boronic Ester (e.g., Pinacol Ester) High_Byproducts->Boronic_Ester Yes (Protodeboronation) Base_Solvent Screen Base/Solvent (e.g., K₃PO₄, Cs₂CO₃ in Dioxane, DMF) Catalyst_Ligand->Base_Solvent Temperature Increase Temperature Base_Solvent->Temperature Temperature->Check_Conversion Degas->Start Boronic_Ester->Start

Caption: Troubleshooting workflow for Suzuki coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Complex Ar-Pd(II)-X(L₂) (Palladacycle) Ox_Add->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Diaryl Red_Elim Reductive Elimination PdII_Diaryl->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) Red_Elim->Product ArX Ar-X (Benzothiazole-Br) ArX->Ox_Add ArB Ar'-B(OR)₂ (Boronic Acid/Ester) + Base ArB->Transmetalation

Caption: Suzuki-Miyaura catalytic cycle.

References

Preventing decomposition of 5,6-Difluorobenzo[d]thiazol-2-amine during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 5,6-Difluorobenzo[d]thiazol-2-amine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: this compound is susceptible to several decomposition pathways, primarily related to its chemical structure. The presence of fluorine atoms on the benzene ring makes it prone to nucleophilic aromatic substitution (SNAr). The thiazole ring can undergo ring-opening under harsh acidic or basic conditions. Furthermore, the exocyclic amino group can participate in various side reactions if not properly managed during a reaction sequence.

Q2: How stable is this compound to changes in pH?

A2: While specific quantitative data is limited, 2-aminobenzothiazole derivatives can be sensitive to strong acidic and basic conditions, which may lead to hydrolysis or ring-opening of the thiazole moiety. It is advisable to maintain a pH range close to neutral (pH 6-8) whenever possible, especially at elevated temperatures.

Q3: Is this compound sensitive to light?

A3: Aromatic fluorine compounds can exhibit sensitivity to light, potentially leading to photodecomposition.[1][2] It is recommended to store the compound in a dark, cool place and to conduct reactions in amber-colored glassware or under conditions that minimize exposure to direct light, especially UV radiation.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, store this compound in a tightly sealed container in a cool, dry, and dark environment. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidative degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low Yield or No Product Formation in Acylation Reactions
Potential Cause Troubleshooting Step Rationale
Side reactions at the endocyclic nitrogen Use a milder acylating agent or perform the reaction at a lower temperature. Consider protecting the exocyclic amino group if selective acylation is not achieved.The 2-aminobenzothiazole scaffold contains two nitrogen atoms that can potentially be acylated. Milder conditions can favor acylation of the more nucleophilic exocyclic amino group.
Decomposition under acidic conditions If using an acid catalyst or generating acidic byproducts (e.g., HCl from acyl chlorides), add a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the acid.Strong acids can promote hydrolysis or ring-opening of the thiazole ring.
Poor solubility of starting material Screen for a suitable solvent that dissolves this compound and the other reactants at the desired reaction temperature.Incomplete dissolution can lead to slow and incomplete reactions.
Issue 2: Formation of Multiple Unidentified Byproducts in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Potential Cause Troubleshooting Step Rationale
Nucleophilic attack on the C-F bonds Use milder reaction conditions (lower temperature, weaker base). Screen different palladium catalysts and ligands that favor the desired coupling over SNAr.The electron-withdrawing fluorine atoms activate the benzene ring for nucleophilic aromatic substitution, which can compete with the desired cross-coupling reaction.[3][4][5]
Homocoupling of the starting material Ensure anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere. Use a pre-catalyst or an appropriate ligand to palladium ratio to maintain catalyst activity.Oxygen can promote oxidative homocoupling of the starting materials.
Decomposition of the catalyst or ligand Use a pre-formed, air-stable palladium precatalyst. Ensure the chosen ligand is stable under the reaction conditions.Catalyst decomposition will halt the catalytic cycle and can lead to side reactions.
Issue 3: Discoloration or Tar Formation During the Reaction
Potential Cause Troubleshooting Step Rationale
Thermal decomposition Reduce the reaction temperature. If high temperature is required, shorten the reaction time and monitor the reaction progress closely (e.g., by TLC or LC-MS).Many organic molecules, including heterocyclic compounds, can decompose at high temperatures, leading to polymerization and tar formation.
Oxidative degradation Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon). Use degassed solvents.The electron-rich thiazole ring and the amino group can be susceptible to oxidation, especially at elevated temperatures.
Strongly acidic or basic conditions Buffer the reaction mixture or use a milder base/acid.As mentioned previously, extreme pH can lead to irreversible decomposition of the 2-aminobenzothiazole core.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol is based on a general method for the acylation of 2-aminobenzothiazoles.

  • Dissolution: Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow General Experimental Workflow for N-Acylation start Start dissolve Dissolve this compound and base in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Slowly add acylating agent cool->add_reagent react Stir and monitor reaction (TLC/LC-MS) add_reagent->react workup Quench with NaHCO3 (aq) and perform extraction react->workup purify Dry, concentrate, and purify workup->purify end End purify->end

Caption: Workflow for the N-acylation of this compound.

logical_relationship Troubleshooting Logic for Low Reaction Yield low_yield Low Yield or Product Decomposition check_temp Is reaction temperature too high? low_yield->check_temp check_ph Are acidic/basic conditions too harsh? low_yield->check_ph check_atmosphere Is the reaction exposed to air/light? low_yield->check_atmosphere reduce_temp Action: Lower temperature or shorten reaction time check_temp->reduce_temp Yes adjust_ph Action: Use milder base/acid or add a buffer check_ph->adjust_ph Yes protect_reaction Action: Use inert atmosphere and protect from light check_atmosphere->protect_reaction Yes

Caption: Decision tree for troubleshooting low yield or decomposition.

References

Technical Support Center: Scaling Up the Synthesis of 5,6-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5,6-Difluorobenzo[d]thiazol-2-amine, particularly when scaling up the process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. The primary synthetic route discussed is the reaction of 3,4-difluoroaniline with a thiocyanate salt and subsequent cyclization using bromine.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Incomplete reaction of 3,4-difluoroaniline with thiocyanate. 2. Insufficient bromine addition for cyclization. 3. Reaction temperature too low. 4. Degradation of reagents.1. Ensure stoichiometric amounts of ammonium thiocyanate are used. Consider a slight excess (1.1-1.2 equivalents). 2. Add bromine dropwise and ensure a persistent orange or reddish-brown color during the addition. 3. Maintain the reaction temperature as specified in the protocol. For the initial thiocyanation, room temperature may be sufficient, while the cyclization might require gentle heating. 4. Use freshly opened or properly stored reagents. 3,4-difluoroaniline can discolor over time and may need purification if it is dark.
Formation of a Dark, Tarry Mixture 1. Overheating during bromine addition. 2. Use of concentrated bromine. 3. Presence of impurities in the starting materials.1. Control the rate of bromine addition to maintain the reaction temperature. Use an ice bath to cool the reaction vessel if necessary. 2. Dilute the bromine in glacial acetic acid before addition. 3. Ensure the purity of 3,4-difluoroaniline and other reagents.
Product Contaminated with Starting Material (3,4-difluoroaniline) 1. Incomplete reaction. 2. Insufficient amount of thiocyanate or bromine.1. Increase the reaction time. 2. Re-evaluate the stoichiometry of the reagents.
Difficulties in Product Isolation/Purification 1. Product is highly soluble in the chosen recrystallization solvent. 2. Presence of polar impurities. 3. Oily product instead of a solid.1. Test a range of solvents and solvent mixtures for recrystallization (e.g., ethanol, methanol, ethyl acetate/hexanes). 2. Consider a column chromatography purification step using silica gel with an appropriate eluent system (e.g., ethyl acetate/hexanes). 3. Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification.
Inconsistent Yields Upon Scale-Up 1. Inefficient heat transfer in a larger reaction vessel. 2. Inefficient mixing. 3. Challenges with reagent addition at a larger scale.1. Use a reactor with good temperature control and a suitable heating mantle or oil bath. 2. Employ a mechanical stirrer to ensure homogeneous mixing. 3. For larger scale reactions, add the bromine solution via an addition funnel at a controlled rate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the reaction of 3,4-difluoroaniline with a thiocyanate salt (such as ammonium thiocyanate or potassium thiocyanate) in a suitable solvent like glacial acetic acid, followed by oxidative cyclization using bromine.[1][2] This is a variation of the classical Hugerschoff reaction for the synthesis of 2-aminobenzothiazoles.[3]

Q2: What are the key safety precautions to consider during this synthesis?

A2: The use of bromine requires significant caution as it is a hazardous and corrosive substance.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, especially during the addition of bromine, so it's crucial to control the addition rate and have a cooling bath on standby.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture alongside the starting material (3,4-difluoroaniline) on a silica gel plate and elute with a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot will indicate the reaction's progress.

Q4: What are the potential side products in this reaction?

A4: Potential side products can include unreacted starting materials, over-brominated products on the aromatic ring, and polymeric materials resulting from uncontrolled reaction conditions. The formation of tarry substances is often an indication of side reactions due to overheating.

Q5: What is the best way to purify the final product?

A5: Recrystallization is a common method for purifying 2-aminobenzothiazoles. Suitable solvents can include ethanol, methanol, or a mixture of ethyl acetate and a non-polar solvent like hexanes. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a viable alternative.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of substituted 2-aminobenzothiazoles.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,4-Difluoroaniline129.1112.91 g0.1
Ammonium Thiocyanate76.129.13 g0.12
Bromine159.8117.58 g (5.6 mL)0.11
Glacial Acetic Acid-150 mL-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,4-difluoroaniline (12.91 g, 0.1 mol) and ammonium thiocyanate (9.13 g, 0.12 mol) in glacial acetic acid (100 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture in an ice-water bath to 10-15 °C.

  • Prepare a solution of bromine (17.58 g, 0.11 mol) in glacial acetic acid (50 mL) and add it to the dropping funnel.

  • Add the bromine solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4-6 hours.

  • Pour the reaction mixture into 500 mL of ice-water with stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from ethanol or by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow reagents 1. Reagent Preparation (3,4-Difluoroaniline, NH4SCN in Acetic Acid) reaction 2. Bromination & Cyclization (Dropwise addition of Br2 in Acetic Acid) reagents->reaction workup 3. Quenching & Neutralization (Ice-water, NaHCO3) reaction->workup isolation 4. Product Isolation (Filtration & Washing) workup->isolation purification 5. Purification (Recrystallization or Chromatography) isolation->purification product Final Product: This compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Problem Encountered low_yield Low or No Product start->low_yield tarry_mixture Dark/Tarry Mixture start->tarry_mixture impure_product Impure Product start->impure_product check_reagents Check Reagent Stoichiometry & Quality low_yield->check_reagents control_br2 Control Bromine Addition Rate tarry_mixture->control_br2 optimize_recryst Optimize Recrystallization Solvents impure_product->optimize_recryst check_temp Verify Reaction Temperature check_reagents->check_temp If OK check_time Increase Reaction Time check_temp->check_time If OK check_purity_sm Check Purity of Starting Materials control_br2->check_purity_sm If Controlled column_chrom Perform Column Chromatography optimize_recryst->column_chrom If Ineffective

References

Identification of impurities in 5,6-Difluorobenzo[d]thiazol-2-amine samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Difluorobenzo[d]thiazol-2-amine. The information provided here will assist in the identification of impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: The most likely impurities originate from the synthetic route, which typically involves the reaction of 3,4-difluoroaniline with a thiocyanate source in the presence of an oxidizing agent. Potential impurities include:

  • Starting Materials: Unreacted 3,4-difluoroaniline.

  • Isomeric Impurities: 4,5-Difluorobenzo[d]thiazol-2-amine, which can form if the cyclization reaction is not completely regioselective.

  • Process-Related Impurities: Over-brominated or chlorinated species if bromine or chlorine-based reagents are used in excess.

  • Degradation Products: Hydrolysis or oxidation products, especially if the material has been stored improperly.

Q2: Which analytical techniques are most suitable for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is excellent for separation and quantification. For structural elucidation of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile impurities.

Q3: How can I differentiate between the desired product and its isomers using analytical techniques?

A3: Isomers can often be separated by a well-developed HPLC method. Their mass spectra will be identical, but their fragmentation patterns might show subtle differences. 1H and 19F NMR spectroscopy are particularly powerful for distinguishing isomers, as the fluorine and hydrogen atoms will have unique chemical shifts and coupling constants depending on their position on the aromatic ring.

Q4: What are the expected storage conditions for this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent photo-degradation, hydrolysis, and oxidation.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential CauseSuggested Solution
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH- Column overload- Column degradation- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Replace the HPLC column.
Ghost peaks - Carryover from previous injections- Contaminated mobile phase or diluent- Implement a robust needle wash program on the autosampler.- Prepare fresh mobile phase and sample diluent.
Inconsistent retention times - Fluctuation in column temperature- Inconsistent mobile phase composition- Pump malfunction- Use a column oven to maintain a constant temperature.- Ensure proper mixing of the mobile phase and degas it before use.- Check the HPLC pump for leaks and perform maintenance.
Unexpected peaks in the chromatogram - Presence of impurities in the sample- Sample degradation- Contamination from sample preparation- Proceed with peak identification using MS and NMR.- Prepare a fresh sample and re-analyze.- Analyze a blank (diluent) injection to identify any extraneous peaks.
Mass Spectrometry (MS) Analysis Troubleshooting
IssuePotential CauseSuggested Solution
No or low ion intensity for the analyte - Inappropriate ionization source settings- Poor spray stability in ESI- Analyte instability in the source- Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature).- Adjust mobile phase composition to improve ionization efficiency.- Consider a different ionization technique (e.g., APCI).
In-source fragmentation - High source temperature or voltage- Reduce the source temperature and fragmentor/cone voltage.
Mass inaccuracy - Instrument not calibrated- Perform a mass calibration using a known standard.
NMR Spectroscopy Troubleshooting
IssuePotential CauseSuggested Solution
Broad peaks - Sample aggregation- Presence of paramagnetic impurities- Use a different solvent or adjust the sample concentration.- Filter the sample.
Poor signal-to-noise ratio - Low sample concentration- Insufficient number of scans- Increase the sample concentration if possible.- Increase the number of scans acquired.
Solvent peak obscuring analyte signals - Inappropriate solvent choice- Use a deuterated solvent in which the analyte is soluble and whose residual peak does not overlap with key analyte signals.

Experimental Protocols

HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

GC-MS Method for Volatile Impurities
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) at a concentration of 1-5 mg/mL.

NMR Spectroscopy for Structural Elucidation
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3)

  • Concentration: 5-10 mg of the isolated impurity in 0.6 mL of deuterated solvent.

  • Experiments:

    • 1D: 1H, 13C, 19F

    • 2D: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation) for detailed structural analysis.

Visualizations

cluster_synthesis Synthetic Pathway 3,4-Difluoroaniline 3,4-Difluoroaniline KSCN_Br2 KSCN, Br2 in Acetic Acid 3,4-Difluoroaniline->KSCN_Br2 Reactant Product This compound KSCN_Br2->Product Cyclization

Caption: Synthesis of this compound.

cluster_impurities Potential Impurities Crude_Sample Crude Sample of This compound Unreacted_SM Unreacted 3,4-Difluoroaniline Crude_Sample->Unreacted_SM Incomplete Reaction Isomer 4,5-Difluoro Isomer Crude_Sample->Isomer Lack of Regioselectivity Byproduct Over-halogenated Species Crude_Sample->Byproduct Side Reaction Degradant Degradation Products Crude_Sample->Degradant Improper Storage

Caption: Potential sources of impurities.

Sample Sample for Analysis HPLC HPLC-UV/MS (Separation & Quantification) Sample->HPLC GCMS GC-MS (Volatile Impurities) Sample->GCMS NMR NMR (Structure Elucidation) HPLC->NMR Isolate Peaks for Data_Analysis Data Analysis and Impurity Identification HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis

Technical Support Center: Crystallization of 5,6-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 5,6-Difluorobenzo[d]thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of the compound is crucial for developing a successful crystallization strategy.

PropertyValueReference
CAS Number 352214-93-8[1][2]
Molecular Formula C7H4F2N2S[1][2]
Molecular Weight 186.18 g/mol [1][2]
Appearance White to pale brown powder/solid[3][4]
Melting Point 216-220 °C[3][4]
Boiling Point (Predicted) 318.02 °C at 760 mmHg[1]
Topological Polar Surface Area 67.2 Ų[1]
XLogP3 2.2[1]

Q2: Which solvents are suitable for the crystallization of this compound?

The choice of solvent is a critical factor in crystallization.[5] A good solvent should dissolve the compound at high temperatures but have low solubility at room temperature to ensure a good yield. Given its aromatic and polar nature, a range of solvents should be screened.

Recommended Solvent Screening Protocol:

  • Initial Screening: Test the solubility of a small amount of this compound (e.g., 10 mg) in various solvents (e.g., 0.5 mL) at room temperature and upon heating.

  • Solvent Systems to Evaluate:

    • Alcohols: Methanol, Ethanol, Isopropanol

    • Ketones: Acetone, Methyl Ethyl Ketone

    • Esters: Ethyl Acetate

    • Aromatic Hydrocarbons: Toluene

    • Ethers: Tetrahydrofuran (THF), Dioxane

    • Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc) - use with caution due to high boiling points.

    • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is poorly soluble) can be effective.[6] Common examples include Ethanol/Water, Acetone/Water, or Toluene/Heptane.

Q3: What are the common challenges encountered during the crystallization of this compound?

Researchers may face several challenges, including:

  • Poor crystal quality: Formation of small, needle-like, or agglomerated crystals.

  • Low yield: Significant amount of the compound remains in the mother liquor.[7]

  • Oiling out: The compound separates as a liquid instead of a solid.

  • Polymorphism: The compound may exist in different crystalline forms, which can impact its physical properties.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: No Crystals Form Upon Cooling

If the solution remains clear after cooling, it is likely undersaturated.

Troubleshooting Workflow:

G start No Crystals Formed step1 Is the solution clear? start->step1 step2 Concentrate the solution by evaporating some solvent. step1->step2 Yes step3 Induce nucleation: - Scratch the inner surface of the flask. - Add a seed crystal. step2->step3 step4 Cool the solution to a lower temperature (e.g., ice bath). step3->step4 step5 Consider adding an anti-solvent. step4->step5 end Crystals Formed step5->end G start Compound Oiled Out step1 Re-heat the solution to dissolve the oil. start->step1 step2 Add more of the primary solvent to dilute the solution. step1->step2 step3 If using a mixed solvent, add more of the 'good' solvent. step1->step3 step4 Allow the solution to cool more slowly. step2->step4 step3->step4 step5 Consider a different solvent system. step4->step5 Still oils out end Crystallization Achieved step4->end step5->end G start Crystals Form Too Quickly step1 Re-heat to dissolve crystals. start->step1 step2 Add more solvent to slightly decrease supersaturation. step1->step2 step3 Ensure slow cooling by insulating the flask. step2->step3 step4 Avoid disturbing the flask during cooling. step3->step4 end Larger, Purer Crystals step4->end G start Low Yield step1 Was an excessive amount of solvent used? start->step1 step4 Evaluate a different solvent with lower compound solubility at cold temperatures. start->step4 step2 Cool the filtrate to a lower temperature. step1->step2 No step3 Concentrate the mother liquor and re-cool. step1->step3 Yes end Improved Yield step2->end step3->end step4->end

References

Technical Support Center: Characterization of 5,6-Difluorobenzo[d]thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Difluorobenzo[d]thiazol-2-amine and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Purification

Q1: I am having trouble synthesizing the 5,6-difluoro-2-aminobenzothiazole backbone. What are the common pitfalls?

A1: The classical synthesis involves the reaction of a substituted aniline with a thiocyanate source and an oxidizing agent. Key challenges include:

  • Regioisomer Formation: When using substituted anilines, the thiocyanation step can sometimes lead to a mixture of regioisomers, which can complicate purification and characterization. Careful control of reaction conditions and purification by chromatography are crucial.

  • Side Reactions: Over-oxidation or side reactions with the fluorine substituents can occur. It is important to control the addition rate and temperature during the introduction of the oxidizing agent (e.g., bromine in acetic acid).

  • Low Yields: Incomplete reaction or loss of product during workup can lead to low yields. Ensure anhydrous conditions and optimize reaction times.

Q2: My purified product has low solubility. How can I improve this for characterization and further reactions?

A2: Fluorinated compounds can exhibit lower solubility in common organic solvents. Here are some suggestions:

  • Solvent Screening: Test a range of solvents, including more polar aprotic solvents like DMSO and DMF, in which many benzothiazole derivatives show good solubility. For NMR, deuterated versions of these solvents can be used.

  • Heating: Gently warming the solvent can help dissolve the compound.

  • Derivatization: If the insolubility of the final compound is a major hurdle, consider if a soluble precursor could be used for characterization before a final, less soluble derivative is synthesized.

Q3: I am struggling with the purification of my this compound derivative. What are the best practices?

A3: Purification of fluorinated heterocyclic compounds can be challenging due to their unique properties.

  • Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

  • Recrystallization: If a solid, recrystallization can be an effective purification method. A solvent screen will be necessary to identify a suitable solvent system.

  • Reverse-Phase HPLC: For challenging separations or to achieve high purity, reverse-phase HPLC can be employed. A volatile buffer system (e.g., water/acetonitrile with formic acid or trifluoroacetic acid) is recommended if the compound needs to be recovered.

Spectroscopic Characterization

Q4: The 1H NMR spectrum of my compound is more complex than I anticipated. Why is this?

A4: The presence of fluorine atoms on the benzene ring leads to through-bond coupling with the aromatic protons. This results in more complex splitting patterns than would be seen in a non-fluorinated analog.

  • 1H-19F Coupling: You will observe additional splitting of the proton signals due to coupling with the fluorine atoms. The magnitude of these coupling constants (JHF) depends on the number of bonds separating the proton and fluorine nuclei.

  • Second-Order Effects: If the chemical shifts of two coupled protons are close, and they are also coupled to fluorine, complex second-order splitting patterns can emerge, which may not be easily interpretable by first-order rules (n+1 rule).

Q5: How do I interpret the 19F NMR spectrum of my 5,6-difluorobenzothiazole derivative?

A5: 19F NMR is a powerful tool for characterizing these compounds.

    Technical Support Center: Enhancing the Reactivity of the Amino Group in 5,6-Difluorobenzo[d]thiazol-2-amine

    Author: BenchChem Technical Support Team. Date: November 2025

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6-Difluorobenzo[d]thiazol-2-amine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with the reduced reactivity of the 2-amino group, a consequence of the electron-withdrawing nature of the fluorine substituents.

    Troubleshooting Guide

    The reduced nucleophilicity of the amino group in this compound often leads to low reaction yields or complete reaction failure under standard conditions. The following table outlines common issues and potential solutions.

    Issue Potential Cause(s) Recommended Solution(s)
    Low or no conversion in acylation/alkylation reactions The amino group is not sufficiently nucleophilic to attack the electrophile. Steric hindrance at the reaction site.Increase reaction temperature. Consider using microwave irradiation to enhance reaction rates.[1][2][3][4] Employ a stronger base to deprotonate the amino group and increase its nucleophilicity. Use a more reactive electrophile (e.g., acyl chloride instead of carboxylic acid).
    Side reactions or decomposition of starting material Harsh reaction conditions (e.g., excessively high temperatures, strong bases) leading to degradation. The substrate may be sensitive to the chosen reagents.Use a milder base in combination with a catalyst. Optimize the reaction temperature and time to minimize decomposition. Consider the use of a protecting group for the amino functionality to perform other desired transformations, followed by deprotection.[5]
    Poor solubility of reactants Inappropriate solvent choice for the fluorinated substrate or reagents.Screen a variety of aprotic polar solvents such as DMF, DMAc, or NMP. Consider using a co-solvent system to improve solubility.
    Failure of Buchwald-Hartwig amination Catalyst deactivation. Inappropriate ligand or base selection for the electron-deficient substrate.Use a specialized catalyst system designed for deactivated anilines, such as Pd-PEPPSI-IPentCl-o-picoline.[3] Screen different phosphine ligands and bases. Ensure rigorous exclusion of oxygen and moisture from the reaction.

    Frequently Asked Questions (FAQs)

    Q1: Why is the amino group of this compound less reactive than that of 2-aminobenzothiazole?

    The two fluorine atoms on the benzene ring are strong electron-withdrawing groups. They pull electron density away from the thiazole ring and, consequently, from the exocyclic amino group. This reduction in electron density decreases the nucleophilicity of the nitrogen atom, making it less reactive towards electrophiles.

    Q2: What are the most effective methods to activate the amino group for N-acylation?

    For N-acylation of the deactivated this compound, catalytic methods are often more effective than simply increasing the temperature or using a strong base, which can lead to side reactions. One successful approach is the use of an N-heterocyclic carbene (NHC) catalyst in the presence of an oxidant and a mild base.[6] This method allows for the direct oxidative amidation of aldehydes with the amine under relatively mild conditions. Another strategy is to convert the carboxylic acid to a more reactive acyl chloride, which can then react with the amine, often in the presence of a non-nucleophilic base like pyridine.

    Q3: Can microwave-assisted synthesis be beneficial for reactions involving this substrate?

    Yes, microwave irradiation can be highly effective in promoting reactions of 2-aminobenzothiazoles, including those with electron-withdrawing groups.[1][2][3][4] The rapid heating provided by microwaves can significantly reduce reaction times and improve yields by overcoming the activation energy barrier associated with the less reactive amino group.

    Q4: Are there specific catalysts recommended for N-alkylation of this compound?

    For the N-alkylation of electron-poor aromatic amines, transition metal catalysts have shown great promise. Ruthenium-based catalysts have been successfully employed for the N-alkylation of a wide range of aromatic amines with alcohols under mild conditions.[7][8] Additionally, Lewis acid catalysis in combination with hexafluoroisopropanol as a solvent has been shown to promote the ortho-C-alkylation of anilines with deactivated styrenes and unactivated alkenes, which could be a potential strategy for this substrate.[9]

    Q5: What considerations should be taken for Buchwald-Hartwig amination with this compound?

    Buchwald-Hartwig amination of electron-deficient anilines is challenging. The choice of catalyst, ligand, and base is critical. For such deactivated substrates, specialized catalyst systems are often required. For instance, the Pd-PEPPSI-IPentCl-o-picoline catalyst has been reported to be effective for the amination of profoundly deactivated coupling partners at room temperature with a mild carbonate base.[3] Careful optimization of the reaction conditions, including the choice of a suitable phosphine ligand and a non-nucleophilic strong base, is essential for a successful coupling.

    Experimental Protocols

    Protocol 1: N-Heterocyclic Carbene (NHC)-Catalyzed Acylation

    This protocol describes the direct oxidative amidation of an aldehyde with this compound using an NHC catalyst.[6]

    Materials:

    • This compound

    • Aldehyde (e.g., 4-chlorobenzaldehyde)

    • Triazolium salt (NHC precursor)

    • Oxidant (e.g., 2,2,6,6-tetramethyl-1-piperidinyloxyl, TEMPO)

    • Cesium carbonate (Cs₂CO₃)

    • Dichloromethane (CH₂Cl₂) (anhydrous)

    • Argon or Nitrogen gas

    Procedure:

    • To a flame-dried screw-capped test tube equipped with a magnetic stir bar, add the triazolium salt (0.1 mmol, 20 mol%), the aldehyde (1.0 mmol, 2.0 equiv), this compound (0.5 mmol, 1.0 equiv), the oxidant (1.0 mmol, 2.0 equiv), and Cs₂CO₃ (0.6 mmol, 1.2 equiv).

    • Evacuate the tube and backfill with argon or nitrogen.

    • Add anhydrous CH₂Cl₂ (4.0 mL) under an inert atmosphere.

    • Stir the reaction mixture at 25 °C for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, purify the crude residue by flash column chromatography on silica gel to afford the corresponding N-acylated product.

    Protocol 2: Microwave-Assisted N-Alkylation with α-Bromoacetophenone

    This protocol outlines a catalyst-free, microwave-assisted method for the N-alkylation of a 2-aminobenzothiazole derivative.[4]

    Materials:

    • This compound

    • α-Bromoacetophenone

    • Water-Isopropanol (1:1 mixture)

    • Microwave reactor

    Procedure:

    • In a 10 mL microwave vial, add this compound (0.83 mmol, 1.0 equiv.) and α-bromoacetophenone (0.83 mmol, 1.0 equiv.).

    • Add 4 mL of a 1:1 mixture of water and isopropanol.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture with microwaves for 15 minutes at 100 °C and 15 bar pressure.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography.

    Visualizations

    experimental_workflow_acylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Aldehyde - NHC Precursor - Oxidant - Base solvent Add Anhydrous Solvent (e.g., CH2Cl2) reagents->solvent inert Establish Inert Atmosphere (Argon/Nitrogen) solvent->inert stir Stir at 25°C for 12h inert->stir monitor Monitor by TLC stir->monitor purify Flash Column Chromatography monitor->purify product Isolated N-Acylated Product purify->product

    Figure 1. Experimental workflow for NHC-catalyzed N-acylation.

    signaling_pathway_reactivity cluster_activation Activation Strategies start This compound (Low Reactivity) catalysis Catalysis (e.g., NHC, Pd, Ru) start->catalysis Overcomes activation energy microwave Microwave Irradiation start->microwave Accelerates reaction rate strong_base Strong Base start->strong_base Increases nucleophilicity protecting_group Protecting Group Strategy start->protecting_group Modifies reactivity enhanced_reactivity Enhanced Reactivity of Amino Group catalysis->enhanced_reactivity microwave->enhanced_reactivity strong_base->enhanced_reactivity protecting_group->enhanced_reactivity product Successful N-Functionalization (Acylation, Alkylation, etc.) enhanced_reactivity->product

    Figure 2. Strategies to enhance the amino group reactivity.

    References

    Technical Support Center: Analysis of 5,6-Difluorobenzo[d]thiazol-2-amine by HPLC

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method refinement for the analysis of 5,6-Difluorobenzo[d]thiazol-2-amine by High-Performance Liquid Chromatography (HPLC). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

    Frequently Asked Questions (FAQs)

    Q1: What are the key chemical properties of this compound to consider for HPLC method development?

    A1: this compound is a fluorinated aromatic amine. Key properties influencing its HPLC analysis include its basicity due to the primary amine group, its aromaticity, and the presence of fluorine atoms which can affect polarity and interactions with the stationary phase. The amine group is susceptible to protonation at acidic pH, which can significantly alter its retention on reversed-phase columns.

    Q2: Which type of HPLC column is most suitable for the analysis of this compound?

    A2: A C18 or C8 reversed-phase column is a good starting point for the analysis of this compound. These columns provide hydrophobic interactions with the benzothiazole ring system. For potentially better peak shape and alternative selectivity, especially if peak tailing is observed, a column with a pentafluorophenyl (PFP) stationary phase can be considered, as it offers unique interactions with fluorinated and aromatic compounds.[1]

    Q3: What is a recommended starting mobile phase composition?

    A3: A gradient elution with acetonitrile (ACN) and water, both containing a modifier, is recommended. A typical starting point would be a gradient of 10% to 90% ACN over 20-30 minutes. The addition of a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic phases is crucial for obtaining sharp, symmetrical peaks by suppressing the ionization of the amine group and minimizing interactions with residual silanols on the silica-based stationary phase.

    Q4: How can I improve peak shape and reduce tailing for this basic compound?

    A4: Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic silanol groups on the column packing material. To mitigate this, you can:

    • Use an acidic mobile phase modifier: Add 0.1% formic acid or TFA to the mobile phase to protonate the analyte and minimize silanol interactions.

    • Operate at a higher pH: Using a mobile phase with a pH around 10 can neutralize the amine, leading to increased retention and potentially better peak shape. However, this requires a pH-stable column.[2][3]

    • Use a base-deactivated column: Modern HPLC columns are often end-capped to reduce the number of accessible silanol groups.

    • Add a competing base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites.

    Troubleshooting Guide

    This guide addresses common problems encountered during the HPLC analysis of this compound.

    Problem Potential Cause(s) Recommended Solution(s)
    Peak Tailing - Secondary interactions with silanol groups.- Column overload.- Inappropriate mobile phase pH.- Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase.- Reduce sample concentration or injection volume.- Use a base-deactivated or end-capped column.- Consider a mobile phase with a higher pH if using a compatible column.[3]
    Retention Time Drift - Inadequate column equilibration.- Changes in mobile phase composition.- Temperature fluctuations.- Column degradation.- Ensure the column is equilibrated for at least 10-15 column volumes before injection.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Replace the column if performance continues to decline.[4][5]
    Poor Resolution - Inappropriate mobile phase strength.- Suboptimal column chemistry.- Flow rate is too high.- Optimize the gradient slope; a shallower gradient can improve separation.- Try a different stationary phase (e.g., PFP or C8).- Reduce the flow rate to increase the number of theoretical plates.
    Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Leaks in the system.- Detector lamp aging.- Degas the mobile phase thoroughly.- Flush the system with a strong solvent like isopropanol.- Check all fittings for leaks.- Replace the detector lamp if necessary.[4][6][7]
    Split Peaks - Sample solvent is too strong.- Column void or damage.- Clogged frit.- Dissolve the sample in the initial mobile phase composition or a weaker solvent.- Replace the column if a void is suspected.- Reverse flush the column (if permitted by the manufacturer) or replace the inlet frit.[5]

    Refined HPLC Method Protocol

    The following table outlines a refined starting method for the analysis of this compound.

    Parameter Recommended Condition
    Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes.
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 5 µL
    Detector UV-Vis or Diode Array Detector (DAD)
    Detection Wavelength 254 nm and 280 nm (or scan for optimal wavelength)
    Sample Preparation Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

    Visual Workflow and Logic Diagrams

    The following diagrams illustrate the troubleshooting workflow and the experimental protocol.

    TroubleshootingWorkflow Problem Identify Chromatographic Problem PeakTailing Peak Tailing Problem->PeakTailing RT_Drift Retention Time Drift Problem->RT_Drift PoorResolution Poor Resolution Problem->PoorResolution BaselineIssue Baseline Noise/Drift Problem->BaselineIssue Sol_PeakTailing Check Mobile Phase pH Reduce Sample Load Use Base-Deactivated Column PeakTailing->Sol_PeakTailing Sol_RT_Drift Ensure Column Equilibration Prepare Fresh Mobile Phase Use Column Oven RT_Drift->Sol_RT_Drift Sol_PoorResolution Optimize Gradient Try Different Column Reduce Flow Rate PoorResolution->Sol_PoorResolution Sol_BaselineIssue Degas Mobile Phase Flush System Check for Leaks BaselineIssue->Sol_BaselineIssue Resolution Resolution Sol_PeakTailing->Resolution Problem Resolved? Sol_RT_Drift->Resolution Sol_PoorResolution->Resolution Sol_BaselineIssue->Resolution End Analysis Complete Resolution->End Yes Consult Consult Senior Scientist or Instrument Manual Resolution->Consult No

    Caption: A flowchart for troubleshooting common HPLC issues.

    HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (0.1 mg/mL in 50:50 A:B) Injection Inject Sample (5 µL) SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (0.1% Formic Acid in H2O & ACN) Equilibration Column Equilibration (10-15 column volumes) MobilePhasePrep->Equilibration Equilibration->Injection Gradient Run Gradient Program Injection->Gradient Detection UV Detection (254 nm, 280 nm) Gradient->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Reporting Integration->Quantification

    References

    Validation & Comparative

    A Comparative Analysis of the Anticancer Agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole and the Standard Chemotherapeutic Doxorubicin

    Author: BenchChem Technical Support Team. Date: November 2025

    A detailed guide for researchers, scientists, and drug development professionals on the anticancer activities, mechanisms of action, and experimental validation of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) in comparison to the established chemotherapeutic agent, Doxorubicin.

    Introduction

    The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. One such promising molecule is 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, designated as 5F 203. This compound belongs to the benzothiazole class of heterocyclic compounds, which has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive comparison of the anticancer properties of 5F 203 and its prodrug, Phortress, against Doxorubicin, a widely used anthracycline antibiotic in chemotherapy regimens for various cancers, including breast cancer.

    Comparative Anticancer Activity

    The in vitro cytotoxic activities of 5F 203 and Doxorubicin have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.

    Cell LineCancer Type5F 203 (IC50)Doxorubicin (IC50)
    MCF-7 Breast Adenocarcinoma~5 nM[1][2]8306 nM[3], 2.5 µM[4]
    MDA-MB-231 Breast AdenocarcinomaResistant (>50 µM)[1][2]6602 nM[3]
    MKN-45 Gastric Carcinoma≤ 0.09 µM[5][6]Not Reported
    AGS Gastric Carcinoma≤ 0.09 µM[5][6]Not Reported
    BGC-823 Gastric CarcinomaInsensitive[6]Not Reported

    Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method). The data presented here is a synthesis of reported values.

    Mechanism of Action and Signaling Pathways

    The anticancer mechanisms of 5F 203 and Doxorubicin are fundamentally distinct, offering different therapeutic avenues and potential for combination therapies.

    2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)

    The anticancer activity of 5F 203 is contingent on its bioactivation within sensitive cancer cells. This process is initiated by the binding of 5F 203 to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[5][6] This binding event triggers a signaling cascade that is crucial for the compound's cytotoxic effects.

    5F_203_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5F_203 5F 203 AhR_Complex AhR-HSP90 Complex 5F_203->AhR_Complex Binds Reactive_Metabolite Reactive Metabolite 5F_203->Reactive_Metabolite Metabolism by CYP1A1 AhR AhR HSP90 HSP90 Activated_AhR Activated AhR AhR_Complex->Activated_AhR HSP90 Dissociation ARNT ARNT Activated_AhR->ARNT Translocation AhR_ARNT AhR-ARNT Complex Activated_AhR->AhR_ARNT Dimerization ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binds CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Promotes Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA CYP1A1_Protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_Protein Translation DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

    Figure 1. Signaling pathway of 5F 203-induced anticancer activity.

    Upon translocation to the nucleus, the activated AhR dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[5][6] The subsequent upregulation of CYP1A1 expression leads to the metabolic conversion of 5F 203 into a reactive electrophilic species.[7][8][9] This reactive metabolite can then form covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[7][8][9][10]

    Doxorubicin

    Doxorubicin is a well-established cytotoxic agent that exerts its anticancer effects through multiple mechanisms, primarily targeting DNA.

    Doxorubicin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Doxorubicin Doxorubicin ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition DNA_Strand_Breaks DNA Strand Breaks ROS->DNA_Strand_Breaks Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase9 Apoptosis_Nucleus Apoptosis Caspase3->Apoptosis_Nucleus Execution Topoisomerase_II->DNA_Strand_Breaks p53 p53 Activation DNA_Strand_Breaks->p53 Bax Bax Upregulation p53->Bax Bax->Mitochondria Promotes Permeabilization

    Figure 2. Signaling pathway of Doxorubicin-induced anticancer activity.

    The primary mechanisms of Doxorubicin's action include:

    • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.[11]

    • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme essential for relaxing DNA supercoils during replication. This leads to the accumulation of DNA double-strand breaks.[11]

    • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to DNA, proteins, and cellular membranes.[12]

    This DNA damage triggers a cascade of events, including the activation of the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax.[13] Bax promotes the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and the activation of caspases, ultimately resulting in programmed cell death (apoptosis).[13][14]

    Experimental Protocols

    To validate the anticancer activity of compounds like 5F 203 and Doxorubicin, a series of standardized in vitro assays are employed.

    Cell Viability Assay (MTT Assay)

    This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

    MTT_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add varying concentrations of the test compound Seed_Cells->Add_Compound Incubate 3. Incubate for a specified period (e.g., 24-72h) Add_Compound->Incubate Add_MTT 4. Add MTT solution to each well Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours to allow formazan formation Add_MTT->Incubate_MTT Solubilize 6. Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at ~570 nm using a microplate reader Solubilize->Measure_Absorbance Calculate_Viability 8. Calculate cell viability relative to untreated controls Measure_Absorbance->Calculate_Viability

    Figure 3. Workflow of the MTT cell viability assay.

    Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 5F 203 or Doxorubicin) and a vehicle control.

    • Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[15][16][17][18][19]

    • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals formed by viable cells.[19]

    • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[15][19]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

    Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

    This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    Protocol:

    • Cell Treatment: Treat cells with the test compound at a desired concentration for a specified time.

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[20][21][22][23]

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[22]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[20][22][23]

    Cell Cycle Analysis (Propidium Iodide Staining)

    This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

    Protocol:

    • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them as described for the apoptosis assay.

    • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[8][12]

    • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[8][12]

    • Incubation: Incubate the cells in the dark.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

    Conclusion

    2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) represents a novel class of anticancer agents with a distinct mechanism of action that relies on tumor-specific bioactivation via the AhR signaling pathway. This selectivity for certain cancer cell types, particularly some breast and gastric cancers, contrasts with the broad-spectrum cytotoxicity of Doxorubicin, which primarily targets DNA replication and integrity in all rapidly dividing cells. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation and validation of 5F 203 and other novel anticancer compounds. Further research into the nuances of the AhR pathway and the development of targeted therapies like 5F 203 hold promise for advancing personalized cancer medicine.

    References

    A Comparative Analysis of 5,6-Difluorobenzo[d]thiazol-2-amine and Other Key Benzothiazoles in Drug Discovery

    Author: BenchChem Technical Support Team. Date: November 2025

    In the landscape of medicinal chemistry, benzothiazole derivatives have emerged as a versatile scaffold, exhibiting a wide array of biological activities. This guide presents a comparative study of 5,6-Difluorobenzo[d]thiazol-2-amine against two other significant benzothiazoles: the parent 2-aminobenzothiazole and the mono-fluorinated 6-fluorobenzo[d]thiazol-2-amine. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comparative look at their physicochemical properties and biological activities, supported by experimental data and methodologies.

    Physicochemical Properties: A Comparative Overview

    The introduction of fluorine atoms into the benzothiazole core significantly influences its physicochemical properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile. A comparison of key properties is summarized below.

    PropertyThis compound2-Aminobenzothiazole6-Fluorobenzo[d]thiazol-2-amine
    Molecular Formula C₇H₄F₂N₂SC₇H₆N₂SC₇H₅FN₂S
    Molecular Weight 186.18 g/mol 150.20 g/mol 168.19 g/mol
    Melting Point Not available126-129 °C183-185 °C
    Boiling Point 318.02 °C (Predicted)DecomposesNot available
    LogP 2.73 (Predicted)~1.9~2.3
    Topological Polar Surface Area (TPSA) 67.15 Ų67.15 Ų67.15 Ų

    Biological Activities: A Focus on Anticancer and Antimicrobial Potential

    Benzothiazole derivatives are well-documented for their promising anticancer and antimicrobial activities. The presence and position of fluorine atoms can significantly modulate this biological potential.

    Anticancer Activity
    Antimicrobial Activity

    Similarly, direct comparative Minimum Inhibitory Concentration (MIC) data for this compound is limited. However, the broader class of 2-aminobenzothiazole derivatives has been extensively studied for antimicrobial effects. The isosteric replacement of a hydrogen atom with fluorine can enhance antimicrobial potency.

    Signaling Pathways and Mechanisms of Action

    The anticancer effects of many benzothiazole derivatives are attributed to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

    PI3K/AKT Signaling Pathway

    The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain benzothiazole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

    PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Benzothiazole Benzothiazole Derivatives Benzothiazole->PI3K inhibit Benzothiazole->AKT inhibit

    PI3K/AKT signaling pathway and points of inhibition by benzothiazoles.
    NF-κB Signaling Pathway

    The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation is linked to the development and progression of many cancers. Benzothiazole derivatives have been reported to suppress the activation of the NF-κB pathway, thereby promoting apoptosis and inhibiting inflammation-driven tumorigenesis.

    NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Target Gene Expression (e.g., COX-2, iNOS) Nucleus->Gene Benzothiazole Benzothiazole Derivatives Benzothiazole->IKK inhibit Benzothiazole->NFkB inhibit translocation

    NF-κB signaling pathway and points of inhibition by benzothiazoles.

    Experimental Protocols

    Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assessing the anticancer and antimicrobial activities of benzothiazole compounds.

    Anticancer Activity: MTT Assay

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

    Workflow:

    MTT_Workflow start Start seed Seed cancer cells in 96-well plates start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with varying concentrations of benzothiazole compounds incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize formazan crystals (e.g., with DMSO) incubate3->solubilize read Measure absorbance (e.g., at 570 nm) solubilize->read analyze Analyze data and calculate IC50 values read->analyze end End analyze->end

    Workflow for the MTT assay to determine anticancer activity.

    Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only). Incubate for 48 to 72 hours.

    • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

    Antimicrobial Activity: Broth Microdilution Method

    The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

    Methodology:

    • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Serial Dilutions: Prepare two-fold serial dilutions of the benzothiazole compounds in the broth medium in a 96-well microtiter plate.

    • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    Conclusion

    This comparative guide highlights the significance of fluorination in modulating the physicochemical and biological properties of 2-aminobenzothiazole derivatives. While this compound presents a promising scaffold for further investigation, a lack of direct comparative studies necessitates further research to fully elucidate its therapeutic potential relative to its parent and mono-fluorinated counterparts. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to explore the anticancer and antimicrobial activities of this important class of heterocyclic compounds.

    Efficacy Analysis of 5,6-Difluorobenzo[d]thiazol-2-amine in Comparison to Established Kinase Inhibitors

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comparative overview of the potential efficacy of 5,6-Difluorobenzo[d]thiazol-2-amine as a kinase inhibitor. Due to the limited publicly available data on the specific kinase inhibitory activity of this compound, this document leverages data from structurally related fluorinated benzothiazole derivatives and contrasts their performance with well-established, FDA-approved kinase inhibitors. This comparative approach aims to provide a valuable resource for researchers investigating novel kinase inhibitors.

    Comparative Efficacy of Benzothiazole Derivatives and Known Kinase Inhibitors

    Compound/DrugTarget Kinase(s)IC50 (nM)Reference
    Fluorinated Benzothiazole Derivatives
    5-Fluorobenzothiazole DerivativeMCF-7 cell line400[1]
    3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 cell line570[1]
    Known Kinase Inhibitors
    SorafenibRaf-16[]
    B-Raf22[]
    VEGFR-290[]
    VEGFR-320[]
    PDGFR-β57[]
    c-KIT68[]
    FLT358
    SunitinibPDGFRβ2[]
    VEGFR2 (Flk-1)80[]

    Note: The data for fluorinated benzothiazole derivatives is based on cellular assays, which may not directly correlate with enzymatic IC50 values. The provided values serve as an indication of the potential anti-proliferative and kinase-inhibiting activity of this class of compounds.

    Signaling Pathways and Experimental Methodologies

    Benzothiazole derivatives have been investigated as inhibitors of several critical signaling pathways implicated in cancer and other diseases. These include the PI3K/AKT/mTOR pathway and the STAT3 signaling pathway.[3][4] The efficacy of these compounds is typically evaluated through in vitro kinase assays.

    General In Vitro Kinase Inhibition Assay Protocol

    The following protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific kinase.

    • Reaction Preparation: A reaction mixture is prepared containing the kinase, a substrate (e.g., a peptide or protein), and the kinase assay buffer (typically including Tris-HCl, MgCl2, and ATP).

    • Compound Incubation: The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.

    • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is then incubated for a specific period at a controlled temperature (e.g., 30°C).

    • Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA or by heat inactivation.

    • Detection of Kinase Activity: The level of substrate phosphorylation is quantified. Common detection methods include:

      • Radiometric Assays: Using radiolabeled ATP (e.g., [γ-32P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[5]

      • Fluorescence/Luminescence-Based Assays: Employing antibodies that specifically recognize the phosphorylated substrate, often in a FRET (Förster Resonance Energy Transfer) or luminescence-based format.

      • Chromatographic Methods: Such as HPLC, to separate and quantify the phosphorylated and non-phosphorylated substrate.

    • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    Visualizing Key Processes

    To further elucidate the context of kinase inhibition, the following diagrams, generated using the DOT language, illustrate a representative signaling pathway targeted by kinase inhibitors and a typical experimental workflow for their evaluation.

    G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activation

    Caption: RAF/MEK/ERK Signaling Pathway.

    G Start Start: Prepare Kinase Reaction Mix AddCompound Add Test Compound (e.g., this compound) Start->AddCompound Initiate Initiate Reaction with ATP AddCompound->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Detect Substrate Phosphorylation Terminate->Detect Analyze Analyze Data and Determine IC50 Detect->Analyze

    Caption: In Vitro Kinase Inhibition Assay Workflow.

    References

    Comparative Guide to Structure-Activity Relationship (SAR) Studies of 5,6-Difluorobenzo[d]thiazol-2-amine Analogs as Kinase Inhibitors

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5,6-difluorobenzo[d]thiazol-2-amine analogs, focusing on their potential as kinase inhibitors for anticancer therapy. The information is compiled from various studies to offer a consolidated resource for researchers in the field of medicinal chemistry and drug discovery.

    Introduction

    The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have garnered significant interest as potential inhibitors of various kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. The fluorine atoms at the 5 and 6 positions can enhance metabolic stability and binding affinity. This guide explores how modifications to this core structure influence its biological activity, providing insights for the rational design of novel and potent kinase inhibitors.

    Data Presentation: Comparative Biological Activity

    The following tables summarize the in vitro biological activities of various substituted benzothiazole analogs. While a complete dataset for a homologous series of this compound analogs is not available in a single public source, the presented data from related compounds illustrates key SAR trends.

    Table 1: Antiproliferative Activity of Benzothiazole Analogs against Cancer Cell Lines

    Compound IDR1 (at 2-position)R2 (on phenyl ring at R1)Cell LineIC50 (µM)
    1a -NH-phenyl4-nitroA549>100
    1b -NH-phenyl4-chloroA5495.8
    1c -NH-phenyl2,6-dichloroA5491.2
    2a -NH-benzyl4-nitroA431-
    B7 -NH-benzyl4-nitroA431, A549, H1299Significant Inhibition
    4i -NH-phenyl2,6-dichloroHOP-92Promising Activity

    Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.

    Table 2: Kinase Inhibitory Activity of Benzothiazole Analogs

    Compound IDTarget Kinase% Inhibition @ 1µMIC50 (µM)
    Cpd 1 PI3Kβ52.1%-
    Cpd 10 PI3Kβ75.9%-
    Cpd 11 PI3Kβ88.3%-
    45 ALK-0.44 (in A549 cells)

    Experimental Protocols

    Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are representative protocols for key assays used in the evaluation of this compound analogs.

    In Vitro Kinase Inhibition Assay (General Protocol)

    This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

    • Reagents and Materials :

      • Recombinant human kinase

      • Kinase-specific substrate

      • ATP (Adenosine triphosphate)

      • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

      • Test compounds dissolved in DMSO

      • 96-well assay plates

      • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

      • Plate reader

    • Procedure :

      • Prepare a serial dilution of the test compounds in DMSO.

      • In a 96-well plate, add the kinase and its specific substrate to the assay buffer.

      • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

      • Initiate the kinase reaction by adding ATP to each well.

      • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

      • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

      • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

      • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

    Cell Viability (MTT) Assay

    The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]

    • Reagents and Materials :

      • Cancer cell lines (e.g., A549, MCF-7)

      • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

      • Test compounds dissolved in DMSO

      • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

      • Solubilization solution (e.g., DMSO, acidified isopropanol)

      • 96-well cell culture plates

      • Microplate reader

    • Procedure :

      • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

      • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[1]

      • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

      • Remove the medium and add a solubilization solution to dissolve the formazan crystals.[1]

      • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

      • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

    Visualizations: Pathways and Workflows

    Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and relationships.

    Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products 3,4-Difluoroaniline 3,4-Difluoroaniline Cyclization Cyclization 3,4-Difluoroaniline->Cyclization Potassium Thiocyanate Potassium Thiocyanate Potassium Thiocyanate->Cyclization This compound This compound Cyclization->this compound Substitution Substitution Analogs Analogs Substitution->Analogs This compound->Substitution

    Caption: General synthetic route for this compound analogs.

    Biological_Evaluation_Workflow Synthesized Analogs Synthesized Analogs In Vitro Kinase Assay In Vitro Kinase Assay Synthesized Analogs->In Vitro Kinase Assay Cell Viability Assay (MTT) Cell Viability Assay (MTT) Synthesized Analogs->Cell Viability Assay (MTT) SAR Analysis SAR Analysis In Vitro Kinase Assay->SAR Analysis Cell Viability Assay (MTT)->SAR Analysis Lead Compound Identification Lead Compound Identification SAR Analysis->Lead Compound Identification

    Caption: Workflow for the biological evaluation of synthesized analogs.

    PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Inhibitor This compound Analog Inhibitor->PI3K

    Caption: Simplified PI3K/Akt signaling pathway and potential point of inhibition.[5][6][7][8][9]

    Structure-Activity Relationship (SAR) Insights

    Based on the available data for benzothiazole derivatives, several key SAR trends can be inferred, which are likely applicable to the 5,6-difluorinated analogs:

    • Substitution at the 2-amino position is critical for activity. The nature of the substituent significantly impacts potency. Aromatic or heteroaromatic rings are common, and their substitution patterns are key.

    • Electron-withdrawing groups on the phenyl ring at the 2-amino position often enhance anticancer activity. For instance, chloro and nitro substitutions have been shown to be favorable.

    • The planarity and conformation of the molecule play a role in binding to the kinase active site. The linkage between the benzothiazole core and the substituent at the 2-position influences the overall topology.

    • The 5,6-difluoro substitution on the benzothiazole ring is anticipated to improve pharmacokinetic properties such as metabolic stability and membrane permeability, which are important for in vivo efficacy.

    Conclusion

    The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR data from related benzothiazole derivatives suggest that strategic modifications, particularly at the 2-amino position, can lead to potent and selective compounds. Further systematic synthesis and biological evaluation of a focused library of this compound analogs are warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute such studies.

    References

    In Vivo Efficacy of 5,6-Difluorobenzo[d]thiazol-2-amine: A Comparative Analysis

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comparative analysis of the in vivo efficacy of 5,6-Difluorobenzo[d]thiazol-2-amine and related fluorinated benzothiazole derivatives. Due to the limited publicly available in vivo data for this compound, this guide focuses on a closely related and well-studied analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) , as a primary comparator to illustrate the potential therapeutic applications of this chemical class. We will also explore other 2-aminobenzothiazole derivatives that have been evaluated in in vivo models for different therapeutic indications.

    Comparison of In Vivo Antitumor Efficacy

    The primary therapeutic application for which in vivo data is available for a fluorinated aminobenzothiazole is in oncology. The compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), an active metabolite of the investigational drug Phortress, has demonstrated potent and selective antitumor activity in preclinical models.

    Table 1: In Vivo Antitumor Activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)

    Parameter5F 203 (in sensitive tumor models)Control (vehicle)
    Animal Model Xenograft-bearing mice (e.g., MCF-7 breast cancer)Xenograft-bearing mice (e.g., MCF-7 breast cancer)
    Dosage Varies by study, e.g., 20 mg/kg (as Phortress prodrug)Vehicle
    Administration Intraperitoneal (i.p.)Intraperitoneal (i.p.)
    Tumor Growth Inhibition Significant reduction in tumor volumeProgressive tumor growth
    Mechanism of Action CYP1A1-mediated bioactivation leading to DNA adducts and cell death-
    Biomarkers Increased DNA single and double-strand breaksBasal levels of DNA damage

    Experimental Protocols

    1. In Vivo Antitumor Xenograft Study

    • Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human tumor cells (e.g., MCF-7 breast cancer cells).

    • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the investigational agent (e.g., Phortress, the prodrug of 5F 203) administered intraperitoneally at a specified dose and schedule. The control group receives a vehicle solution.

    • Efficacy Evaluation: Tumor volume is measured periodically using calipers. At the end of the study, tumors may be excised and weighed.

    • Pharmacodynamic Analysis: Tumor samples can be collected to assess biomarkers such as DNA damage (e.g., via single-cell gel electrophoresis or comet assay) to confirm the mechanism of action.[1][2]

    Signaling Pathway and Experimental Workflow

    The antitumor activity of 5F 203 is dependent on its metabolic activation by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in certain tumor types. This leads to the formation of a reactive species that binds to DNA, inducing damage and subsequent cell death.

    Antitumor_Mechanism 5F_203 2-(4-amino-3-methylphenyl)- 5-fluorobenzothiazole (5F 203) CYP1A1 Cytochrome P450 1A1 (in tumor cells) 5F_203->CYP1A1 Metabolism Reactive_Metabolite Electrophilic Reactive Metabolite CYP1A1->Reactive_Metabolite DNA_Adducts DNA Adduct Formation Reactive_Metabolite->DNA_Adducts DNA_Damage DNA Strand Breaks DNA_Adducts->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

    Caption: Mechanism of Antitumor Activity for 5F 203.

    Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Cell_Culture Tumor Cell Culture (e.g., MCF-7) Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Group Treatment Group (e.g., 5F 203 Prodrug) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Tumor_Measurement Tumor Volume Measurement Treatment_Group->Tumor_Measurement Control_Group->Tumor_Measurement Endpoint Study Endpoint Tumor_Measurement->Endpoint Analysis Data Analysis Endpoint->Analysis

    Caption: In Vivo Xenograft Model Workflow.

    Alternative Therapeutic Applications and Comparative Compounds

    While the primary in vivo data for a closely related fluorinated aminobenzothiazole focuses on oncology, the broader class of 2-aminobenzothiazole derivatives has been explored for other therapeutic areas, notably as antidiabetic agents.

    Table 2: In Vivo Antidiabetic Activity of 2-Aminobenzothiazole Derivatives

    Compound ClassAlternative 1: Isothiourea-linked 2-aminobenzothiazolesAlternative 2: Guanidine-linked 2-aminobenzothiazoles
    Animal Model Type 2 Diabetes (T2D) rat modelType 2 Diabetes (T2D) rat model
    Key Efficacy Metrics Reduction in blood glucose levelsReduction in blood glucose levels
    Improvement in lipid profileImprovement in lipid profile
    Acute Toxicity (LD50) >1750 mg/kg in rats>1750 mg/kg in rats
    Proposed Mechanism Agonist effect on PPARγAgonist effect on PPARγ

    Data from studies on various 2-aminobenzothiazole derivatives, not specifically this compound.[3]

    Experimental Protocols

    2. In Vivo Antidiabetic Study in a T2D Rat Model

    • Animal Model: A model of Type 2 Diabetes is induced in rats, often through a combination of a high-fat diet and a low dose of streptozotocin.

    • Treatment: Diabetic rats are treated orally with the test compounds or a positive control (e.g., pioglitazone) for a specified duration (e.g., 4 weeks).

    • Efficacy Evaluation: Blood glucose levels are monitored regularly. At the end of the study, blood samples are collected to analyze the lipid profile (cholesterol, triglycerides).

    • Toxicity Assessment: Acute oral toxicity is determined to establish the safety profile of the compounds.[3]

    Signaling Pathway for Antidiabetic Action

    The antidiabetic effects of these 2-aminobenzothiazole derivatives are often attributed to their agonist activity on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism.

    Antidiabetic_Mechanism Aminobenzothiazole 2-Aminobenzothiazole Derivative PPARg PPARγ Receptor Aminobenzothiazole->PPARg Binds and Activates Gene_Expression Modulation of Target Gene Expression PPARg->Gene_Expression Glucose_Uptake Increased Glucose Uptake in Tissues Gene_Expression->Glucose_Uptake Lipid_Metabolism Improved Lipid Metabolism Gene_Expression->Lipid_Metabolism Blood_Glucose Reduced Blood Glucose Levels Glucose_Uptake->Blood_Glucose

    Caption: PPARγ-mediated Antidiabetic Mechanism.

    References

    A Comparative Guide to High-Performance Blue Emitter and Host Materials in OLEDs

    Author: BenchChem Technical Support Team. Date: November 2025

    The development of efficient and stable blue-emitting materials remains a critical challenge in the advancement of Organic Light-Emitting Diode (OLED) technology for displays and solid-state lighting. While red and green phosphorescent OLEDs have achieved high efficiency and long operational lifetimes, their blue counterparts have historically lagged, impacting overall device performance and color purity. This guide provides a comparative analysis of different classes of blue-emitting materials and host materials, supported by performance data and detailed experimental protocols for device fabrication and characterization.

    Comparison of Blue OLED Emitter Materials

    Blue OLED emitters are broadly categorized into three generations: fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) materials. Each generation offers a unique balance of efficiency, color purity, and operational stability.

    Fluorescent Emitters (1st Generation)

    Fluorescent emitters utilize singlet excitons for light emission, which limits their theoretical maximum internal quantum efficiency (IQE) to 25%.[1] Despite this limitation, they are widely used in commercial applications due to their generally longer lifetimes and deep blue color purity.[1]

    Phosphorescent Emitters (2nd Generation)

    Phosphorescent emitters can harvest both singlet and triplet excitons, enabling a theoretical IQE of 100%.[1] This leads to significantly higher efficiencies compared to fluorescent materials. However, blue phosphorescent OLEDs (PHOLEDs) have historically suffered from shorter operational lifetimes.[1][2] Recent advancements, such as the use of platinum(II) complexes and novel device architectures, have shown significant improvements in the lifetime of blue PHOLEDs.[3][4][5]

    Thermally Activated Delayed Fluorescence (TADF) Emitters (3rd Generation)

    TADF emitters also have the potential for 100% IQE by converting non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC).[6] TADF materials offer a promising alternative to phosphorescent emitters as they do not rely on heavy metals, which can reduce cost and environmental concerns.[6][7]

    Table 1: Performance Comparison of Blue OLED Emitter Types

    Emitter TypeEmitter MaterialHost MaterialMax. External Quantum Efficiency (EQE)Power Efficiency (lm/W)CIE Coordinates (x, y)Lifetime (at 1000 cd/m²)
    Fluorescent BD-06-11.8%-(0.14, 0.09)LT90: 125 h
    Fluorescent SP-11.3%---
    Fluorescent BD-7EEL-28.6%-(0.13, 0.08)-
    Phosphorescent Pt(II) Complex-49.5% (Top-emitting)-( , 0.06)LT50: 670 h
    Phosphorescent Pt-complex-based-56% (Tandem PEP-PHOLED)-(0.14, 0.12)LT90: 1800 h (at 500 cd/m²)
    TADF δ-2CbPN-22.5%-(0.19, 0.34)-
    TADF D6-19.5%51.7(0.16, 0.20)-
    TADF 32PclCXT-29.9%-Sky-blue region-

    Note: Performance metrics can vary significantly with device architecture and measurement conditions.

    Comparison of Host Materials for Blue OLEDs

    The host material in the emissive layer plays a crucial role in achieving high-performance OLEDs. An ideal host should possess a high triplet energy to confine excitons on the guest emitter, balanced charge transport properties, and good thermal and morphological stability.

    Table 2: Performance of Different Host Materials in Blue OLEDs

    Host MaterialEmitter TypeMax. EQEPower Efficiency (lm/W)CIE Coordinates (x, y)
    mCBP/DPEPO (Mixed Host) Blue TADF18.1%--
    NON-hosts Deep-blue emitterup to 21%-(0.17, 0.16)
    Universal Bipolar Host FIrpic (Blue Phosphorescent)25.12%--
    Universal Bipolar Host Ir(ppy)₂(acac) (Green Phosphorescent)24.73%--
    Universal Bipolar Host Ir(piq)₂(acac) (Red Phosphorescent)19.71%--

    Experimental Protocols

    OLED Fabrication

    A typical multi-layer OLED is fabricated on a pre-cleaned patterned indium tin oxide (ITO) glass substrate. The organic layers and the metal cathode are sequentially deposited in a high-vacuum chamber (<10⁻⁶ Torr) via thermal evaporation.

    Step-by-step Fabrication Process:

    • Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

    • Hole Injection Layer (HIL) Deposition: A material such as 4,4',4''-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA) is deposited onto the ITO anode.

    • Hole Transport Layer (HTL) Deposition: A material like 4,4'-bis(1-naphthylphenylamino)biphenyl (NPB) is deposited on top of the HIL.

    • Emissive Layer (EML) Deposition: The host material and the emitter (dopant) are co-evaporated from separate sources. The doping concentration is precisely controlled by adjusting the deposition rates.

    • Electron Transport Layer (ETL) Deposition: A material such as tris-(8-hydroxyquinoline) aluminum (Alq₃) is deposited on the EML.

    • Electron Injection Layer (EIL) Deposition: A thin layer of a low work function material, like lithium fluoride (LiF), is deposited on the ETL.

    • Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the device.

    • Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

    Device Characterization

    The performance of the fabricated OLEDs is evaluated using several standard techniques.[8][9][10]

    • Current-Voltage-Luminance (IVL) Characteristics: The current density-voltage (J-V) and luminance-voltage (L-V) characteristics are measured using a source meter and a calibrated photodiode or a spectroradiometer.

    • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded at different driving voltages to determine the emission color and its stability. The Commission Internationale de l'Eclairage (CIE) 1931 color coordinates are calculated from the spectra.

    • Efficiency Measurement: The external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W) are calculated from the J-V-L data and the EL spectrum.

    • Operational Lifetime: The device lifetime is measured by applying a constant current density corresponding to an initial luminance (e.g., 1000 cd/m²) and monitoring the luminance decay over time. The lifetime is often reported as LT95 or LT50, the time it takes for the luminance to drop to 95% or 50% of its initial value, respectively.[9]

    Visualizations

    OLED_Structure cluster_device Typical Multi-Layer OLED Structure cluster_legend Charge Carrier Movement Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) Host + Emitter (Dopant) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL light_out EML->light_out hv HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Substrate (e.g., Glass) Anode->Substrate e Electrons h Holes light Light Emission e_inj e_inj->EIL e- h_inj h_inj->HIL h+

    Caption: A diagram illustrating the structure of a typical multi-layer OLED.

    OLED_Material_Classification OLED_Materials Blue OLED Emitter Materials Gen1 1st Gen: Fluorescent OLED_Materials->Gen1 Gen2 2nd Gen: Phosphorescent OLED_Materials->Gen2 Gen3 3rd Gen: TADF OLED_Materials->Gen3 Gen1_desc Utilizes Singlet Excitons Max IQE ~25% Good Stability Gen1->Gen1_desc Gen2_desc Utilizes Singlet & Triplet Excitons Max IQE ~100% High Efficiency, Shorter Lifetime Gen2->Gen2_desc Gen3_desc Utilizes Singlet & Triplet Excitons (RISC) Max IQE ~100% Metal-Free, High Efficiency Gen3->Gen3_desc

    References

    Unraveling the Enigmatic Mechanism of 5,6-Difluorobenzo[d]thiazol-2-amine: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: November 2025

    For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential mechanisms of action of 5,6-Difluorobenzo[d]thiazol-2-amine. Due to a lack of specific studies on this particular compound, this guide draws upon experimental data from structurally related benzothiazole derivatives to infer its possible biological activities and molecular targets.

    While the precise mechanism of action for this compound remains to be definitively established in publicly available research, the broader class of benzothiazole-containing compounds has been the subject of extensive investigation, revealing a wide spectrum of biological activities. These activities range from anti-inflammatory and anthelmintic to anticancer and antidiabetic effects. This guide will explore these potential avenues of action, presenting comparative data from related compounds and detailing the experimental protocols used to generate this information.

    Potential Mechanisms of Action: Insights from Related Benzothiazole Derivatives

    The biological activity of benzothiazole derivatives is largely dictated by the nature and position of their substituents. The presence of fluorine atoms, as in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Below, we explore potential mechanisms of action based on studies of analogous compounds.

    Anti-inflammatory Activity

    One of the most frequently reported activities of benzothiazole derivatives is their anti-inflammatory effect. While a direct study on this compound is not available, research on quinazolinone derivatives synthesized from a closely related starting material, Methyl-2-amino-5,6-diflorobenzoate, has demonstrated significant anti-inflammatory properties. These studies suggest that the mechanism may involve the inhibition of inflammatory mediators.

    A potential signaling pathway that could be modulated by such compounds is the NF-κB signaling cascade, a key regulator of inflammation.

    G cluster_0 Potential Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Transcription of DFBTA_Derivative 5,6-Difluorobenzo[d]thiazol -2-amine Derivative (Hypothesized) DFBTA_Derivative->IKK Inhibits (Potential)

    Caption: Hypothesized anti-inflammatory action via NF-κB pathway inhibition.

    Anthelmintic Activity

    Several studies have reported the anthelmintic properties of fluorinated benzothiazole derivatives. The mechanism of action in this context is often associated with the disruption of parasitic metabolic pathways or neuromuscular function.

    The workflow for assessing anthelmintic activity typically involves exposing the target organism to the test compound and observing paralysis and death.

    G cluster_1 Anthelmintic Activity Experimental Workflow Preparation Prepare Compound Solutions Exposure Expose Earthworms to Solutions Preparation->Exposure Observation Observe Time to Paralysis and Death Exposure->Observation Data_Analysis Compare with Standard Drug Observation->Data_Analysis

    Caption: Workflow for evaluating in vitro anthelmintic activity.

    Comparative Performance Data

    As there is no direct experimental data for this compound, we present data from studies on related benzothiazole derivatives to provide a comparative context for its potential efficacy.

    Table 1: Anti-inflammatory Activity of Related Quinazolinone Derivatives

    CompoundDose (mg/kg)% Inhibition of Paw Edema
    Compound 1 2070.56
    4071.33
    Compound 2 2081.66
    4083.80
    Indomethacin (Standard) 1075.20

    Data from a study on quinazolinone derivatives synthesized from Methyl-2-amino-5,6-diflorobenzoate.

    Table 2: Anthelmintic Activity of Substituted Benzothiazole Derivatives

    CompoundConcentration (µg/mL)Time to Paralysis (min)Time to Death (min)
    BT 6 1502545
    BT 7 1502240
    Albendazole (Standard) 1501530

    Data from a study on 3-(7-Chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-Chlorophenyl) thiazol-1,3-lidin-4-one derivatives.[1]

    Detailed Experimental Protocols

    To facilitate the replication and further investigation of the potential biological activities of this compound, detailed experimental protocols from the cited studies on related compounds are provided below.

    In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

    This protocol is adapted from a study on quinazolinone derivatives.

    • Animal Model: Healthy Wistar rats of either sex (150-200g) are used. The animals are fasted overnight with free access to water before the experiment.

    • Grouping: The rats are divided into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin), and test compound groups.

    • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally at specified doses. The control group receives the vehicle.

    • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

    • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Data Analysis: The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.

    In Vitro Anthelmintic Activity Assay

    This protocol is adapted from a study on fluorinated benzothiazole derivatives.[1]

    • Test Organism: Adult Indian earthworms (Pheretima posthuma) are used due to their anatomical and physiological resemblance to intestinal roundworm parasites of humans.

    • Compound Preparation: The test compounds and a standard anthelmintic drug (e.g., Albendazole) are dissolved in a suitable solvent (e.g., DMSO) to prepare solutions of desired concentrations.[1]

    • Experimental Setup: Earthworms of approximately equal size are placed in Petri dishes containing the test and standard drug solutions. A control group with only the solvent is also maintained.

    • Observation: The time taken for paralysis and death of the earthworms is recorded. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed by placing the worms in warm water (50°C) and observing for any movement.

    • Data Analysis: The mean time for paralysis and death for each group is calculated and compared with the standard drug.

    Conclusion and Future Directions

    While the precise mechanism of action of this compound is yet to be elucidated, the available data on related benzothiazole derivatives suggest that it holds potential as a pharmacologically active agent, particularly in the areas of anti-inflammatory and anthelmintic applications. The provided comparative data and detailed experimental protocols serve as a valuable resource for researchers interested in exploring the therapeutic potential of this compound.

    Further research, including in vitro screening against a panel of molecular targets (e.g., kinases, proteases, GPCRs) and in vivo efficacy studies, is imperative to definitively confirm the mechanism of action of this compound and to unlock its full therapeutic potential. The logical progression of such research is depicted in the workflow below.

    G cluster_2 Logical Research Workflow In_Vitro_Screening In Vitro Screening (Target Identification) Mechanism_Elucidation Mechanism of Action Studies In_Vitro_Screening->Mechanism_Elucidation In_Vivo_Efficacy In Vivo Efficacy Models Mechanism_Elucidation->In_Vivo_Efficacy ADMET_Profiling ADMET Profiling In_Vivo_Efficacy->ADMET_Profiling Lead_Optimization Lead Optimization ADMET_Profiling->Lead_Optimization

    Caption: Recommended workflow for future research.

    References

    A Comparative Guide to the Synthesis and Bioassays of 5,6-Difluorobenzo[d]thiazol-2-amine

    Author: BenchChem Technical Support Team. Date: November 2025

    This guide provides a comparative analysis of the synthesis and potential bioassays for 5,6-Difluorobenzo[d]thiazol-2-amine, a fluorinated benzothiazole derivative of interest in medicinal chemistry. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the reproducibility of its preparation and biological evaluation in comparison to alternative compounds.

    Introduction to 2-Aminobenzothiazoles

    The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These activities include antimicrobial, anti-inflammatory, anticonvulsant, antitumor, and antiviral effects. The ease of functionalization at the 2-amino group and on the benzene ring makes this scaffold a versatile starting point for the synthesis of diverse compound libraries.

    Synthesis of this compound and Alternatives

    The reproducibility of the synthesis of 2-aminobenzothiazoles can be influenced by the chosen synthetic route and the nature of the substituents on the aniline precursor.

    General Synthesis Workflow

    Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate Formation cluster_product Final Product Aniline_Derivative Substituted Aniline (e.g., 3,4-Difluoroaniline) Reaction_Vessel Reaction in Glacial Acetic Acid Aniline_Derivative->Reaction_Vessel Thiocyanate_Source Thiocyanate Source (e.g., KSCN, NH4SCN) Thiocyanate_Source->Reaction_Vessel Thiocyanation Electrophilic Thiocyanation Reaction_Vessel->Thiocyanation Oxidizing Agent (e.g., Br2) Cyclization Intramolecular Cyclization Thiocyanation->Cyclization Final_Product This compound Cyclization->Final_Product

    Caption: General workflow for the synthesis of 2-aminobenzothiazoles.

    Comparison of Synthesis Methods

    MethodStarting MaterialsReagents & ConditionsAdvantagesDisadvantages & Reproducibility
    Classical Method (Hugerschoff) 4-Substituted anilines, Potassium thiocyanateBromine, Glacial acetic acidOne-pot reaction, readily available starting materials.The use of bromine can lead to side reactions, particularly para-bromination if the para position is unsubstituted. Reproducibility can be affected by the rate of bromine addition and temperature control.
    From Phenylthioureas PhenylthioureasOxidative cyclization (e.g., with bromine or other oxidizing agents)Precursor phenylthioureas can be readily synthesized from anilines and isothiocyanates.Requires an additional step to prepare the thiourea precursor.
    Solid-Phase Synthesis Resin-bound acyl-isothiocyanate, AnilinesDMF, then cyclization agent (e.g., Br2 or NaH), followed by cleavage from resinAmenable to high-throughput synthesis and library generation.May require optimization for specific substrates; cleavage conditions can sometimes be harsh.
    Modern Catalytic Methods N-arylthioureasTransition metal catalysts (e.g., RuCl3, Pd(OAc)2)Often milder conditions, may offer higher yields and selectivity.Catalyst cost and sensitivity can be a factor; may require inert atmosphere.

    Experimental Protocol: Synthesis of a Structurally Related Compound (2-amino-6-fluoro-7-chloro(1,3)benzothiazole)

    This protocol for a similar fluorinated benzothiazole provides a basis for the synthesis of the target compound.

    • To 20 ml of glacial acetic acid, cooled below room temperature, add 8 g (0.08 mol) of potassium thiocyanate and 1.45 g (0.01 mol) of 4-fluoro-3-chloroaniline.

    • Place the mixture in a water bath and stir with a magnetic stirrer.

    • Add 1.6 ml of bromine in 6 ml of glacial acetic acid dropwise from a dropping funnel, ensuring the temperature does not exceed room temperature.

    • After the addition is complete (approximately 105 minutes), continue stirring for 2 hours below room temperature and then at room temperature.

    • Allow the mixture to stand for 18-20 hours, during which a solid precipitate of the hydrobromide salt of the product forms.

    • Filter the

    A Comparative Guide to the ADME-Tox Properties of 5,6-Difluorobenzo[d]thiazol-2-amine Derivatives

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    The development of novel therapeutic agents requires a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. This guide provides a comparative framework for assessing the ADME-Tox properties of 5,6-Difluorobenzo[d]thiazol-2-amine derivatives, a class of compounds with significant potential in medicinal chemistry.[1][2][3][4][5][6] While specific experimental data for this exact series of derivatives is not extensively available in the public domain, this guide outlines the standard experimental protocols and data presentation formats necessary for their evaluation.

    The benzothiazole scaffold is a key component in many biologically active compounds, exhibiting a wide range of therapeutic effects including anticancer and anti-inflammatory activities.[2][5][6][7][8] Modifications to this core structure, such as the introduction of difluoro groups at the 5 and 6 positions, can significantly influence the physicochemical and pharmacokinetic properties of the resulting derivatives.[4] Therefore, a systematic in vitro evaluation of their ADME-Tox properties is crucial in the early stages of drug discovery to identify candidates with favorable drug-like characteristics.[1][4]

    Comparative Data Summary

    To facilitate a clear comparison between different this compound derivatives, all quantitative data should be summarized in a structured format. The following tables provide a template for presenting key ADME-Tox parameters.

    Table 1: In Vitro Permeability and Efflux

    Compound IDCaco-2 Papp (A→B) (10-6 cm/s)Caco-2 Papp (B→A) (10-6 cm/s)Efflux Ratio (ER)Permeability Classification
    Derivative 1
    Derivative 2
    Control (High) High
    Control (Low) Low
    Papp: Apparent Permeability Coefficient. ER = Papp(B→A) / Papp(A→B). An ER > 2 typically indicates active efflux.[9]

    Table 2: Metabolic Stability

    Compound IDMicrosomal Stability (t1/2 in min)Hepatocyte Stability (t1/2 in min)In Vitro Intrinsic Clearance (CLint in µL/min/mg protein)Metabolic Stability Classification
    Derivative 1
    Derivative 2
    Control (High) High
    Control (Low) Low
    t1/2: Half-life. CLint: Intrinsic Clearance.

    Table 3: In Vitro Toxicology

    Compound IDCytotoxicity (IC50 in µM)hERG Inhibition (IC50 in µM)
    Derivative 1
    Derivative 2
    Positive Control
    Negative Control
    IC50: Half-maximal inhibitory concentration.

    Experimental Protocols

    Detailed and standardized methodologies are essential for generating reliable and reproducible ADME-Tox data.

    Caco-2 Permeability Assay

    This assay is widely used to predict in vivo drug absorption across the intestinal wall.[10] It utilizes Caco-2 cells, a human colon adenocarcinoma cell line, which differentiate into a monolayer of polarized enterocytes.[10]

    Methodology:

    • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in Transwell® plates and cultured for approximately 21 days to form a differentiated monolayer.[9]

    • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are typically used.[11]

    • Transport Study:

      • The test compound (e.g., at 10 µM) is added to the apical (A) side to measure transport to the basolateral (B) side (A→B), simulating absorption.

      • Separately, the compound is added to the basolateral (B) side to measure transport to the apical (A) side (B→A) to assess active efflux.[10]

    • Sample Collection and Analysis: Samples are collected from the receiver compartment at predetermined time points (e.g., 2 hours) and the concentration of the compound is quantified using LC-MS/MS.[10]

    • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

    Microsomal Metabolic Stability Assay

    This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[12]

    Methodology:

    • Incubation: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., human, rat) at 37°C.[12]

    • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[12]

    • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[12]

    • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent like acetonitrile.[12]

    • Analysis: After centrifugation to remove proteins, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.[12]

    • Data Analysis: The half-life (t1/2) is determined from the rate of disappearance of the compound. Intrinsic clearance (CLint) can then be calculated.

    MTT Cytotoxicity Assay

    The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[13][14][15]

    Methodology:

    • Cell Seeding: A suitable cell line (e.g., HepG2, A549) is seeded in a 96-well plate and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[13][15]

    • Incubation: The plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[13][14][16]

    • Solubilization: A solubilizing agent (e.g., SDS-HCl or DMSO) is added to dissolve the formazan crystals.[17]

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[16] The intensity of the color is proportional to the number of viable cells.

    • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

    hERG Inhibition Assay

    This assay is critical for assessing the risk of drug-induced cardiac arrhythmia (Torsades de Pointes).[18] It measures the compound's ability to inhibit the hERG potassium channel.[18]

    Methodology:

    • Cell Line: A cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells) is used.[19]

    • Assay Format: Automated patch-clamp systems (e.g., QPatch) are commonly used for high-throughput screening.[18][19]

    • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG currents.[19]

    • Compound Application: The test compound is applied at increasing concentrations. The vehicle (e.g., DMSO) is used as a negative control, and a known hERG inhibitor (e.g., E-4031) is used as a positive control.[19]

    • Data Acquisition: The hERG tail current is measured before and after the application of the test compound.[19]

    • IC50 Calculation: The percentage of current inhibition is calculated for each concentration, and the IC50 value is determined from the resulting concentration-response curve.

    Visualizations

    The following diagrams illustrate the workflows for key ADME-Tox assessments.

    Caption: General ADME-Tox screening workflow for drug candidates.

    Caco2_Workflow Start Seed Caco-2 cells on Transwell® inserts Culture Culture for 21 days to form monolayer Start->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Dosing Add test compound to Apical (A) or Basolateral (B) side TEER->Dosing Incubate Incubate at 37°C for 2 hours Dosing->Incubate Sample Collect samples from receiver compartment Incubate->Sample Analyze Quantify compound concentration by LC-MS/MS Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

    Caption: Experimental workflow for the Caco-2 permeability assay.

    MTT_Workflow Seed Seed cells (e.g., HepG2) in 96-well plate Treat Treat with various concentrations of test compound Seed->Treat Incubate_Compound Incubate for 24-72 hours Treat->Incubate_Compound Add_MTT Add MTT reagent to each well Incubate_Compound->Add_MTT Incubate_MTT Incubate for 2-4 hours at 37°C (Formazan formation) Add_MTT->Incubate_MTT Solubilize Add solubilizing agent to dissolve formazan Incubate_MTT->Solubilize Read Measure absorbance at ~570 nm Solubilize->Read Calculate_IC50 Calculate IC50 value Read->Calculate_IC50

    Caption: Experimental workflow for the MTT cytotoxicity assay.

    References

    Safety Operating Guide

    Proper Disposal of 5,6-Difluorobenzo[d]thiazol-2-amine: A Step-by-Step Guide for Laboratory Professionals

    Author: BenchChem Technical Support Team. Date: November 2025

    The proper disposal of 5,6-Difluorobenzo[d]thiazol-2-amine, a chemical intermediate used in pharmaceutical research, is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.

    Immediate Safety and Handling Precautions

    Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Experimental protocols require wearing protective glasses, chemical-resistant gloves, a lab coat, and a mask to avoid skin and respiratory contact.[1] All handling should be performed in a well-ventilated area or a chemical fume hood.

    Hazard Profile

    Table 1: Hazard Identification for Structurally Similar Benzothiazole Compounds

    Hazard StatementGHS Classification
    H301 + H311: Toxic if swallowed or in contact with skinAcute Toxicity, Oral (Category 3), Dermal (Category 3)
    H319: Causes serious eye irritationEye Irritation (Category 2A)
    H332: Harmful if inhaledAcute Toxicity, Inhalation (Category 4)
    H402: Harmful to aquatic lifeAcute Aquatic Hazard (Category 3)
    Source: Sigma-Aldrich Safety Data Sheet for a related compound.

    Step-by-Step Disposal Protocol

    The recommended disposal method for this compound is to engage a licensed professional waste disposal service.[1] Do not dispose of this chemical into the environment, drains, or as regular solid waste.

    Experimental Protocol for Waste Segregation and Collection:

    • Waste Identification: Clearly label a dedicated, sealed container for "this compound waste." The container must be chemically resistant and have a secure lid.

    • Segregation of Waste:

      • Solid Waste: Collect any unused or contaminated solid this compound in the designated container. This includes contaminated lab supplies such as weighing paper and disposable spatulas.

      • Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled, and sealed container for halogenated organic waste. Do not mix with other waste streams unless compatible.

      • Contaminated PPE: Used gloves, masks, and other disposable PPE should be double-bagged and placed in a designated container for chemically contaminated waste.

    • Storage: Store the sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials, until collection by a professional waste disposal company.[1]

    • Documentation: Maintain a log of the waste, including the chemical name, quantity, and date of generation. This is crucial for regulatory compliance and for the waste disposal service.

    • Professional Disposal: Arrange for the collection of the waste by a licensed and approved waste disposal plant. Provide them with all necessary documentation.

    Disposal Decision Workflow

    The following diagram illustrates the decision-making process for the proper disposal of this compound.

    start Start: Disposal of This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat, Mask start->ppe assess_form Assess Physical Form ppe->assess_form solid_waste Solid Waste assess_form->solid_waste Solid liquid_waste Liquid Waste assess_form->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container for Solid Chemical Waste solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container for Halogenated Organic Waste liquid_waste->collect_liquid storage Store in Designated, Ventilated Chemical Waste Storage Area collect_solid->storage collect_liquid->storage professional_disposal Arrange for Pickup by Licensed Waste Disposal Service storage->professional_disposal end End: Proper Disposal Complete professional_disposal->end

    Caption: Disposal workflow for this compound.

    References

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.